5-methyl-4H-1,2,4-triazol-3-amine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
5-methyl-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c1-2-5-3(4)7-6-2/h1H3,(H3,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRZOOICEHBAED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284001 | |
| Record name | 5-methyl-4H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4923-01-7 | |
| Record name | 4923-01-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4923-01-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methyl-4H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-5-methyl-4H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Methyl-4H-1,2,4-triazol-3-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBF98UW595 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-methyl-4H-1,2,4-triazol-3-amine
Abstract
This compound, a pivotal heterocyclic compound, serves as a fundamental building block in the synthesis of a diverse range of biologically active molecules. Its unique structural framework, featuring a stable triazole ring with reactive amino and methyl functional groups, makes it an invaluable intermediate in medicinal chemistry and agrochemical development. This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and explores its applications in the development of novel therapeutic agents. All quantitative data is presented in standardized tables for clarity, and key processes are visualized using logical diagrams.
Core Properties and Identifiers
This compound is a stable, five-membered heterocyclic compound. Its structure is foundational for creating more complex molecules through modifications at its reactive sites.
General and Chemical Identifiers
The compound is consistently identified by its CAS number and molecular formula across chemical databases.
| Property | Value | Citation(s) |
| CAS Number | 4923-01-7 | [1] |
| IUPAC Name | 5-methyl-1H-1,2,4-triazol-3-amine | [2] |
| Molecular Formula | C₃H₆N₄ | [1] |
| Molecular Weight | 98.11 g/mol | [1] |
| Common Synonyms | 3-Amino-5-methyl-4H-1,2,4-triazole, AMTA | [3] |
| SMILES | CC1=NC(=NN1)N | [2] |
| InChIKey | FJRZOOICEHBAED-UHFFFAOYSA-N | [2] |
Physical and Spectral Properties
The physical properties are essential for handling, storage, and reaction setup.
| Property | Value | Citation(s) |
| Appearance | White to off-white crystalline powder/solid | [3] |
| Melting Point | 142-144 °C | [3] |
| Boiling Point | 345.5 ± 25.0 °C (Predicted) | [3] |
| Density | 1.348 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage | Room temperature, inert atmosphere, dark place | [3] |
Computed Chemical Properties
These computed values are critical for predicting the compound's behavior in biological systems and for designing synthetic pathways.
| Property | Value | Citation(s) |
| pKa | 11.56 ± 0.40 (Predicted) | [3] |
| LogP | -0.30468 | [3] |
| Topological Polar Surface Area (TPSA) | 67.6 Ų | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 0 | [2] |
Synthesis and Characterization
The synthesis of 5-substituted 3-amino-1,2,4-triazoles has been optimized using modern techniques like microwave irradiation, offering a green and efficient route.[4][5]
Experimental Protocol: Microwave-Assisted Synthesis
A general and straightforward method for synthesizing this compound involves the direct condensation of acetic acid with aminoguanidine bicarbonate under microwave irradiation.[4] This protocol is valued for its efficiency and suitability for a range of starting materials.[4][5]
Reagents and Equipment:
-
Aminoguanidine bicarbonate
-
Acetic acid
-
Hydrochloric acid (catalyst)
-
Microwave synthesizer with sealed reaction vials
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
Charging the Vial: In a 10 mL sealed microwave vial, combine aminoguanidine bicarbonate (1.0 mmol), acetic acid (1.2 mmol), and a catalytic amount of concentrated hydrochloric acid.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a controlled temperature of 150°C for 30 minutes.
-
Workup: After cooling the reaction vial to room temperature, the resulting solid is collected.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product, this compound, as a crystalline solid.
-
Characterization: The structure and purity of the synthesized compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.
Synthesis Workflow Diagram
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but is a crucial intermediate for creating them.[1] The 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous approved drugs.[6]
Role as a Synthetic Scaffold
The compound's amino group provides a reactive handle for derivatization, allowing for the construction of large chemical libraries. These derivatives are then screened for various biological activities. The 1,2,4-triazole ring is bioisosteric to an amide bond, offering improved metabolic stability in drug candidates.[4]
Derivatives synthesized from this core have demonstrated a wide spectrum of pharmacological activities, including:
-
Antifungal: The triazole moiety is famous for its presence in antifungal drugs like fluconazole and itraconazole.[6]
-
Anticancer: Various substituted triazoles have been investigated for their anticancer properties.[4]
-
Antiviral: The triazole nucleus is a component of antiviral drugs such as Ribavirin.[6]
-
Antibacterial: Numerous triazole derivatives have been synthesized and tested against bacterial strains.[7]
Drug Discovery Logic Diagram
The following diagram illustrates the central role of this compound in a typical drug discovery and development pipeline.
Safety and Handling
Proper handling is essential due to the compound's potential hazards.
GHS Hazard Information
The following table summarizes the known hazard classifications.
| Hazard Class | Statement | Citation(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4: Harmful if swallowed, in contact with skin, or if inhaled. | [3] |
| Skin Irritation | Category 2: Causes skin irritation. | [3] |
| Eye Irritation | Category 2: Causes serious eye irritation. | [3] |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation. | [3] |
Precautionary Measures:
-
Use in a well-ventilated area or with respiratory protection.
-
Wear protective gloves, clothing, and eye/face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal and materials chemistry. Its well-defined properties, accessible synthesis routes, and proven utility as a pharmacophoric scaffold underscore its importance. This guide provides the core technical data and protocols necessary for researchers to effectively utilize this versatile building block in the pursuit of novel chemical entities with therapeutic or industrial value.
References
- 1. 3-Amino-5-methyl-1,2,4-triazole | Alzchem Group [alzchem.com]
- 2. 3-Amino-5-methyl-4H-1,2,4-triazole | C3H6N4 | CID 234610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4923-01-7 CAS MSDS (3-AMINO-5-METHYL-4H-1,2,4-TRIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one [mdpi.com]
- 7. researchgate.net [researchgate.net]
5-methyl-4H-1,2,4-triazol-3-amine CAS number and structure
Abstract
This technical guide provides an in-depth overview of 5-methyl-4H-1,2,4-triazol-3-amine (CAS No: 4923-01-7), a pivotal heterocyclic compound. It serves as a versatile building block in the synthesis of a wide range of biologically active molecules for the pharmaceutical and agrochemical industries. This document consolidates essential data including its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and biological evaluation, and its applications in drug discovery. Visualizations of a representative synthetic pathway and its role in a typical drug development workflow are provided to further elucidate its practical applications.
Chemical Identity and Structure
This compound, also known by its synonym 3-Amino-5-methyl-4H-1,2,4-triazole, is a five-membered heterocyclic compound containing three nitrogen atoms. Its structure, featuring both an amino group and a methyl group on the triazole ring, provides multiple reactive sites, making it a valuable intermediate for chemical synthesis.[1][2]
Physicochemical and Quantitative Data
The key properties of this compound are summarized in the table below. The compound typically appears as a white to off-white crystalline powder and is reported to be soluble in water.[2]
| Property | Value | Source(s) |
| CAS Number | 4923-01-7 | [2][3] |
| Molecular Weight | 98.11 g/mol | [3] |
| Molecular Formula | C₃H₆N₄ | [3] |
| SMILES | CC1=NC(=NN1)N | [3] |
| InChIKey | FJRZOOICEHBAED-UHFFFAOYSA-N | [3] |
| Predicted pKa | 11.56 ± 0.40 | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity (Typical) | ≥98.0% | [1] |
Experimental Protocols
The 1,2,4-triazole moiety is a critical pharmacophore in medicinal chemistry, and this compound serves as a key starting material for many derivatives.
General Synthesis Protocol for 1,2,4-Triazole Derivatives
While specific multi-step syntheses for this compound exist, a common and illustrative method for creating derivatives involves the cyclization of a key intermediate. The following is a representative protocol for synthesizing a more complex triazole, demonstrating the utility of the core structure.
Objective: To synthesize a substituted 1,2,4-triazole derivative via cyclization.
Materials:
-
A suitable precursor (e.g., a substituted hydrazinecarboximidamide derivative).[4]
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Triethylamine (or another suitable base)
-
Reflux apparatus
-
Filtration equipment (e.g., Büchner funnel)
-
Recrystallization solvents (e.g., DMF, ethanol)[5]
Procedure:
-
Reaction Setup: A mixture of the starting bromo-ethanone precursor (1.0 eq), the aminotriazole thiol (1.0 eq), and a catalytic amount of triethylamine is prepared in a round-bottom flask.[5]
-
Solvent Addition: Absolute ethanol is added to the flask to serve as the reaction solvent.[5]
-
Reflux: The mixture is heated under reflux for approximately 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[5]
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.[5]
-
Purification: The crude solid is collected by filtration, washed with cold ethanol to remove impurities, and then dried.[5]
-
Recrystallization: For higher purity, the product is recrystallized from a suitable solvent, such as dimethylformamide (DMF), to yield the final crystalline product.[5]
Protocol for Antiradical Activity Screening (DPPH Assay)
Derivatives of 1,2,4-triazoles are often evaluated for their antioxidant and antiradical properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for this purpose.[6]
Objective: To determine the free radical scavenging activity of a synthesized triazole derivative.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
Test compound (triazole derivative) solution at various concentrations.
-
Ascorbic acid (as a positive control).
-
Methanol (as a blank).
-
UV-Vis Spectrophotometer.
Procedure:
-
Preparation: Prepare stock solutions of the test compound and ascorbic acid in methanol. Prepare a working solution of DPPH in methanol (its color should be intense purple).[6]
-
Reaction: In a set of test tubes, add a fixed volume of the DPPH solution to varying concentrations of the test compound solution. A control tube contains DPPH and methanol only.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: After incubation, the absorbance of each solution is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.[6]
-
Calculation: The antiradical activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance in the presence of the test compound.
-
Analysis: The results are often expressed as the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH free radicals.
Visualization of Key Processes
Diagrams generated using Graphviz provide a clear visual representation of the chemical and logical workflows involving this compound.
General Synthetic Pathway for Triazole Derivatives
The following diagram illustrates a common synthetic route where an aminotriazole core is used to build more complex heterocyclic systems.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Amino-5-methyl-4H-1,2,4-triazole | C3H6N4 | CID 234610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
An In-Depth Technical Guide to the Physicochemical Characteristics of 3-amino-5-methyl-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 3-amino-5-methyl-1,2,4-triazole. This heterocyclic compound is a valuable building block in the development of pharmaceuticals and agrochemicals.[1] This document consolidates key data from various sources into a structured format, offering detailed experimental protocols and a visual representation of a general synthesis and characterization workflow.
Physicochemical Characteristics
3-amino-5-methyl-1,2,4-triazole is a white to off-white crystalline powder.[2] Its core structure consists of a 1,2,4-triazole ring substituted with an amino group and a methyl group. Quantitative physicochemical data for this compound are summarized in Table 1.
Table 1: Physicochemical Properties of 3-amino-5-methyl-1,2,4-triazole
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₆N₄ | [2] |
| Molecular Weight | 98.11 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 142-144 °C | [3] |
| Boiling Point | 345.5 ± 25.0 °C at 760 mmHg | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 11.56 ± 0.40 | [2] |
| Solubility | Soluble in water | [2] |
| Flash Point | 189.6 ± 10.4 °C | [3] |
| Refractive Index | 1.631 | [3] |
Synthesis and Characterization Workflow
The synthesis of 3-amino-5-methyl-1,2,4-triazole can be achieved through the cyclization of appropriate precursors. A general workflow for its synthesis and subsequent characterization is depicted below.
Caption: General workflow for the synthesis and characterization of 3-amino-5-methyl-1,2,4-triazole.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of 3-amino-5-methyl-1,2,4-triazole, based on established procedures for related compounds.
Synthesis of 3-amino-5-methyl-1,2,4-triazole
A common approach for the synthesis of 5-substituted 3-amino-1,2,4-triazoles involves the condensation of a carboxylic acid with aminoguanidine.[4] The following is a representative protocol adapted for acetic acid to yield the 5-methyl derivative.
Materials:
-
Acetic acid
-
Aminoguanidine bicarbonate
-
Phosphoric acid (catalyst)
-
Microwave reactor
Procedure:
-
In a sealed microwave reaction vial, combine aminoguanidine bicarbonate (1.0 eq), acetic acid (1.2 eq), and a catalytic amount of phosphoric acid.
-
Heat the mixture under controlled microwave irradiation at a specified temperature (e.g., 150-180 °C) for a designated time (e.g., 30-60 minutes).[4]
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting solid product can be purified by recrystallization from a suitable solvent, such as ethanol or water.
Characterization Methods
NMR spectroscopy is used to elucidate the molecular structure of the synthesized compound.
Instrumentation:
-
400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent, such as DMSO-d₆.[2][5]
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum to identify the chemical shifts and coupling constants of the protons in the molecule. The methyl group protons are expected to appear as a singlet, and the amino group protons as a broad singlet. The triazole ring proton will also exhibit a characteristic chemical shift.[6]
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to determine the number and types of carbon atoms in the molecule. Signals corresponding to the methyl carbon and the two distinct carbons of the triazole ring are expected.[6]
FTIR spectroscopy is employed to identify the functional groups present in the molecule.
Instrumentation:
-
FTIR Spectrometer
Sample Preparation:
-
Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[7][8][9][10]
Data Acquisition:
-
Record the infrared spectrum over a range of 4000-400 cm⁻¹.
-
Characteristic absorption bands are expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the methyl group (around 2900-3000 cm⁻¹), C=N stretching of the triazole ring (around 1600-1650 cm⁻¹), and N-H bending (around 1500-1600 cm⁻¹).[11]
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Instrumentation:
-
Mass Spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.
Data Acquisition:
-
Acquire the mass spectrum and look for the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 3-amino-5-methyl-1,2,4-triazole (99.06 g/mol for the protonated species).
HPLC can be used to assess the purity of the synthesized compound. A general method for a related compound is provided as a starting point.[7]
Instrumentation:
-
HPLC system with a UV or fluorescence detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]
Mobile Phase:
-
A gradient of acetonitrile and water or methanol and water is typically used.
Procedure:
-
Prepare a dilute solution of the sample in the mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., determined from a UV-Vis spectrum).
-
The purity is determined by the relative area of the main peak.
Biological Activity and Potential Signaling Pathways
While specific signaling pathways for 3-amino-5-methyl-1,2,4-triazole are not extensively documented, the broader class of 3-amino-1,2,4-triazoles exhibits notable biological activities.
-
Herbicidal Activity: The parent compound, 3-amino-1,2,4-triazole (amitrole), is known to inhibit histidine biosynthesis in plants.[12] It acts as an inhibitor of the enzyme imidazoleglycerol-phosphate dehydratase.[12][13] Derivatives like the 5-methyl compound may share similar mechanisms of action, interfering with amino acid synthesis pathways.[14]
-
Antifungal Activity: Many 1,2,4-triazole derivatives are potent antifungal agents that act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[15][16] This disruption of the fungal cell membrane leads to cell death.
-
Anticancer Activity: Some 3-amino-1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer properties, showing potential antiangiogenic activity.[9]
Further research is required to elucidate the specific signaling pathways and molecular targets of 3-amino-5-methyl-1,2,4-triazole. The general workflow for investigating such biological activity is presented below.
Caption: Logical workflow for investigating the biological activity of 3-amino-5-methyl-1,2,4-triazole.
References
- 1. 3-Amino-5-methyl-1,2,4-triazole | Alzchem Group [alzchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. spectrabase.com [spectrabase.com]
- 10. shimadzu.com [shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 15. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
spectroscopic data for 5-methyl-4H-1,2,4-triazol-3-amine (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-methyl-4H-1,2,4-triazol-3-amine (and its predominant tautomer, 3-amino-5-methyl-1H-1,2,4-triazole). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. The data is organized for clarity and ease of comparison, and detailed experimental protocols are provided.
Spectroscopic Data Summary
The spectroscopic data for this compound is available through various spectroscopic techniques. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is important to note that this compound exists in tautomeric forms, with the 3-amino-5-methyl-1H-1,2,4-triazole form often being the prevalent one for which spectroscopic data is reported.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Below are the summarized ¹H and ¹³C NMR data.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | Data not available in search results | - | - |
| ¹³C | Data not available in search results | - | - |
Note: Specific peak assignments and coupling constants for this compound were not explicitly available in the searched literature. The data is listed as available on SpectraBase for the tautomer 3-amino-5-methyl-1H-1,2,4-triazole.[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 2: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results | - | N-H stretch (amine) |
| Data not available in search results | - | C-H stretch (methyl) |
| Data not available in search results | - | C=N stretch (triazole ring) |
| Data not available in search results | - | N-H bend (amine) |
Note: While a transmission IR spectrum is noted as available on SpectraBase for 3-amino-5-methyl-1H-1,2,4-triazole, the specific absorption bands were not detailed in the search results.[1] The assignments are based on the expected functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Table 3: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available in search results | - | [M]+ |
Note: GC-MS data is indicated as available on SpectraBase for 3-amino-5-methyl-1H-1,2,4-triazole, but the specific fragmentation pattern was not provided in the search results.[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols based on common practices for the analysis of related triazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent may depend on the solubility of the compound and the presence of exchangeable protons.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a larger spectral width, a longer relaxation delay (2-5 seconds), and a greater number of scans to achieve adequate signal-to-noise.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
Sample Preparation (for GC-MS):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
Data Acquisition (GC-MS):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The compound is vaporized and separated on a capillary column.
-
The separated compound enters the mass spectrometer.
-
Electron ionization (EI) is a common method for fragmentation.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Solubility and Stability of 5-methyl-4H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of 5-methyl-4H-1,2,4-triazol-3-amine (CAS RN: 4923-01-7), a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of specific experimental data for this compound, this guide also includes information on the closely related analogue, 3-amino-1,2,4-triazole, to provide a broader understanding of the potential physicochemical properties of this class of molecules.
Physicochemical Properties
This compound is a white to off-white crystalline powder. Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₆N₄ | --INVALID-LINK-- |
| Molecular Weight | 98.11 g/mol | --INVALID-LINK-- |
| CAS Number | 4923-01-7 | --INVALID-LINK-- |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | --INVALID-LINK-- |
Solubility Profile
Quantitative solubility data for this compound is not extensively available in the public domain. However, it is reported to be soluble in water. To provide a reference for its potential solubility in various organic solvents, the following table summarizes the experimentally determined solubility of a closely related analogue, 3-amino-1,2,4-triazole, at different temperatures. The solubility is expressed as the mole fraction (x).
Table 2.1: Solubility of 3-amino-1,2,4-triazole in Various Solvents [1]
| Solvent | Temperature (K) | Solubility (x) |
| N-methyl-2-pyrrolidone | 283.15 | 0.0895 |
| 293.15 | 0.1132 | |
| 303.15 | 0.1428 | |
| 313.15 | 0.1798 | |
| Methanol | 283.15 | 0.0431 |
| 293.15 | 0.0549 | |
| 303.15 | 0.0697 | |
| 313.15 | 0.0881 | |
| Ethanol | 283.15 | 0.0215 |
| 293.15 | 0.0278 | |
| 303.15 | 0.0357 | |
| 313.15 | 0.0456 | |
| n-Propanol | 283.15 | 0.0142 |
| 293.15 | 0.0185 | |
| 303.15 | 0.0239 | |
| 313.15 | 0.0308 | |
| Isopropanol | 283.15 | 0.0101 |
| 293.15 | 0.0133 | |
| 303.15 | 0.0174 | |
| 313.15 | 0.0226 | |
| Acetone | 283.15 | 0.0103 |
| 293.15 | 0.0135 | |
| 303.15 | 0.0175 | |
| 313.15 | 0.0227 | |
| 1,4-Dioxane | 283.15 | 0.0068 |
| 293.15 | 0.0092 | |
| 303.15 | 0.0123 | |
| 313.15 | 0.0163 | |
| 2-Butanone | 283.15 | 0.0051 |
| 293.15 | 0.0069 | |
| 303.15 | 0.0093 | |
| 313.15 | 0.0124 | |
| Ethyl acetate | 283.15 | 0.0019 |
| 293.15 | 0.0027 | |
| 303.15 | 0.0038 | |
| 313.15 | 0.0054 | |
| Acetonitrile | 283.15 | 0.0017 |
| 293.15 | 0.0025 | |
| 303.15 | 0.0036 | |
| 313.15 | 0.0051 |
Stability Profile
To rigorously assess the stability of this compound, forced degradation studies under various stress conditions are recommended as per the International Council for Harmonisation (ICH) guidelines.
Table 3.1: Recommended Forced Degradation Conditions
| Stress Condition | Typical Experimental Parameters |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |
| Neutral Hydrolysis | Water at 60°C for 24-48 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Dry heat at 80°C for 48 hours |
| Photolytic Degradation | Exposure to UV (254 nm) and fluorescent light (ICH Q1B) |
Experimental Protocols
Synthesis of this compound
While a specific, detailed protocol for the direct synthesis of this compound was not found in the immediate search results, a general and widely used method for synthesizing 1,2,4-triazole derivatives involves the cyclization of thiosemicarbazides or related precursors. A plausible synthetic route is outlined below.
Synthesis of this compound.
Protocol:
-
Acetylation of Thiosemicarbazide: Thiosemicarbazide is reacted with acetic anhydride. The reaction mixture is typically heated to facilitate the formation of 1-acetylthiosemicarbazide.
-
Cyclization: The resulting 1-acetylthiosemicarbazide is then cyclized by heating with hydrazine hydrate. This step leads to the formation of the triazole ring.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure this compound.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Shake-Flask Solubility Determination Workflow.
Protocol:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Study (Forced Degradation)
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
Forced Degradation Study Workflow.
Protocol:
-
Solutions of this compound are prepared in various media (e.g., acidic, basic, neutral, and in the presence of an oxidizing agent).
-
These solutions, along with a solid sample, are subjected to the stress conditions outlined in Table 3.1.
-
Samples are withdrawn at appropriate time intervals and analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
The degradation products can be identified and characterized using techniques like LC-MS/MS and NMR.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable technique for the quantification and purity assessment of this compound and its potential degradation products.
Table 5.1: Exemplary HPLC Method Parameters for a Related Triazole
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any signaling pathways. Research in this area would be valuable to elucidate its mechanism of action in biological systems.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound. While specific quantitative data for this compound is limited, the provided information on its physicochemical properties and data from closely related analogues offer a solid foundation for researchers. The detailed experimental protocols for synthesis, solubility, and stability testing provide a practical framework for further investigation of this promising molecule. Future studies should focus on generating specific experimental data for this compound to build a more complete profile of its characteristics.
References
Introduction: The 1,2,4-Triazole Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of 5-methyl-4H-1,2,4-triazol-3-amine and its Derivatives
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, is a cornerstone in modern drug discovery.[1][2] Its metabolic stability, unique physicochemical properties, and capacity for hydrogen bonding have established it as a "privileged scaffold."[3] This structure is an integral component of numerous clinically approved drugs, including the antifungal agent fluconazole and the antiviral ribavirin.[2][4][5] The versatility of the triazole ring, which can serve as an isostere for amides and esters, allows for diverse molecular interactions, enhancing binding affinity to biological targets and improving the pharmacological profiles of drug candidates.[1][3]
This guide focuses on the derivatives of a specific and potent core, this compound, and its related thiol tautomer. We will delve into the synthesis, mechanisms of action, and structure-activity relationships (SAR) that underpin their significant antimicrobial, anticancer, and anti-inflammatory activities. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge to harness the therapeutic potential of this remarkable chemical family.
Core Synthesis Strategy: A Versatile Pathway to Novel Derivatives
The synthesis of diverse 1,2,4-triazole derivatives is a critical starting point for drug discovery campaigns. A robust and versatile synthetic route allows for the systematic modification of the core structure to explore and optimize biological activity. The general pathway often begins with the cyclization of thiosemicarbazides, leading to the formation of the core 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, a key intermediate for further derivatization.
Experimental Protocol: Synthesis of 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol
This protocol outlines a standard method for creating the foundational triazole ring system. The rationale for this approach is its high efficiency and the accessibility of starting materials.
-
Step 1: Formation of Thiosemicarbazide. Acetic acid hydrazide is reacted with an appropriate isothiocyanate in an alcoholic solvent. The nucleophilic addition of the hydrazide to the isothiocyanate forms the thiosemicarbazide precursor.
-
Step 2: Alkali-mediated Cyclization. The thiosemicarbazide is refluxed in an aqueous solution of a base, such as sodium hydroxide. The base facilitates the intramolecular cyclization via dehydration to yield the 1,2,4-triazole-3-thiol ring.[6]
-
Step 3: Purification. The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the product. The resulting solid is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield the pure triazole thiol.[4]
Workflow for Synthesis and Derivatization
The following diagram illustrates a common workflow for synthesizing the core triazole and subsequently creating a library of diverse derivatives for biological screening.
Caption: General workflow for synthesis and evaluation of 1,2,4-triazole derivatives.
Antimicrobial Activity: Targeting Fungal and Bacterial Pathogens
Derivatives of 1,2,4-triazole are renowned for their broad-spectrum antimicrobial properties.[5][7] This activity is a major focus of research, driven by the urgent need for new agents to combat drug-resistant infections.[8]
Mechanism of Antifungal Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of antifungal action for many triazoles is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][7] This enzyme is essential for the biosynthesis of ergosterol, a vital component that maintains the integrity and fluidity of the fungal cell membrane.[1][7]
The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing the enzyme from converting lanosterol to ergosterol.[1] This leads to the accumulation of toxic methylated sterols, which disrupt the membrane structure, increase permeability, and ultimately inhibit fungal growth.[1]
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Antibacterial Activity
The antibacterial effects of 1,2,4-triazole derivatives are also significant. While mechanisms can vary, studies have shown that certain derivatives can increase the permeability of the bacterial membrane and reduce the content of extracellular polysaccharides, leading to cell death.[9] Hybrids incorporating triazoles with other antibacterial agents, like quinolones, have shown potent effects, especially against resistant strains such as MRSA.[5][8]
Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 1,2,4-triazole derivatives against various microbial strains. Lower MIC values indicate higher potency.
| Compound ID | Derivative Type | Target Organism | MIC (µg/mL) | Reference |
| TP6 | Pyridine-Thioether | Murine Melanoma (B16F10) | 41.12 (IC50) | [10] |
| 6u | Thiazolo[3,2-b]-1,2,4-triazole | Xanthomonas oryzae pv. oryzae | 18.8 (EC50) | [9] |
| 5e | Benzylideneamino-thiol | Staphylococcus aureus | < Standard (Streptomycin) | [11] |
| 39c | Triazolo[3,4-b][1][4][10]thiadiazine | Escherichia coli | 3.125 | [5] |
| 48g | Aminothiazolyl-thiol | S. aureus, E. coli, P. aeruginosa | 0.5 - 1.0 | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
This standardized assay is used to quantify the antimicrobial efficacy of a compound.
-
Preparation of Inoculum: A standardized suspension of the bacterial or fungal strain is prepared in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microbes, no compound) and a negative control (broth, no microbes) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Anticancer Activity: A Multi-Targeted Approach
The 1,2,4-triazole scaffold is a prominent feature in many anticancer agents.[4][12] Derivatives have demonstrated potent antiproliferative effects against a wide range of cancer cell lines, including breast, lung, colon, and liver cancer.[4][12] Their mechanism of action is often multifaceted, involving the inhibition of key proteins crucial for cancer cell growth and proliferation.
Mechanisms of Anticancer Action
1,2,4-triazole derivatives can interfere with multiple targets within cancer cells.[4] Key mechanisms include:
-
Enzyme Inhibition: They can act as inhibitors of crucial signaling enzymes like Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, which are often mutated or overexpressed in various cancers.[13]
-
Tubulin Polymerization Inhibition: Certain derivatives can bind to tubulin, preventing its polymerization into microtubules. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][14]
-
Aromatase Inhibition: Some triazoles, like letrozole and anastrazole, are potent aromatase inhibitors used in the treatment of hormone-dependent breast cancer.[4]
Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.
Anticancer Activity Data
The table below presents the half-maximal inhibitory concentration (IC50) values for several 1,2,4-triazole derivatives against various human cancer cell lines. Lower IC50 values denote greater cytotoxic potency.
| Compound ID | Target Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8c | - | - | 3.6 (EGFR) | [13] |
| 4g | HT-29 | Human Colon Carcinoma | 12.69 | [15] |
| 4b | CaCo2 | Human Colorectal Adenocarcinoma | 26.15 | [15] |
| 81c | MCF-7, HCT-116 | Breast, Colon | 4.83 - 12.07 | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.[10]
-
Compound Treatment: The cells are treated with various concentrations of the test compound dissolved in the culture medium (often with a small amount of DMSO) and incubated for a specified period (e.g., 48 hours).[10]
-
MTT Addition: The medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in numerous diseases, and 1,2,4-triazole derivatives have emerged as promising anti-inflammatory agents.[16][17][18] Their activity often stems from the inhibition of key enzymes in the inflammatory pathway.
Mechanism of Action: COX Inhibition
A primary mechanism for the anti-inflammatory effect of these compounds is the inhibition of prostaglandin-endoperoxide synthase (PTGS), more commonly known as cyclooxygenase (COX).[17][19] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Molecular docking studies have shown that triazole derivatives can fit into the active site of COX enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs), thereby blocking prostaglandin synthesis.[19]
Anti-inflammatory Activity Data
The efficacy of these compounds is often evaluated using both in vivo and in vitro models.
| Compound ID | Assay Type | Model/Target | Activity | Reference |
| B6 | In vitro Docking | COX-1 | Binding Energy: -10.5 kcal/mol | [19] |
| B6 | In vitro Docking | COX-2 | Binding Energy: -11.2 kcal/mol | [19] |
| B6 | In vivo | Carrageenan-induced paw edema | Maximum activity among 16 derivatives | [19] |
| Various | In vivo | Tail-flick test (analgesic) | 24% - 47% antinociceptive activity | [16] |
| 81c | In vitro | COX-2 Inhibition | IC50: 0.40 µM | [5] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.
-
Animal Grouping: Wistar rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the triazole derivative.[16]
-
Compound Administration: The test compounds and the standard drug are administered intraperitoneally (IP) or orally at specific doses (e.g., 50 mg/kg and 100 mg/kg).[16]
-
Induction of Inflammation: After a set time (e.g., 30 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized edema.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group, allowing for the assessment of the compound's anti-inflammatory efficacy.
Conclusion and Future Outlook
The this compound scaffold and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents underscores their vast potential in drug development. The ability to systematically modify the core structure through straightforward synthetic protocols allows for fine-tuning of activity and exploration of structure-activity relationships.
Future research should focus on leveraging molecular hybridization techniques—combining the triazole core with other known pharmacophores—to develop novel agents with enhanced potency and selectivity.[5] Furthermore, in-depth mechanistic studies, aided by computational modeling and structural biology, will be crucial for designing next-generation derivatives that can overcome drug resistance and offer improved therapeutic outcomes. The continued exploration of this privileged scaffold promises to yield new and effective treatments for a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpasjournals.com [bpasjournals.com]
- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 11. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. isres.org [isres.org]
- 13. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis and evaluation of anti-inflammatory and analgesic activities of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 1,2,4-Triazole Compounds: A Technical Guide for Drug Development
The 1,2,4-triazole scaffold has emerged as a privileged heterocyclic core in medicinal chemistry due to its unique physicochemical properties, metabolic stability, and capacity for diverse biological activities.[1][2][3] This technical guide provides an in-depth overview of the significant therapeutic applications of 1,2,4-triazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and quantitative biological data. It is intended for researchers, scientists, and professionals involved in drug discovery and development.
Core Properties of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms. Its stability and ability to act as a bioisostere for amide, ester, or carboxyl groups make it a valuable pharmacophore.[4][5] The triazole nucleus can engage in hydrogen bonding and metal coordination, enhancing its binding affinity to various biological targets.[2] Its polar nature often improves the solubility and overall pharmacological profile of drug candidates.[2][6]
Antifungal Applications
1,2,4-triazole derivatives form the backbone of a major class of antifungal agents, including clinically significant drugs like fluconazole, itraconazole, and voriconazole.[7][8]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of triazoles is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][7][8] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its fluidity, integrity, and function.[3][8][9]
The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[3] The resulting depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane's structure, leading to growth inhibition and cell death.[3][8]
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Quantitative Antifungal Activity
The efficacy of 1,2,4-triazole derivatives is quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Drug | Fungal Species | MIC (μg/mL) | Reference |
| Fluconazole | Candida albicans | 12.5 | [7] |
| Ketoconazole | Candida albicans | - | [7] |
| Efinaconazole | Trichophyton mentagrophytes | 0.0039 | [10] |
| Itraconazole | Trichophyton mentagrophytes | 0.016 | [10] |
| Compound 23f & 23j (Quinoline based) | Candida albicans | 6.25 | [7] |
| Compound 22i (Triazole-oxadiazole) | Candida albicans | Equip. to Ketoconazole | [7] |
| Compound 39c (Fused Triazole) | E. coli | 3.125 | [7] |
| Compound 39h (Fused Triazole) | P. aeruginosa | 3.125 | [7] |
| Compound 8k (Amino acid derivative) | Physalospora piricola | 10.126 (EC50) | [11] |
Anticancer Applications
The 1,2,4-triazole scaffold is present in several approved anticancer drugs, such as Letrozole and Anastrozole, and is a key area of research for novel oncology therapeutics.[2] Their anticancer effects are diverse, targeting multiple hallmarks of cancer.
Mechanisms of Action
1,2,4-triazole derivatives exert their anticancer effects through various mechanisms, including:
-
Enzyme Inhibition: They can inhibit key enzymes involved in cancer progression, such as tyrosine kinases (c-Kit, RET, FLT3), VEGFR-2, and EGFR.[1][7]
-
Apoptosis Induction: Many derivatives have been shown to trigger programmed cell death in cancer cells.[7]
-
Interference with Signaling Pathways: They can modulate critical pathways like PI3K/Akt, which are often dysregulated in cancer.[1][7]
Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.
Quantitative Anticancer Activity
The anticancer potential is typically measured by the half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro.
| Compound/Drug | Cancer Cell Line | IC50 (μM) | Target/Mechanism | Reference |
| Sorafenib (Reference) | HT-29 (Colon) | 2.25 - 3.37 | Tyrosine Kinase | [7] |
| Compound 62i (Diarylurea) | HT-29 (Colon) | 0.90 | c-Kit, RET, FLT3 | [7] |
| Compound 62i (Diarylurea) | H460 (Lung) | 0.85 | c-Kit, RET, FLT3 | [7] |
| Compound 62i (Diarylurea) | MDA-MB-231 (Breast) | 1.54 | c-Kit, RET, FLT3 | [7] |
| Compound 58a (Naproxen deriv.) | PC-3 (Prostate) | 26.0 | PI3K/Akt pathway | [7] |
| Tamoxifen (Reference) | MCF-7 (Breast) | 8.38 (µg/mL) | - | [7] |
| Compound 59a (Coumarinyl) | MCF-7 (Breast) | 7.9 (µg/mL) | VEGFR-2 | [7] |
Antiviral and Other Applications
The 1,2,4-triazole ring is a component of the broad-spectrum antiviral drug Ribavirin.[5] Research has shown that triazole derivatives are active against a variety of DNA and RNA viruses, including influenza, herpes, and hepatitis C.[5][12][13] Their mechanisms often involve mimicking purine nucleosides or inhibiting viral enzymes.[5][14]
Beyond these core areas, 1,2,4-triazoles have demonstrated a wide range of other pharmacological activities, including:
-
Antibacterial: Active against strains like S. aureus and E. coli.[7][15]
-
Antitubercular: Compounds have shown potent activity against M. tuberculosis by inhibiting MmpL3.[16]
-
Anticonvulsant & Anxiolytic: Found in drugs such as alprazolam and etizolam.[7][15]
-
Neuroprotective: Derivatives have shown the ability to protect cells from oxidative stress.[17]
Experimental Protocols
Detailed experimental procedures are critical for the evaluation of novel 1,2,4-triazole compounds. Below are generalized protocols for key biological assays.
Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi, following CLSI guidelines.
Caption: Experimental workflow for antifungal MIC determination.
-
Preparation of Compound: The test compound is serially diluted in a 96-well microtiter plate using a suitable medium like RPMI 1640.
-
Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans, Trichophyton mentagrophytes) is prepared to a specific cell density.
-
Inoculation: Each well is inoculated with the fungal suspension. Positive (no compound) and negative (no inoculum) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (typically 35°C) for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., 80% inhibition) compared to the positive control.[10]
Protocol: In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytostatic/cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HT-29) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the 1,2,4-triazole derivative for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC50 value is then determined by plotting cell viability against compound concentration.
Conclusion and Future Directions
The 1,2,4-triazole nucleus is a remarkably versatile scaffold that continues to yield compounds with significant therapeutic potential across a broad range of diseases.[7][15] Its established role in antifungal therapy is now being matched by exciting developments in oncology, virology, and beyond. Future research should focus on the structural optimization of triazole derivatives to enhance target selectivity and potency while minimizing off-target effects.[1] The synthesis of hybrid molecules, where the triazole core is combined with other pharmacophores, represents a promising strategy for developing next-generation therapeutics with improved efficacy and novel mechanisms of action.[7][18]
References
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 5. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
- 9. isres.org [isres.org]
- 10. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 1,2,4-Triazole Derivatives
The 1,2,4-triazole nucleus is a foundational heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] Its derivatives are integral components of numerous therapeutic agents, displaying a wide spectrum of pharmacological activities, including antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[2][4][5] This technical guide provides an in-depth review of the principal classical and modern synthetic methodologies for constructing the 1,2,4-triazole ring, complete with detailed experimental protocols, comparative quantitative data, and process visualizations to aid researchers, scientists, and drug development professionals.
Classical Synthetic Methods
The foundational routes for synthesizing the 1,2,4-triazole core were established by the Pellizzari and Einhorn-Brunner reactions. These methods remain relevant for their directness, though they often necessitate high temperatures and can be limited in terms of yield and reaction time.[3][6]
Discovered by Guido Pellizzari in 1911, this reaction facilitates the synthesis of 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[1][6] The traditional approach requires high temperatures, often exceeding 200°C, and can result in long reaction times and modest yields.[1][6]
The reaction begins with the nucleophilic attack of the hydrazide's terminal nitrogen on the amide's carbonyl carbon. This is followed by an intramolecular cyclization and a series of dehydration steps to form the aromatic 1,2,4-triazole ring.[6][7][8]
References
Tautomeric Landscape of 5-methyl-4H-1,2,4-triazol-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a critical pharmacophore in modern drug discovery, exhibiting a wide range of biological activities. The functionality and therapeutic efficacy of 1,2,4-triazole derivatives are profoundly influenced by their tautomeric forms, which dictate molecular shape, hydrogen bonding capabilities, and interactions with biological targets. This technical guide provides a comprehensive analysis of the tautomerism of 5-methyl-4H-1,2,4-triazol-3-amine, a key intermediate and structural motif in medicinal chemistry.
Core Concepts: Prototropic Tautomerism in 1,2,4-Triazoles
Prototropic tautomerism in 1,2,4-triazoles involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. For 3-amino-5-methyl-1,2,4-triazole, three principal annular tautomers are possible: the 1H, 2H, and 4H forms. Additionally, amino-imino tautomerism can also be considered. The equilibrium between these forms is a dynamic process influenced by factors such as substituent effects, solvent polarity, temperature, and the physical state (solution vs. solid-state).
The tautomeric forms of 3-amino-5-methyl-1,2,4-triazole are:
-
1H-tautomer: 5-Methyl-1H-1,2,4-triazol-3-amine
-
2H-tautomer: 5-Methyl-2H-1,2,4-triazol-3-amine
-
4H-tautomer: this compound
Computational studies on the parent 1,2,4-triazole consistently show the 1H-tautomer to be the most stable form.[1] However, the presence of substituents, such as the amino and methyl groups in the molecule of interest, can significantly alter the relative stabilities of the tautomers.
Quantitative Analysis of Tautomeric Equilibria
The relative populations and thermodynamic stabilities of tautomers are determined through a combination of spectroscopic and computational methods. The equilibrium constant (KT) and the Gibbs free energy difference (ΔG) are key quantitative descriptors of these equilibria.
| Compound Derivative | Predominant Tautomer | Equilibrium Constant (KT) | Gibbs Free Energy (ΔG300, kcal/mol) |
| N-aryl substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | 5-amino-1H-tautomer | Data varies with substituent | Data varies with substituent |
Note: This table is illustrative of the type of data available for related compounds and highlights the predominance of the 1H-tautomer in those specific cases.
Theoretical calculations using density functional theory (DFT) are instrumental in determining the relative stabilities of tautomeric forms. For some 1,2,4-triazole derivatives, the 4H-1,2,4 triazole form has been shown to be favored over the 1H-1,2,4 triazole form in the aqueous phase.[3]
Experimental Protocols for Tautomeric Analysis
The elucidation of the tautomeric forms of this compound and related compounds relies on a suite of sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[2][4]
Detailed Protocol:
-
Sample Preparation: Dissolve a precisely weighed sample of the 1,2,4-triazole derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or methanol-d4) to a concentration of approximately 10-20 mg/mL.
-
1H NMR Spectroscopy: Acquire 1H NMR spectra at a specific temperature (e.g., 300 K). The chemical shifts of the N-H protons and the ring protons are particularly sensitive to the tautomeric form. In cases of rapid exchange between tautomers, averaged signals may be observed.
-
13C NMR Spectroscopy: Acquire 13C NMR spectra. The chemical shifts of the triazole ring carbons can help distinguish between different tautomers.[2] Broad signals may indicate a dynamic equilibrium.[2]
-
15N NMR Spectroscopy: If available, 15N NMR provides direct information about the nitrogen environment and is highly indicative of the protonation site.
-
Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures to study the dynamics of the tautomeric equilibrium. Changes in the spectra with temperature can provide thermodynamic parameters for the equilibrium.
-
Data Analysis: Integrate the signals corresponding to the different tautomers to determine their relative populations and calculate the equilibrium constant (KT).
X-ray Crystallography
X-ray crystallography provides unambiguous determination of the tautomeric form present in the solid state.[2][4]
Detailed Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K or 296 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the collected diffraction data.
-
Tautomer Assignment: Locate the positions of all atoms, including hydrogen atoms, from the electron density map. The position of the proton on one of the triazole ring nitrogen atoms definitively identifies the tautomer present in the crystal lattice. For example, crystallographic analysis can indicate the ring-H atom to be located on the N1 atom, confirming the 5-amino-form.[2][5]
Computational Chemistry
Quantum chemical calculations are essential for predicting the relative stabilities of tautomers and for interpreting experimental data.[3][6]
Detailed Protocol:
-
Structure Generation: Generate the 3D structures of all possible tautomers of this compound.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a basis set such as 6-311++G(d,p).[6]
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).
-
Energy Calculations: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for greater accuracy.
-
Solvation Effects: To model the behavior in solution, incorporate a solvent model, such as the Polarizable Continuum Model (PCM) or the SMD model.[6]
-
Relative Stability Analysis: Compare the calculated Gibbs free energies (G) of the different tautomers to predict their relative stabilities and populations based on the Boltzmann distribution.
Visualizing the Tautomeric Equilibrium and Analysis Workflow
The following diagrams illustrate the key relationships and workflows in the study of 1,2,4-triazole tautomerism.
Caption: Prototropic tautomeric equilibrium of 3-amino-5-methyl-1,2,4-triazole.
Caption: Integrated workflow for the comprehensive analysis of tautomerism.
Conclusion
The tautomeric behavior of this compound is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A thorough understanding of this tautomerism is paramount for drug development professionals, as the predominant tautomer will dictate the molecule's physicochemical properties and its interactions with biological macromolecules. The integrated application of NMR spectroscopy, X-ray crystallography, and computational chemistry provides a robust framework for the comprehensive characterization of the tautomeric landscape of this important heterocyclic system. Future research should aim to provide more specific quantitative data on the parent compound to further aid in the rational design of novel 1,2,4-triazole-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Safety and Handling of 5-methyl-4H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 5-methyl-4H-1,2,4-triazol-3-amine (CAS No: 4923-01-7), a heterocyclic compound with applications in pharmaceutical synthesis and as a plant growth regulator.[1] Due to its potential hazards, a thorough understanding of its properties and the implementation of appropriate safety protocols are imperative for all personnel handling this chemical.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.
| Property | Value | Source |
| Molecular Formula | C₃H₆N₄ | [2][3] |
| Molecular Weight | 98.11 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥98% | [3][4] |
| SMILES | NC1=NN=C(C)N1 | [3] |
| InChI Key | FJRZOOICEHBAED-UHFFFAOYSA-N | [4] |
| LogP | -0.30468 | [3] |
| Topological Polar Surface Area (TPSA) | 67.59 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [1][3] |
| Hydrogen Bond Acceptor Count | 3 | [1][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS hazard statements and precautionary statements are summarized below.
Signal Word: Warning[4]
Hazard Statements:
-
H335: May cause respiratory irritation.[5]
-
H302: Harmful if swallowed (reported for 80% of notifications).[6]
-
H312: Harmful in contact with skin (reported for 60% of notifications).[6]
-
H332: Harmful if inhaled (reported for 60% of notifications).[6]
Pictograms:
-
Exclamation Mark
Safe Handling and Storage
Adherence to strict safety protocols is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]
-
Skin Protection: Wear protective gloves and impervious clothing.[5]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5]
Handling
-
Handle in a well-ventilated place.[5]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]
-
Use only outdoors or in a well-ventilated area.[5]
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
Take off contaminated clothing and wash it before reuse.[5]
Storage
-
Keep the container tightly closed.[5]
-
Store locked up.[5]
-
Keep in a dark place under an inert atmosphere at room temperature.[4]
The following diagram illustrates a logical workflow for the safe handling of this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 5-methyl-4H-1,2,4-triazol-3-amine
Abstract
This document provides a detailed protocol for the synthesis of 5-methyl-4H-1,2,4-triazol-3-amine, also known as 3-amino-5-methyl-1,2,4-triazole. The described method is a modern, efficient, and environmentally friendly approach utilizing microwave-assisted organic synthesis. The protocol is based on the direct condensation of aminoguanidine with acetic acid.[1][2] This method is suitable for researchers in medicinal chemistry and drug development, offering good yields and high purity. All quantitative data are summarized in tables, and the experimental workflow is visualized using a diagram.
Introduction
3-Amino-1,2,4-triazole derivatives are a significant class of heterocyclic compounds that occupy a central position in medicinal and agricultural chemistry.[3] These structures serve as important pharmacophores and are found in molecules with a wide range of biological activities, including antifungal, antiviral, and herbicidal properties.[3] The synthesis of this compound is a key step for creating more complex molecules for drug discovery and development. The presented protocol offers a straightforward and rapid synthesis using readily available starting materials.[2]
Synthesis Pathway
The synthesis of 5-substituted 3-amino-1,2,4-triazoles is most commonly achieved through the reaction of aminoguanidine with a corresponding carboxylic acid.[4][5] The reaction proceeds through two key stages:
-
Formation of Guanyl Hydrazide: An acid-catalyzed nucleophilic addition of aminoguanidine to the carboxylic acid (acetic acid in this case) forms an N-acyl aminoguanidine intermediate (acetic acid guanyl hydrazide).[2][4] This step is reversible.
-
Intramolecular Cyclization: The guanyl hydrazide intermediate undergoes intramolecular condensation and dehydration upon heating to form the stable 1,2,4-triazole ring.[4]
The use of microwave irradiation significantly accelerates the reaction, reducing the time required from hours to minutes and often improving yields.[1][2]
Experimental Workflow
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
Experimental Protocol
This protocol is adapted from the general method for synthesizing 5-substituted 3-amino-1,2,4-triazoles.[2]
4.1. Materials and Equipment
-
Aminoguanidine bicarbonate
-
Glacial acetic acid
-
Concentrated hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) aqueous solution
-
Ethyl acetate
-
Deionized water
-
Microwave synthesis reactor
-
10 mL microwave reaction vials with caps
-
Magnetic stir bars
-
Rotary evaporator
-
Standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
4.2. Synthesis Procedure
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add aminoguanidine bicarbonate (1.36 g, 10 mmol).
-
Add glacial acetic acid (0.66 g, 11 mmol, 1.1 eq).
-
Carefully add 2-3 drops of concentrated hydrochloric acid as a catalyst.
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of the microwave synthesis reactor.
-
Irradiate the reaction mixture at 150 °C for 30 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully open the vial and neutralize the resulting mixture with a 10% aqueous solution of NaOH until a pH of approximately 8 is reached.
-
Remove the solvent from the neutralized mixture using a rotary evaporator under reduced pressure.
-
Extract the resulting solid residue with hot ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and evaporate the ethyl acetate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) if necessary.
Data Presentation
Table 1: Reaction Conditions and Yields for Analogous 5-Alkyl-3-amino-1,2,4-triazoles. [2] This table presents data for similar compounds synthesized using the described microwave-assisted method, demonstrating the general applicability and efficiency of the protocol.
| 5-Substituent | Carboxylic Acid | Yield (%) | Melting Point (°C) |
| Ethyl | Propionic acid | 86 | 132-134 |
| Butyl | Valeric acid | 85 | 123-125 |
| Hexyl | Heptanoic acid | 82 | 110-112 |
| Phenyl | Benzoic acid | 85 | 185-187 |
Table 2: Characterization Data for Analogous 5-Alkyl-3-amino-1,2,4-triazoles. [2] The following table provides spectroscopic data for a closely related analog, 3-amino-5-ethyl-1,2,4-triazole, which serves as a reference for the characterization of the target 5-methyl derivative.
| Compound | ¹H NMR (DMSO-d₆), δ, ppm | ¹³C NMR (DMSO-d₆), δ, ppm |
| 3-Amino-5-ethyl-1,2,4-triazole | 1.14 (t, 3H, CH₃), 2.44 (q, 2H, CH₂), 5.66 (br. s, 2H, NH₂), 11.86 (br. s, 1H, NH) | 12.28 (CH₃), 20.70 (CH₂), 153.41 (C-3 of triazole), 161.18 (C-5 of triazole) |
For the target compound, this compound, the expected ¹H NMR signals would include a singlet for the methyl group (CH₃), a broad singlet for the amino group (NH₂), and a broad singlet for the triazole NH proton. The ¹³C NMR would show signals for the methyl carbon and the two distinct triazole ring carbons.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Conduct the reaction in a well-ventilated fume hood.
-
Microwave reactors operate under high pressure and temperature; ensure you are properly trained and follow the manufacturer's safety guidelines.
-
Aminoguanidine and its derivatives may be hazardous; consult the Safety Data Sheet (SDS) before use.
-
Concentrated acids and bases are corrosive and should be handled with extreme care.
References
Application Notes and Protocols: Preparation of Schiff Bases from 5-Methyl-4H-1,2,4-triazol-3-amine
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and potential applications of Schiff bases derived from 5-methyl-4H-1,2,4-triazol-3-amine. The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. The formation of Schiff bases (imines) from the 3-amino group of this triazole core offers a versatile strategy for developing novel compounds with significant therapeutic potential, particularly in the realm of antimicrobial agents. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Introduction: The Significance of 1,2,4-Triazole Schiff Bases
The 1,2,4-triazole ring system is a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities including antifungal, antimicrobial, anticancer, and antiviral properties.[1][2] The metabolic stability and hydrogen bonding capabilities of the triazole nucleus make it an attractive scaffold for drug design. Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a class of compounds renowned for their broad spectrum of biological activities and their utility as intermediates in organic synthesis.[3][4]
The combination of these two pharmacophores—the 1,2,4-triazole ring and the azomethine (-N=CH-) linkage of a Schiff base—can lead to synergistic effects, resulting in compounds with enhanced biological profiles. Specifically, Schiff bases derived from aminotriazoles have demonstrated potent antimicrobial and antifungal activities.[5][6] This guide focuses on the preparation of Schiff bases from this compound, a readily available starting material, providing a gateway to a library of novel compounds for further investigation.
General Synthetic Protocol: Condensation Reaction
The synthesis of Schiff bases from this compound is typically achieved through a direct condensation reaction with a suitable aromatic or heteroaromatic aldehyde. The reaction is generally acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.
Underlying Principles and Rationale
The lone pair of electrons on the primary amino group of the triazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule, facilitated by an acid catalyst, results in the formation of the stable imine bond.
-
Choice of Solvent: Ethanol is a commonly used solvent for this reaction due to its ability to dissolve both the aminotriazole and a wide range of aldehydes. Its boiling point is suitable for refluxing the reaction mixture to ensure a reasonable reaction rate.
-
Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is employed to protonate the carbonyl oxygen of the aldehyde. This increases the electrophilicity of the carbonyl carbon, thereby accelerating the nucleophilic attack by the amine. Strong acids are generally avoided as they can protonate the amine, rendering it non-nucleophilic.
-
Reaction Conditions: Refluxing the reaction mixture provides the necessary activation energy for the dehydration step, driving the equilibrium towards the formation of the Schiff base.
Experimental Workflow
The following protocol details a general procedure for the synthesis of a Schiff base from this compound and a representative aromatic aldehyde (e.g., benzaldehyde).
Figure 1: General workflow for the synthesis of Schiff bases from this compound.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 10 mmol, 0.98 g) in an appropriate volume of absolute ethanol (e.g., 25 mL).
-
To this solution, add an equimolar amount of the selected aromatic aldehyde (e.g., benzaldehyde, 10 mmol, 1.06 g).
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Fit the flask with a condenser and reflux the mixture with constant stirring for 3-5 hours.[7]
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate:hexane, 1:1). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates out of the solution should be collected by suction filtration using a Buchner funnel.[7]
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted aldehyde.
-
For further purification, recrystallize the crude product from hot ethanol.
-
Dry the purified crystals in a desiccator over anhydrous calcium chloride.
Characterization of the Synthesized Schiff Bases
The structural elucidation of the newly synthesized Schiff bases is crucial to confirm their identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.
Spectroscopic Data
The following table summarizes the expected characteristic spectral data for a Schiff base derived from this compound and benzaldehyde, based on literature for a closely related compound.[7]
| Technique | Characteristic Peaks / Signals | Interpretation |
| FT-IR (cm⁻¹) | ~3100-3000~1620~1580 | N-H stretch (triazole ring)C=N stretch (azomethine)C=N stretch (triazole ring) |
| ¹H-NMR (δ, ppm) | ~9.9 | Singlet, azomethine proton (-N=CH-) |
| ~7.5-7.9 | Multiplet, aromatic protons | |
| ~2.3 | Singlet, methyl protons (-CH₃) | |
| Mass Spec. | M⁺ | Molecular ion peak corresponding to the calculated mass |
Note: The exact chemical shifts and absorption frequencies may vary slightly depending on the specific aromatic aldehyde used and the solvent for NMR analysis.
Applications in Drug Development
Schiff bases of 1,2,4-triazoles are of significant interest to the pharmaceutical industry due to their wide range of biological activities.
Figure 2: Potential therapeutic applications of this compound derived Schiff bases.
Antimicrobial and Antifungal Activity
A significant body of research has demonstrated the potent antimicrobial and antifungal properties of 1,2,4-triazole Schiff bases.[5][6][8] The azomethine group is often crucial for their biological activity. These compounds can be screened against a panel of clinically relevant bacterial and fungal strains to determine their minimum inhibitory concentration (MIC).
Protocol for Antimicrobial Screening (Broth Microdilution Method):
-
Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive controls (a known antibiotic/antifungal) and negative controls (no compound).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Other Potential Applications
Beyond their antimicrobial properties, 1,2,4-triazole derivatives have been investigated for a range of other therapeutic applications, including:
Further research into the Schiff bases of this compound may unveil novel activities in these areas.
Conclusion
The synthesis of Schiff bases from this compound represents a straightforward and efficient strategy for the generation of novel heterocyclic compounds with significant potential for drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis, characterization, and biological evaluation of this promising class of molecules. The versatility of the Schiff base reaction allows for the creation of a diverse library of compounds by simply varying the aldehyde component, paving the way for the identification of new therapeutic leads.
References
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. nepjol.info [nepjol.info]
- 6. Synthesis, Characterization and Antimicrobial Activities of 1,2,4-Triazole /Isatin Schiff bases and their Mn(II), Co(II) complexes – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Methyl-4H-1,2,4-triazol-3-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-4H-1,2,4-triazol-3-amine is a valuable heterocyclic building block in organic synthesis, primarily utilized in the construction of a diverse array of biologically active compounds. Its unique structural features, including the presence of both amino and hydrazinyl functionalities within a stable triazole ring, make it a versatile precursor for the synthesis of Schiff bases and fused heterocyclic systems. Derivatives of this triazole have demonstrated significant potential in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties. These activities often stem from the ability of the triazole moiety to engage in hydrogen bonding and other key interactions with biological targets.
Synthetic Applications
The primary synthetic utility of this compound and its analogues lies in their straightforward condensation reactions with carbonyl compounds to form Schiff bases and their subsequent cyclization to yield fused ring systems.
Synthesis of Schiff Bases
The exocyclic amino group of this compound readily undergoes condensation with a variety of aromatic and heteroaromatic aldehydes to furnish Schiff bases (imines). This reaction is typically acid-catalyzed and proceeds in high yield. The resulting Schiff bases are not only stable compounds but also serve as important intermediates for the synthesis of more complex molecules and metal complexes. Furthermore, these Schiff bases themselves often exhibit significant biological activity.
Synthesis of Fused Heterocyclic Systems: Pyrazolo[3,4-d]pyrimidines
A significant application of 4-amino-1,2,4-triazole derivatives is in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. This scaffold is a purine isostere and has been identified as a privileged structure in the design of kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR). The synthesis often involves the reaction of a pyrazole precursor which is then cyclized with a triazole derivative or a related nitrogen-containing synthon.
Biological Significance and Mechanism of Action
Derivatives of this compound have garnered considerable attention due to their promising anticancer and antimicrobial activities.
Anticancer Activity
Many Schiff bases and pyrazolo[3,4-d]pyrimidine derivatives synthesized from 4-amino-1,2,4-triazoles have demonstrated potent cytotoxic effects against a range of human cancer cell lines. One of the key mechanisms of action for the pyrazolo[3,4-d]pyrimidine series is the inhibition of protein kinases, such as EGFR. By acting as ATP-competitive inhibitors, these compounds can block the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Antimicrobial Activity
The triazole nucleus is a well-established pharmacophore in antimicrobial agents. Schiff bases derived from this compound have been shown to possess significant activity against various bacterial and fungal strains. The mode of action is believed to involve the inhibition of essential microbial enzymes or interference with cell wall synthesis.
Data Presentation
Table 1: In Vitro Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7d | Hela | < 12 | [1] |
| 7e | Hela | < 12 | [1] |
| 10a | Hela | < 12 | [1] |
| 10d | Hela | < 12 | [1] |
| TP6 | B16F10 (Murine Melanoma) | 41.12 - 61.11 | [2] |
| 15 | MDA-MB-231 (Breast) | 3.48 | [3] |
| 20 | MDA-MB-231 (Breast) | 5.95 | [3] |
| 4e | SNB-75 (CNS Cancer) | < 10 | [4] |
| 4i | SNB-75 (CNS Cancer) | < 10 | [4] |
| 17 | MCF-7 (Breast) | 0.31 | [5] |
| 22 | MCF-7 (Breast) | 4.98 | [5] |
| 25 | Caco-2 (Colon) | 4.98 | [5] |
| 129b | HepG2 (Liver) | 0.58 | [6] |
Table 2: In Vitro Antimicrobial Activity of 1,2,4-Triazole Schiff Base Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| T8 | Staphylococcus aureus | 22 | [7] |
| T3 | Pseudomonas aeruginosa | 22 | [7] |
| T4 | Streptococcus mutans | 28 | [7] |
| T6 | Klebsiella pneumoniae | 15 | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Schiff Bases from 4-Amino-1,2,4-triazoles
This protocol describes a general method for the condensation of a 4-amino-1,2,4-triazole with an aromatic aldehyde.
Materials:
-
4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (or other 4-amino-1,2,4-triazole derivative)
-
Substituted aromatic aldehyde
-
Ethanol or Glacial Acetic Acid
-
Magnetic stirrer with heating
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of the 4-amino-1,2,4-triazole derivative (e.g., 10 mmol) in a suitable solvent such as ethanol (40 mL) or glacial acetic acid (10 mL).
-
To this solution, add an equimolar amount of the desired aromatic aldehyde (10 mmol).
-
If using ethanol, add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure Schiff base.
Characterization: The structure of the synthesized Schiff bases can be confirmed by spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine - A Key Intermediate
This protocol outlines the synthesis of a key intermediate used in the preparation of various pyrazolo[3,4-d]pyrimidine derivatives.
Step 1: Synthesis of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
-
A mixture of ethyl (ethoxymethylene)cyanoacetate and phenylhydrazine in ethanol is heated at 80°C for 4 hours.
-
Upon cooling, the product precipitates and is collected by filtration.
Step 2: Synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
The ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate obtained from Step 1 is heated with formamide at 190°C for 8 hours.
-
The reaction mixture is cooled, and the product is isolated.
Step 3: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
-
The pyrazolo[3,4-d]pyrimidinone from Step 2 is refluxed with phosphorus oxychloride (POCl₃) at 106°C for 6 hours.[8]
-
Excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water.
-
The resulting solid is filtered, washed with water, and dried to yield the desired 4-chloro intermediate.
Visualizations
Caption: EGFR signaling pathway and its inhibition.
Caption: General workflow for Schiff base synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EMAN RESEARCH PUBLISHING |Full Text|Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents [publishing.emanresearch.org]
- 8. tandfonline.com [tandfonline.com]
Synthesizing a New Frontier in Antimicrobial Agents: Application Notes and Protocols for 1,2,4-Triazole Derivatives
For researchers, scientists, and drug development professionals, this document provides detailed experimental procedures for the synthesis and evaluation of novel antimicrobial agents based on the 1,2,4-triazole scaffold. This versatile heterocyclic core has been a subject of intense research due to the broad-spectrum antimicrobial activities exhibited by its derivatives.
This guide outlines a well-established synthetic methodology, starting from aromatic carboxylic acids, and provides protocols for the subsequent antimicrobial screening of the synthesized compounds. All quantitative data from representative studies are summarized in structured tables for clear comparison, and experimental workflows are visualized using diagrams to ensure clarity and reproducibility in your laboratory.
I. Synthetic Protocol: From Aromatic Acids to 1,2,4-Triazole Derivatives
A common and effective route for the synthesis of 4H-1,2,4-triazole derivatives involves a multi-step process beginning with an aromatic acid precursor. This process includes the conversion of the acid to its corresponding hydrazide, followed by the formation of a thiosemicarbazide, and finally, cyclization to yield the 1,2,4-triazole ring.
Experimental Workflow: Synthesis of 1,2,4-Triazole Derivatives
Caption: General synthetic workflow for 1,2,4-triazole derivatives.
Detailed Methodologies
Step 1: Synthesis of Ethyl Ester Derivatives
-
In a round-bottom flask, dissolve the chosen aromatic carboxylic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
After cooling, pour the reaction mixture into cold water.
-
Extract the ester with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester.
Step 2: Synthesis of Carboxylic Acid Hydrazides
-
Dissolve the synthesized ester in absolute ethanol.
-
Add an equimolar amount of 85% hydrazine hydrate.
-
Reflux the mixture for 6-8 hours.
-
Upon cooling, the corresponding carboxylic acid hydrazide will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry.
Step 3: Synthesis of Thiosemicarbazide Derivatives
-
The synthesis of thiosemicarbazide derivatives can be achieved through various methods. A common approach involves the reaction of the acid hydrazide with an appropriate isothiocyanate.
Step 4: Synthesis of 4H-1,2,4-Triazole Derivatives
-
Reflux the thiosemicarbazide derivative in an alkaline solution (e.g., sodium hydroxide) for several hours.
-
After the reaction is complete, cool the mixture and carefully acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the 1,2,4-triazole derivative.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
II. Characterization of Synthesized Compounds
The structures of the newly synthesized 1,2,4-triazole derivatives must be confirmed using various spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed molecular structure.[1]
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
III. Antimicrobial Activity Screening
The synthesized 1,2,4-triazole derivatives can be screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The agar well diffusion method is a widely used technique for preliminary screening.[2]
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for antimicrobial activity screening.
Protocol for Agar Well Diffusion Method
-
Prepare sterile nutrient agar plates.
-
Spread a standardized inoculum of the test microorganism uniformly over the agar surface.
-
Aseptically punch wells (e.g., 6 mm in diameter) into the agar.
-
Add a specific concentration of the synthesized compound (dissolved in a suitable solvent like DMSO) into each well.
-
Include a positive control (a standard antibiotic) and a negative control (solvent alone).
-
Incubate the plates at 37°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Determination of Minimum Inhibitory Concentration (MIC)
For compounds showing promising activity in the initial screen, the Minimum Inhibitory Concentration (MIC) should be determined. The broth dilution method is a standard quantitative technique for this purpose.[3]
-
Prepare a serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plate under appropriate conditions.
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
IV. Data Presentation: Antimicrobial Activity
The results of the antimicrobial screening should be presented in a clear and organized manner to facilitate comparison between different compounds.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of Synthesized 1,2,4-Triazole Derivatives
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger |
| Standard | Value | Value | Value | Value | Value | Value |
| Compound 1 | Value | Value | Value | Value | Value | Value |
| Compound 2 | Value | Value | Value | Value | Value | Value |
| Compound 3 | Value | Value | Value | Value | Value | Value |
| ... | ... | ... | ... | ... | ... | ... |
Note: The values in this table should be populated with the experimentally determined MIC values. The standard drug used for comparison should also be specified.
V. Conclusion
The protocols and application notes presented here provide a comprehensive framework for the synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. By following these detailed procedures, researchers can systematically synthesize new chemical entities and assess their potential as a new generation of antimicrobial agents to combat the growing challenge of drug-resistant pathogens. The considerable biological importance of triazoles continues to stimulate interest in its derivatives for a wide range of therapeutic applications.
References
Application of 5-methyl-4H-1,2,4-triazol-3-amine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methyl-4H-1,2,4-triazol-3-amine, and its tautomeric form 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including multiple hydrogen bond donors and acceptors, and its ability to be readily functionalized, make it a valuable building block for the synthesis of diverse bioactive molecules. This document provides an overview of the applications of this triazole core in medicinal chemistry, with a focus on its role in the development of antimicrobial, diuretic, and kinase inhibitor agents. Detailed experimental protocols for the synthesis of a representative derivative and for key biological assays are also presented.
Chemical Structure and Properties
This compound exists in tautomeric equilibrium with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. The thione form is often favored in the solid state and is a common starting point for various synthetic modifications.
-
IUPAC Name: this compound
-
CAS Number: 4923-01-7[1]
-
Molecular Formula: C₃H₆N₄
-
Molecular Weight: 98.11 g/mol [1]
-
Appearance: White to off-white solid[1]
Applications in Medicinal Chemistry
The 5-methyl-1,2,4-triazole scaffold has been incorporated into a wide range of molecules exhibiting diverse pharmacological activities.
Antimicrobial and Antifungal Agents
Derivatives of this compound have demonstrated significant potential as antimicrobial and antifungal agents. The introduction of various substituents on the triazole ring or the amino group can lead to compounds with potent activity against a spectrum of pathogens. A common synthetic strategy involves the condensation of the 4-amino group with aldehydes to form Schiff bases, which can be further modified.
Quantitative Data Summary: Antimicrobial Activity
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 4-(4-Hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | S. aureus | 16 | [2] |
| B. subtilis | 20 | [2] | |
| 4-((4-Bromobenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol | Candida albicans | - | [3] |
| 4-((4-Methoxybenzylidene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | E. coli | 25 | [2] |
| S. typhi | 31 | [2] | |
| C. albicans | 24 | [2] | |
| A. niger | 32 | [2] |
Diuretic Agents
Substituted 1,2,4-triazoles have been investigated for their diuretic properties. Modifications on the core structure have led to compounds with varying levels of diuretic and saluretic activity. The mechanism of action is often related to the inhibition of carbonic anhydrase or other renal transporters.
Quantitative Data Summary: Diuretic Activity
| Compound/Derivative | Dose | Urine Volume Increase (%) vs Control | Reference |
| 4-((4-methoxybenzyl)amino)-5-methyl-4H-1,2,4-triazole-3-thion | 1/10 LD₅₀ | Potent Activity Observed | [4] |
| 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide derivatives | 1/10 LD₅₀ | Moderate Activity Observed | [5][6] |
| (3-thio-4-R-4H-1,2,4-triazol-5-yl)(phenyl)methanols | Not specified | Did not exceed hypothiazide |
Kinase Inhibitors
The 1,2,4-triazole scaffold has emerged as a promising pharmacophore for the design of kinase inhibitors, which are crucial in cancer therapy. Notably, derivatives have been developed as potent inhibitors of Pim kinases, a family of serine/threonine kinases implicated in cell survival and proliferation.
Quantitative Data Summary: Pim-1 Kinase Inhibition
| Compound/Derivative | IC₅₀ (µM) | Reference |
| 7-(4H-1,2,4-Triazol-3-yl)benzo[c][1][7]naphthyridine derivative | <0.03 | [5] |
| Pyridothienotriazolopyrimidine derivative | Potent inhibition observed | [8] |
| 2,5-disubstituted 1,3,4-oxadiazole derivative (10f) | 0.017 | [9] |
Experimental Protocols
Protocol 1: Synthesis of 4-((4-Bromobenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol
This protocol describes the synthesis of a representative Schiff base derivative.
Materials:
-
4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol
-
4-Bromobenzaldehyde
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Reflux apparatus
-
Beakers, flasks, and other standard laboratory glassware
-
Filter paper and funnel
Procedure:
-
Dissolve 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (1.0 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Add 4-bromobenzaldehyde (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the minimum inhibitory concentration of a synthesized compound against a bacterial strain.[1][7][10]
Materials:
-
Synthesized triazole derivative
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Inoculate a tube of MHB with a single colony of the test bacterium and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of decreasing concentrations of the compound.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for a sterility control well (containing only MHB). Include a growth control well (containing MHB and inoculum but no compound).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Protocol 3: In Vivo Diuretic Activity Screening in Rats
This protocol describes a method for evaluating the diuretic effect of a test compound in a rat model.[3][11]
Materials:
-
Wistar rats (male, 150-200 g)
-
Test compound
-
Standard diuretic (e.g., Furosemide)
-
Normal saline (0.9% NaCl)
-
Metabolic cages
-
Oral gavage needles
-
Graduated cylinders
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the metabolic cages for at least 24 hours before the experiment.
-
Fasting: Deprive the animals of food and water for 18 hours prior to the experiment.
-
Grouping: Divide the rats into three groups: a control group, a standard group, and a test group.
-
Dosing:
-
Administer normal saline (25 mL/kg, p.o.) to the control group.
-
Administer the standard diuretic (e.g., Furosemide, 10 mg/kg, p.o.) to the standard group.
-
Administer the test compound at a specific dose (e.g., 50 mg/kg, p.o.) to the test group.
-
-
Urine Collection: Place the animals in their respective metabolic cages immediately after dosing. Collect urine at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours).
-
Measurement: Measure the total volume of urine collected for each group at each time point.
-
Data Analysis: Compare the urine output of the test group with that of the control and standard groups. Calculate the percentage increase in urine volume. Optional: Analyze the urine for electrolyte content (Na⁺, K⁺, Cl⁻) using a flame photometer or ion-selective electrodes.
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for Schiff base derivatives.
Antimicrobial Screening Workflow
Caption: Workflow for MIC determination via broth microdilution.
Pim-1 Kinase Inhibition Signaling
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 2. connectjournals.com [connectjournals.com]
- 3. Screening of Diuretics - BioPharma Notes [biopharmanotes.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Diuretic activity of 2-((4-amino-5-R-4H-1,2,4-triazole-3-yl)thio)acetohydrazides | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. A method for screening diuretic agents in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Metal Complexes with 1,2,4-Triazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,4-triazole scaffold is a vital pharmacophore in medicinal chemistry, integral to numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3] The coordination of metal ions with 1,2,4-triazole derivatives can significantly enhance their biological efficacy and introduce novel physicochemical properties, making these complexes promising candidates for drug development and materials science.[4][5] This document provides detailed protocols and comparative data for three primary methods used to synthesize these complexes: conventional solution-based synthesis, solvothermal synthesis, and microwave-assisted synthesis.
General Workflow for Synthesis and Characterization
The overall process for creating and verifying 1,2,4-triazole metal complexes follows a logical progression from synthesis to detailed characterization, which ultimately informs the potential applications.
Caption: General workflow from synthesis to application.
Method 1: Conventional Solution-Based Synthesis
This is the most traditional method, involving the reaction of a metal salt and a 1,2,4-triazole derivative in a suitable solvent, often with heating under reflux. It is widely used for its simplicity and accessibility. The 1,2,4-triazole ligand typically acts as a bidentate coordinator through nitrogen and, if present, sulfur atoms.[6]
Experimental Protocol: Synthesis of a Ni(II)-Triazole Schiff Base Complex
This protocol is adapted from the synthesis of transition metal(II) complexes with a 1,2,4-triazole Schiff base.[6]
-
Ligand Preparation: Dissolve the 1,2,4-triazole Schiff base ligand (e.g., 4-(Benzylidene-amino)-5-pyridin-4-yl-4H-[6][7][8]triazole-3-thiol) in ethanol.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., NiCl₂·6H₂O) in ethanol.
-
Reaction: Add the ethanolic solution of the metal salt to the ligand solution. The typical molar ratio of metal to ligand is 1:2.[9]
-
Reflux: Heat the resulting mixture under reflux for approximately 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
Isolation: After reflux, cool the reaction mixture to room temperature to allow the precipitation of the metal complex.
-
Purification: Collect the solid precipitate by filtration. Wash the product with ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified complex in a vacuum desiccator.
Data Summary: Conventional Synthesis
| Metal Ion | Ligand Type | Solvent | Reaction Time | Yield (%) | Geometry | Ref. |
| Co(II) | Azo dye derivative | DMF/Ethanol | 1 hr | - | Octahedral | |
| Ni(II) | Azo dye derivative | DMF/Ethanol | 1 hr | - | Octahedral | |
| Cu(II) | Schiff Base | Ethanol | 2 hrs | - | Square Planar | [6] |
| Zn(II) | Schiff Base | Ethanol | 2 hrs | - | Tetrahedral | [6] |
| Cr(III) | Hydrazinyl Triazole | Ethanol | 3 hrs | - | Octahedral | [8] |
Method 2: Solvothermal Synthesis
Solvothermal synthesis is performed in a sealed vessel (autoclave) at temperatures above the solvent's boiling point. The increased temperature and pressure facilitate the dissolution of reactants and promote the growth of high-quality crystals, making it an excellent method for producing crystalline coordination polymers.[10]
Experimental Protocol: General Solvothermal Synthesis of a Zn(II)-Triazole Coordination Polymer
This protocol is a generalized procedure based on the synthesis of coordination polymers using 1,3-di-(1,2,4-triazole-4-yl)benzene (dtb).[10]
-
Reactant Mixture: In a 25 mL Teflon-lined stainless-steel autoclave, combine the zinc(II) salt (e.g., Zn(NO₃)₂·6H₂O, ~0.2 mmol) and the 1,2,4-triazole derivative ligand (e.g., dtb, ~0.2 mmol).
-
Solvent Addition: Add a suitable solvent or a mixture of solvents, such as 10 mL of a DMF/water mixture.
-
Sealing: Seal the autoclave securely.
-
Heating: Place the autoclave in an oven and heat it to a temperature between 100 °C and 180 °C for 24 to 72 hours.
-
Cooling: After the heating period, allow the autoclave to cool slowly to room temperature.
-
Isolation: Open the autoclave and collect the resulting crystals by filtration.
-
Purification and Drying: Wash the crystals with the mother liquor or fresh solvent and allow them to air-dry.
Caption: Workflow for solvothermal synthesis.
Data Summary: Solvothermal Synthesis
| Metal Ion | Ligand | Solvent | Temperature (°C) | Time (h) | Product Type | Ref. |
| Cd(II) | dtb | Ethanol/Water | 90 | 72 | 3D Coordination Polymer | [10] |
| Cu(I) | dtb | Acetonitrile | 160 | 72 | 3D Coordination Polymer | [10] |
| Co(II) | dtb | DMF/Water | 100-160 | 48-96 | Coordination Polymer | [10] |
| Zn(II) | dtb | DMF/Water | 100-180 | 24-72 | Coordination Polymer | [10] |
Method 3: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions, a process known as dielectric heating.[11] This technique dramatically reduces reaction times from hours to minutes, often increases product yields, and is considered a green chemistry approach due to its energy efficiency.
Experimental Protocol: Microwave-Assisted Suzuki Coupling for Triazole Derivatives
This protocol is based on the synthesis of biphenyl-1,2,4-triazole derivatives, a key step that can precede complexation or be part of a one-pot synthesis of the final complex.[12]
-
Reactant Mixture: In a microwave reaction vial, combine the bromophenyl-1,2,4-triazole intermediate (1.0 mmol), the appropriate boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a solvent mixture, such as dioxane/water (4:1, 5 mL).
-
Sealing: Seal the vial with a cap.
-
Microwave Irradiation: Place the vial in a monomode microwave apparatus. Irradiate the mixture for 15 minutes at a temperature of 150 °C with an initial power of 100 W.
-
Cooling and Extraction: After the reaction, cool the vial to 40 °C. Partition the crude mixture between ethyl acetate and water. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate to dryness. Purify the final product using preparative TLC.
Caption: Workflow for microwave-assisted synthesis.
Data Summary: Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method | Microwave Method | Yield Improvement | Ref. |
| 1,2,4-Triazole Synthesis | > 4 hours | 1 minute | Significant time reduction | [13] |
| Fluoroquinolone derivative | 27 hours | 30 minutes | 96% Yield | [13] |
| bis(1H-1,2,4-triazol-5(3))-amines | - | 5 minutes | Good yields, high purity | [13] |
Characterization of Metal Complexes
Once synthesized, the structure and properties of the metal complexes must be thoroughly characterized.
-
Spectroscopic Methods: FT-IR spectroscopy is used to confirm the coordination of the ligand to the metal ion, often by observing shifts in the stretching frequencies of C=N, N-N, or C-S groups. UV-Visible spectroscopy provides information about the electronic transitions and coordination geometry.[6] ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the ligand and its complexes, particularly for diamagnetic species.
-
Structural Analysis: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry of the metal center.[7][14]
-
Other Techniques: Elemental analysis (C,H,N,S) and atomic absorption spectrometry confirm the chemical composition and stoichiometry of the complex.[6] Magnetic susceptibility measurements are crucial for determining the magnetic moment of paramagnetic complexes, which helps in assigning the geometry (e.g., octahedral vs. tetrahedral).[8] Molar conductivity measurements can indicate whether the anions are inside or outside the coordination sphere.[7]
Conclusion
The synthesis of metal complexes with 1,2,4-triazole derivatives can be achieved through various methods, each with distinct advantages. Conventional solution-based synthesis is simple and accessible, while solvothermal methods are superior for producing highly crystalline coordination polymers. Microwave-assisted synthesis offers a rapid and efficient green alternative, drastically reducing reaction times and often improving yields. The choice of method depends on the desired product characteristics, available equipment, and the specific 1,2,4-triazole ligand and metal ion being used. Proper characterization is essential to confirm the structure and purity of the resulting complexes, which is a prerequisite for their evaluation in applications such as drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isres.org [isres.org]
- 6. jocpr.com [jocpr.com]
- 7. isres.org [isres.org]
- 8. ripublication.com [ripublication.com]
- 9. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 13. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of 5-methyl-4H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methyl-4H-1,2,4-triazol-3-amine is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. As with any synthesized compound intended for pharmaceutical use, thorough analytical characterization is crucial to confirm its identity, purity, and stability. These application notes provide an overview of the key analytical techniques and detailed protocols for the comprehensive characterization of this molecule.
While publicly available experimental data for this specific molecule is limited, this document outlines the expected analytical outcomes based on the known properties of the 1,2,4-triazole core and related derivatives. The provided protocols are robust starting points for method development and validation.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 4923-01-7 | [1] |
| Molecular Formula | C₃H₆N₄ | [1] |
| Molecular Weight | 98.11 g/mol | [1] |
| Purity | ≥98% (typical) | [1] |
| Appearance | Solid | |
| Storage | 4°C, in dark place, under inert atmosphere | [1] |
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.2 - 2.4 | Singlet | 3H | -CH₃ |
| ~5.0 - 5.5 | Broad Singlet | 2H | -NH₂ |
| ~11.0 - 12.0 | Broad Singlet | 1H | -NH (triazole ring) |
Expected ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~10 - 15 | -CH₃ |
| ~150 - 155 | C3 (carbon attached to -NH₂) |
| ~155 - 160 | C5 (carbon attached to -CH₃) |
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation: a. Accurately weigh 5-10 mg of the this compound sample. b. Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). c. Transfer the solution to a 5 mm NMR tube.
2. Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64.
-
Spectral Width: -2 to 14 ppm.
-
Temperature: 25°C.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0 to 180 ppm.
-
Temperature: 25°C.
-
3. Data Processing: a. Apply Fourier transformation to the acquired free induction decay (FID). b. Phase correct the spectrum. c. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C). d. Integrate the peaks in the ¹H NMR spectrum.
Workflow for NMR Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Expected FT-IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Strong, Broad | N-H stretching (amine and triazole) |
| 3000 - 2850 | Medium | C-H stretching (methyl) |
| 1650 - 1580 | Strong | N-H bending (primary amine) |
| ~1600 | Medium | C=N stretching (triazole ring) |
| ~1450 | Medium | C-H bending (methyl) |
| 1335 - 1250 | Medium | C-N stretching |
Experimental Protocol: FT-IR Spectroscopy
1. Sample Preparation (KBr Pellet Method): a. Grind 1-2 mg of the this compound sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar. b. Place the mixture into a pellet-forming die. c. Press the mixture under high pressure to form a transparent pellet.
2. Instrument Parameters:
-
Spectrometer: FT-IR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
3. Data Acquisition and Processing: a. Record a background spectrum of the empty sample compartment. b. Place the KBr pellet in the sample holder and record the sample spectrum. c. The instrument software will automatically subtract the background spectrum from the sample spectrum. d. Label the significant peaks in the final spectrum.
Workflow for FT-IR Analysis
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.
Expected Mass Spectral Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 98 | High | [M]⁺ (Molecular Ion) |
| 83 | Medium | [M - CH₃]⁺ |
| 71 | Medium | [M - HCN]⁺ |
| 56 | High | [M - CH₃ - HCN]⁺ |
| 42 | High | [N₂CH₂CH₃]⁺ or [C₂H₄N]⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation: a. Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.
2. Instrument Parameters:
-
Gas Chromatograph:
-
Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless mode).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-300 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Analysis: a. Identify the peak corresponding to the target compound in the total ion chromatogram. b. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions. c. Compare the obtained spectrum with a reference library if available.
Workflow for GC-MS Analysis
Chromatographic Characterization
Chromatographic techniques are vital for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for purity determination and assay of non-volatile compounds. Given the polar nature of the target molecule, a reversed-phase method with a polar-modified column or a Hydrophilic Interaction Liquid Chromatography (HILIC) method would be suitable.
Experimental Protocol: Reversed-Phase HPLC
1. Sample and Mobile Phase Preparation: a. Sample: Prepare a 1 mg/mL solution of the sample in the mobile phase. b. Mobile Phase A: 0.1% Formic acid in water. c. Mobile Phase B: 0.1% Formic acid in acetonitrile.
2. Instrument Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detector: UV at 210 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
3. Data Analysis: a. Integrate the area of all peaks in the chromatogram. b. Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Workflow for HPLC Purity Analysis
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of spectroscopic and chromatographic techniques is essential for unambiguous structure elucidation and purity assessment, which are critical steps in the drug development process. It is recommended that these methods be validated to ensure they are suitable for their intended purpose.
References
Protocol for N-Alkylation of 4H-1,2,4-Triazol-3-amine Derivatives: Application Notes for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 4H-1,2,4-triazol-3-amine are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including antifungal, anticancer, and anti-inflammatory properties. The therapeutic potential of these scaffolds is often modulated by substitution on the triazole ring, with N-alkylation being a crucial modification. This document provides detailed protocols for the N-alkylation of 4H-1,2,4-triazol-3-amine derivatives and explores the biological context of these compounds, focusing on their role as potential inhibitors of key signaling pathways.
The N-alkylation of 3-amino-1,2,4-triazole is complicated by the presence of multiple nucleophilic nitrogen atoms (N1, N2, and N4) and the exocyclic amino group, leading to potential regioselectivity challenges. The reaction conditions, including the choice of base, solvent, and alkylating agent, can significantly influence the product distribution and yield.
Data Presentation: N-Alkylation Reaction Parameters
The following tables summarize quantitative data from various studies on the N-alkylation of 1,2,4-triazole derivatives. It is important to note that direct comparison between studies can be challenging due to variations in substrates, reaction conditions, and analytical methods.
Table 1: N-Alkylation of 1,2,4-Triazole with Various Alkyl Halides
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Benzyl Bromide | K₂CO₃ | DMF | RT | 12 | 1-Benzyl-1,2,4-triazole & 4-Benzyl-1,2,4-triazole | 95 (total) | [1] |
| Benzyl Chloride | Na₂CO₃ | DMF | RT | - | 2-Benzyl-1,2,3-triazole & 1-Benzyl-1,2,3-triazole | High (90:10 ratio) | [2] |
| Allyl Chloride | Na₂CO₃ | DMF | RT | - | 2-Allyl-1,2,3-triazole & 1-Allyl-1,2,3-triazole | High (83:17 ratio) | [2] |
| Methyl Iodide | Na₂CO₃ | DMF | RT | - | 2-Methyl-1,2,3-triazole & 1-Methyl-1,2,3-triazole | High (83:17 ratio) | [2] |
| n-Butyl Bromide | NaOH | DMF | - | 3 | 1-Butylbenzotriazole & 2-Butylbenzotriazole | 87 (total, 68:32 ratio) | [3] |
| Various Alkyl Halides | K₂CO₃ | Ionic Liquid | 80 (MW) | 0.17-0.25 | 1-Alkyl-1,2,4-triazoles | 82-94 | [4] |
Table 2: Synthesis of N1-Substituted 3-Amino-1,2,4-triazoles
| Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |
| N-(1,2,2,2-tetrachloroethyl)carboxamides | Triethylamine | - | N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides | 79-85 | [1] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate
This protocol is a versatile method for the N-alkylation of 3-amino-1,2,4-triazole derivatives with various alkyl halides.
Materials:
-
4H-1,2,4-triazol-3-amine derivative
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a solution of the 4H-1,2,4-triazol-3-amine derivative (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or an elevated temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative(s).
Protocol 2: Alternative Procedure using Sodium Hydroxide
This method is suitable for specific substrates and may offer different regioselectivity.
Materials:
-
4H-1,2,4-triazol-3-amine derivative
-
Alkyl halide (e.g., methyl iodide)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the 4H-1,2,4-triazol-3-amine derivative (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water to the reaction mixture.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.2 eq) and continue stirring at room temperature or under reflux.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Signaling Pathways and Biological Context
N-alkylated 4H-1,2,4-triazol-3-amine derivatives are of significant interest in drug development due to their ability to inhibit key enzymes involved in various disease pathologies. Two such pathways are the ergosterol biosynthesis pathway, targeted by antifungal agents, and the inducible nitric oxide synthase (iNOS) pathway, relevant in inflammation and cancer.
Ergosterol Biosynthesis Inhibition
Many triazole-based antifungal drugs function by inhibiting lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and fungal cell death.
References
Application Notes and Protocols for the Use of 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol in Fungicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole scaffold is a cornerstone in the development of modern fungicides, prized for their broad-spectrum activity and high efficiency. These compounds typically function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. While the specific starting material, 5-methyl-4H-1,2,4-triazol-3-amine, is not extensively documented in the synthesis of fungicides, a closely related and highly versatile precursor, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol , serves as a key building block for a variety of potent antifungal agents.
This document provides detailed application notes and protocols for the synthesis of fungicidal derivatives, particularly Schiff bases, from 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. The presence of the thiol group in this molecule provides a reactive handle for further chemical modifications, leading to compounds with significant antifungal properties. The primary application discussed is the condensation reaction of the 4-amino group with various aromatic aldehydes to yield Schiff bases, which have demonstrated promising activity against a range of fungal pathogens.
Synthesis of the Precursor: 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol
The key precursor, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, can be synthesized from thiocarbohydrazide and acetic acid. This reaction involves the cyclization of thiocarbohydrazide with acetic acid to form the triazole ring.
Synthesis of Fungicidal Schiff Base Derivatives
A prominent strategy for developing fungicides from 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol involves the synthesis of Schiff bases. This is achieved through the condensation of the primary amino group of the triazole with a variety of substituted aromatic aldehydes. The general reaction scheme is presented below. The resulting Schiff bases, 4-((aryl)methylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiols, have shown significant antifungal activity.
Data Presentation
The following tables summarize the reaction yields and antifungal activities of representative Schiff base derivatives synthesized from 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol.
Table 1: Synthesis Yields of Schiff Base Derivatives
| Compound ID | Ar-group (Substituent on Aldehyde) | Yield (%) | Melting Point (°C) |
| 5a | 4-Bromophenyl | 77 | 142-144 |
| 5c | 4-Fluorophenyl | 81 | 167-169 |
| 5e | 4-Chlorophenyl | 82 | 192-195 |
Data sourced from a study on the synthesis of related 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, which follows a similar synthetic protocol.
Table 2: Antifungal Activity of Schiff Base Derivatives against Microsporum gypseum
| Compound ID | Ar-group (Substituent on Aldehyde) | Zone of Inhibition (mm) |
| 5b | 3-Bromophenyl | 21 |
| 5c | 4-Fluorophenyl | 20 |
| 5d | 3-Chlorophenyl | 22 |
| 5e | 4-Chlorophenyl | 23 |
| 5m | 4-Nitrophenyl | 20 |
| 5n | 3-Nitrophenyl | 21 |
| Ketoconazole (Standard) | - | 19 |
Antifungal activity data is based on derivatives of a similar 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold, indicating the potential of this class of compounds.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol
Materials:
-
Thiocarbohydrazide
-
Acetic acid
-
Sodium bicarbonate solution
-
Water
-
Ethanol
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of thiocarbohydrazide (0.01 M) and acetic acid (0.01 M) is heated until it melts.
-
The reaction mixture is maintained at a gentle reflux for 40 minutes.
-
After cooling, the solidified product is treated with a sodium bicarbonate solution to neutralize any unreacted acid.
-
The product is then washed with water and collected by filtration.
-
The crude product is recrystallized from a mixture of ethanol and dimethylformamide to yield pure 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol.
Protocol 2: General Procedure for the Synthesis of 4-((Aryl)methylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiols (Schiff Bases)
Materials:
-
4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Concentrated sulfuric acid (catalyst)
-
Dimethylformamide (DMF)
Procedure:
-
To a suspension of the substituted aromatic aldehyde (0.2 M) in ethanol (1 ml), an equimolar amount of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol is added.
-
The suspension is heated until a clear solution is obtained.
-
A few drops of concentrated sulfuric acid are added as a catalyst.
-
The solution is refluxed for 6 hours on a water bath.
-
The precipitated solid is filtered off and recrystallized from a mixture of dimethylformamide and ethanol to yield the pure Schiff base.[1]
Visualizations
Caption: Synthesis of the triazole precursor.
References
Application Notes & Protocols: Assays for the Biological Activity of Triazole Derivatives
Introduction
Triazole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antifungal, anticancer, and antimicrobial properties.[1][2] The development of novel triazole-based therapeutic agents requires robust and reproducible assays to screen and characterize their biological activity. These application notes provide detailed protocols for in vitro assays commonly used to evaluate the anticancer, antifungal, and antibacterial potential of newly synthesized triazole derivatives.
Anticancer Activity: Cell Viability and Cytotoxicity Assays
A primary method for evaluating the anticancer potential of triazole derivatives is to assess their effect on the viability and proliferation of cancer cell lines.[3][4] The MTT assay is a widely used colorimetric method for this purpose.[5][6]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[7] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.[7] This allows for the quantification of cytotoxicity and the determination of the concentration at which a compound inhibits cell growth by 50% (IC50).[3][6]
Experimental Workflow: MTT Assay
Detailed Protocol: MTT Assay
This protocol is adapted for adherent cells cultured in 96-well plates.
Materials:
-
Triazole derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
MTT Reagent: 5 mg/mL MTT in sterile PBS.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution.
-
96-well flat-bottom sterile culture plates.
-
Microplate reader capable of reading absorbance at 570 nm.[7]
Procedure:
-
Cell Plating: Harvest and count cells. Dilute the cell suspension to a predetermined optimal density (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[9]
-
Compound Preparation and Treatment:
-
Prepare a stock solution of each triazole derivative in DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be non-toxic to the cells (typically <0.5%).
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the triazole derivatives. Include wells with untreated cells (vehicle control) and wells with medium only (blank).[7]
-
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.[9]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.[5][9]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the % Cell Viability against the compound concentration (logarithmic scale) to generate a dose-response curve and determine the IC50 value.[6]
-
Data Presentation: Anticancer Activity
Quantitative results from the MTT assay should be summarized to compare the efficacy of different derivatives.
Table 1: In Vitro Cytotoxicity of Triazole Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Incubation Time (h) | IC50 (µM)[3] |
|---|---|---|---|
| Triazole-A | MCF-7 (Breast) | 48 | 15.2 ± 1.8 |
| Triazole-A | A549 (Lung) | 48 | 22.5 ± 2.1 |
| Triazole-B | MCF-7 (Breast) | 48 | 8.7 ± 0.9 |
| Triazole-B | A549 (Lung) | 48 | 12.1 ± 1.3 |
| Doxorubicin | MCF-7 (Breast) | 48 | 1.2 ± 0.3 |
| Doxorubicin | A549 (Lung) | 48 | 3.5 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Antifungal Activity: Susceptibility Testing
Triazoles are a cornerstone of antifungal therapy.[10] Their activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a fungus.[11] The broth microdilution method is a standardized quantitative technique for this purpose.[12][13]
Mechanism of Action & Signaling Pathway
Many triazole antifungals target the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway in fungi.[14][15] Ergosterol is an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. chemmethod.com [chemmethod.com]
- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 4. isres.org [isres.org]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-4H-1,2,4-triazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-methyl-4H-1,2,4-triazol-3-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the cyclization reaction of an aminoguanidine salt with acetic acid. Typically, aminoguanidine bicarbonate or hydrochloride is used as the starting material. The reaction involves the formation of an intermediate, acetic acid guanyl hydrazide, which then undergoes cyclization to form the desired triazole.[1]
Q2: What are the critical parameters influencing the yield of the reaction?
A2: The key parameters that significantly impact the yield include reaction temperature, reaction time, pH of the solution, and the molar ratio of the reactants.[1][2] Optimization of these parameters is crucial for maximizing the yield and minimizing the formation of byproducts.
Q3: Are there alternative synthetic routes to improve the yield?
A3: Yes, several alternative methods have been explored. Microwave-assisted synthesis offers a green and efficient alternative that can significantly reduce reaction times and improve yields.[2][3] Another approach involves the use of different activating agents or catalysts to facilitate the cyclization step under milder conditions.
Q4: What is the typical purity of the product obtained, and what are the common impurities?
A4: The purity of the crude product can vary depending on the reaction conditions. Common impurities may include unreacted starting materials, the intermediate acetic acid guanyl hydrazide, and potential side-products from dimerization or degradation. Recrystallization is a common method for purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect pH. - Formation of byproducts. | - Increase the reaction time or temperature. A study on a similar synthesis suggests that temperatures around 180°C can be effective, especially with microwave assistance.[2] - Adjust the pH of the aqueous solution to be acidic (pH 0.6-1.5) to favor the formation of the guanyl hydrazide intermediate.[1] - Optimize the molar ratio of aminoguanidine to acetic acid. An excess of the acid can sometimes drive the reaction to completion. |
| Reaction Not Proceeding | - Low reaction temperature. - Inactive starting materials. - Insufficiently acidic conditions. | - Ensure the reaction temperature is high enough for cyclization to occur. For the cyclization of the intermediate in a melt, elevated temperatures are necessary.[1] - Verify the quality and purity of the aminoguanidine salt and acetic acid. - Ensure the pH is within the optimal acidic range to facilitate the initial condensation step.[1] |
| Formation of an Oily or Gummy Product | - Presence of impurities. - Incomplete cyclization of the intermediate. - Presence of excess water. | - Attempt to crystallize the product from a suitable solvent. Ethanol is often effective for recrystallizing aminotriazoles.[4] - Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. - Remove water from the intermediate before the final cyclization step, for example, by heating the intermediate to a melt.[1] |
| Difficulty in Product Isolation | - High solubility of the product in the reaction solvent. | - After cooling the reaction mixture, attempt to precipitate the product by adding a non-polar solvent. - Concentrate the reaction mixture under reduced pressure to induce crystallization. |
| Product Contamination with Starting Materials | - Incomplete reaction. - Inefficient purification. | - Monitor the reaction progress using techniques like TLC or HPLC to ensure complete consumption of starting materials. - Recrystallize the crude product multiple times from a suitable solvent such as ethanol.[4] |
Experimental Protocols
Protocol 1: Conventional Synthesis from Aminoguanidine and Acetic Acid
This protocol is based on the fundamental reaction between aminoguanidine and acetic acid.[1]
Materials:
-
Aminoguanidine hydrochloride
-
Acetic acid
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Formation of Acetic Acid Guanyl Hydrazide Hydrochloride:
-
Dissolve aminoguanidine hydrochloride in water.
-
Add acetic acid to the solution to achieve a pH between 0.6 and 1.5.
-
Heat the solution to facilitate the formation of the intermediate.
-
-
Cyclization to 5-Amino-3-methyl-1,2,4-triazole Hydrochloride:
-
Isolate the acetic acid guanyl hydrazide hydrochloride intermediate.
-
Heat the intermediate in a melt to induce cyclization.
-
-
Purification:
-
Dissolve the crude product in hot ethanol.
-
Allow the solution to cool to room temperature and then in an ice bath to crystallize the product.
-
Filter the crystals and wash with cold ethanol.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Microwave-Assisted Synthesis
This protocol is a greener and faster alternative to the conventional method.[2]
Materials:
-
Aminoguanidine bicarbonate
-
Acetic acid
-
Hydrochloric acid (37% solution)
Procedure:
-
Preparation of Aminoguanidine Hydrochloride:
-
In a microwave process vial, mix aminoguanidine bicarbonate with a 37% solution of hydrochloric acid.
-
Stir the mixture for 1 hour, then evaporate the water to obtain dry aminoguanidine hydrochloride.
-
-
Microwave-Assisted Cyclization:
-
Add acetic acid to the vial containing the dry aminoguanidine hydrochloride.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 180°C for a specified time (e.g., 3 hours).
-
-
Work-up and Purification:
-
After cooling, the solid product can be collected and purified by recrystallization from a suitable solvent like ethanol.
-
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of 5-Substituted 3-Amino-1,2,4-triazoles (Microwave-Assisted Synthesis)
Note: This table is illustrative and based on a general procedure for 5-substituted 3-amino-1,2,4-triazoles, as specific data for the 5-methyl derivative was not available in the cited literature.[2]
| Carboxylic Acid | Molar Ratio (Acid:Aminoguanidine) | Temperature (°C) | Time (h) | Yield (%) |
| Propionic Acid | 1.2 : 1 | 180 | 3 | 86 |
| Butyric Acid | 1.2 : 1 | 180 | 3 | 82 |
| Valeric Acid | 1.2 : 1 | 180 | 3 | 79 |
| Benzoic Acid | 1.2 : 1 | 180 | 3 | 85 |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of 5-Methyl-4H-1,2,4-triazol-3-amine and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of 5-methyl-4H-1,2,4-triazol-3-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound and its derivatives?
A1: Recrystallization is the most widely reported and effective method for the purification of these compounds. The choice of solvent is crucial and depends on the specific derivative. Ethanol, isopropanol, and dimethylformamide (DMF) have been successfully used for various derivatives.[1][2][3] For larger scale purification of related amino-triazoles, recrystallization from isopropanol has been shown to yield high-purity products.
Q2: What are the major impurities I should be aware of during the synthesis and purification of these compounds?
A2: Common impurities include unreacted starting materials such as hydrazine and acetic acid derivatives, residual solvents, and byproducts from side reactions. A significant impurity to monitor is the formation of dimeric byproducts, for instance, N,N'-bis(3-methyl-4H-1,2,4-triazol-4-yl)hydrazine in the synthesis of the related 4-amino-1,2,4-triazoles. This can often be minimized by carefully controlling the stoichiometry of the reactants.
Q3: My compound has poor solubility in common recrystallization solvents. What can I do?
A3: Poor solubility can be a challenge. If a single solvent is ineffective, a co-solvent system (a mixture of a good solvent and a poor solvent) might be necessary. For derivatives with very low solubility, purification might be attempted by washing the crude solid with a solvent that dissolves the impurities but not the desired product. In some cases, column chromatography may be required, although this can be more complex for highly polar compounds. The poor solubility of some derivatives has been noted to hinder certain analyses like 13C NMR.[2]
Q4: How can I monitor the purity of my compound during and after purification?
A4: A combination of analytical techniques is recommended. Thin Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of reaction progress and for identifying appropriate solvent systems for column chromatography. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method. Spectroscopic methods such as 1H NMR are also vital for confirming the structure and identifying impurities.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Suggested Solution |
| Compound "oils out" instead of forming crystals. | The solution is cooling too quickly, or the melting point of the compound is lower than the boiling point of the solvent. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. If the issue persists, select a solvent with a lower boiling point. |
| No crystal formation upon cooling. | The solution is not sufficiently saturated, or it is supersaturated and requires nucleation. | Concentrate the solution by evaporating some of the solvent. To induce nucleation, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. |
| Low recovery of purified product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Product is still impure after recrystallization. | The chosen solvent is not effective at separating the impurity, or impurities are co-crystallizing with the product. | Try a different recrystallization solvent or a solvent mixture. If impurities persist, a preliminary purification step like column chromatography may be necessary. |
HPLC Analysis Issues
| Issue | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting). | Inappropriate mobile phase pH for the analyte. | Since this compound and its derivatives are basic, using a slightly acidic mobile phase (e.g., with 0.1% trifluoroacetic acid) can improve peak shape by ensuring the analyte is in a single ionic form. |
| Inconsistent retention times. | Fluctuations in mobile phase composition or column temperature. | Ensure the mobile phase is well-mixed and degassed. Utilize a column oven to maintain a constant temperature. |
| Unexpected peaks in the chromatogram. | Contamination from the sample, solvent, or instrument. It could also be a degradation product or a known impurity. | To identify the peak, you can spike your sample with known potential impurities. Using a mass spectrometry (MS) detector coupled with your HPLC can help determine the mass of the unknown peak. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for triazole derivatives include ethanol, isopropanol, and DMF.[1][2][3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
General HPLC Purity Analysis Protocol
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Sample Diluent: Water:Acetonitrile (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
Visual Guides
Caption: General workflow for the purification of this compound and its derivatives by recrystallization.
Caption: A logical troubleshooting guide for common HPLC analysis issues encountered during the purification of triazole compounds.
References
common side reactions in the synthesis of 1,2,4-triazole compounds
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazole compounds. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other experimental challenges.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired 1,2,4-Triazole
Q: My reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low yields are a common challenge in 1,2,4-triazole synthesis. The issue can often be traced back to several key factors related to reaction conditions and starting materials. A systematic approach to troubleshooting is recommended.[1][2][3]
Troubleshooting Steps:
-
Verify Starting Material Quality:
-
Purity: Ensure the purity of your starting materials, such as amides, hydrazides, or imides. Impurities can interfere with the reaction.[1][3] Recrystallize or distill starting materials if their purity is questionable.
-
Anhydrous Conditions: Hydrazides, in particular, can be hygroscopic. Ensure all reactants and solvents are thoroughly dried, as water can inhibit the reaction or promote hydrolysis of intermediates.[1]
-
-
Optimize Reaction Temperature:
-
Insufficient Heat: Many 1,2,4-triazole syntheses, like the Pellizzari reaction, require high temperatures (often >200 °C) to proceed.[4] If the reaction is sluggish, gradually increase the temperature in 10-20 °C increments while monitoring the progress by Thin Layer Chromatography (TLC).[2][3]
-
Decomposition: Conversely, excessively high temperatures can lead to the decomposition of starting materials or the desired product.[1] If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.
-
-
Adjust Reaction Time:
-
Consider Microwave Synthesis:
-
Microwave irradiation can often dramatically reduce reaction times (from hours to minutes) and improve yields by providing efficient and uniform heating, which can minimize the formation of degradation byproducts.[5]
-
Issue 2: Formation of 1,3,4-Oxadiazole as a Major Side Product
Q: I am observing a significant amount of a 1,3,4-oxadiazole byproduct in my reaction mixture. How can I favor the formation of the 1,2,4-triazole?
A: The formation of a 1,3,4-oxadiazole is a classic competing cyclization pathway, especially when using acylhydrazines as starting materials.[1] The formation of the five-membered ring can proceed via two different intramolecular nucleophilic attacks. By carefully controlling the reaction conditions, you can favor the pathway leading to the 1,2,4-triazole.
Strategies to Minimize 1,3,4-Oxadiazole Formation:
-
Strictly Anhydrous Conditions: The presence of water can facilitate the cyclization pathway leading to the oxadiazole. Ensure all glassware is oven-dried and use anhydrous solvents.[1]
-
Lower Reaction Temperature: Lowering the reaction temperature can often favor the kinetic product, which may be the desired 1,2,4-triazole, over the thermodynamically more stable oxadiazole.[1]
-
Choice of Reagents: The nature of the acylating agent can influence the reaction pathway. Experimenting with different activating groups may be necessary.[1]
| Condition | Effect on 1,2,4-Triazole Formation | Effect on 1,3,4-Oxadiazole Formation |
| Anhydrous | Favored | Suppressed |
| Lower Temperature | Often Favored | Often Suppressed |
| Microwave Heating | Often Improved Yields | Can be Minimized with Shorter Reaction Times |
Issue 3: Formation of Isomeric Mixtures in Unsymmetrical Syntheses
Q: My synthesis using an unsymmetrical starting material (e.g., in a Pellizzari or Einhorn-Brunner reaction) is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?
A: The formation of isomeric mixtures is a well-documented challenge in unsymmetrical 1,2,4-triazole syntheses. The specific strategy to address this depends on the reaction being employed.
For the Einhorn-Brunner Reaction:
The regioselectivity is primarily governed by the electronic properties of the two acyl groups on the imide. The hydrazine will preferentially attack the more electrophilic carbonyl carbon.[6][7]
-
Strategy: To achieve high regioselectivity, design your unsymmetrical imide with one acyl group being significantly more electron-withdrawing than the other. The acyl group derived from the stronger carboxylic acid will preferentially be located at the 3-position of the resulting 1,2,4-triazole.[7]
For the Pellizzari Reaction:
At the high temperatures often required, an "acyl interchange" can occur between the amide and the acylhydrazide, leading to the formation of new starting materials and subsequently a mixture of up to three different 1,2,4-triazole products.[3][8]
-
Strategies to Minimize Acyl Interchange:
-
Symmetrical Design: If possible, design the synthesis to be symmetrical by using an amide and an acylhydrazide with the same acyl group. This will yield a single 1,2,4-triazole product.[3]
-
Optimize Temperature: Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate.[3]
-
Microwave Synthesis: The reduced reaction times offered by microwave synthesis can minimize the time the reactants are exposed to high temperatures, thereby reducing the extent of acyl interchange.[2]
-
| Unsymmetrical Imide Substituents (Einhorn-Brunner) | Expected Outcome |
| One strongly electron-withdrawing group and one electron-donating group | High regioselectivity |
| Two groups with similar electronic properties | Poor regioselectivity, mixture of isomers |
| Pellizzari Reaction Condition | Expected Outcome for Unsymmetrical Reactants |
| High Temperature, Long Reaction Time | Significant acyl interchange, complex mixture of triazoles |
| Lower Temperature or Microwave Irradiation | Reduced acyl interchange, improved yield of the desired triazole |
Experimental Protocols
Protocol 1: General Procedure for the Pellizzari Reaction (Conventional Heating)
This protocol describes the synthesis of 3,5-diphenyl-1,2,4-triazole, a symmetrical example to avoid isomeric side products.
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling point solvent (optional, e.g., paraffin oil)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.[4]
-
Heat the reaction mixture to 220-250°C with constant stirring under a nitrogen atmosphere.[4]
-
Maintain this temperature for 2-4 hours. Monitor the reaction's progress by TLC.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature, which should cause the product to solidify.[4]
-
Triturate the solid product with ethanol to remove impurities.[4]
-
Purify the crude product by recrystallization from ethanol to yield pure 3,5-diphenyl-1,2,4-triazole.
Protocol 2: General Procedure for the Einhorn-Brunner Reaction
Materials:
-
Diacylamine (Imide) (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diacylamine in glacial acetic acid.
-
Slowly add the substituted hydrazine to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 110-120 °C).
-
Allow the reaction to proceed for 2-8 hours, monitoring the consumption of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice-cold water (about 10 times the reaction volume) with vigorous stirring to precipitate the crude product.[6]
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product under vacuum. The product can be further purified by recrystallization.
Protocol 3: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles
This protocol provides a general guideline for a more rapid synthesis.
Materials:
-
Hydrazine derivative (1 mmol)
-
Formamide (20 mmol)
Procedure:
-
In a microwave-safe reaction vial, add the hydrazine derivative and formamide.[5]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 160 °C for 10 minutes.[5]
-
After the reaction, allow the vial to cool to room temperature.
-
The product can be isolated by standard work-up procedures, which may include trituration with water and subsequent recrystallization.
Visual Guides
References
optimizing reaction conditions for the cyclization of thiosemicarbazides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for the cyclization of thiosemicarbazides.
Frequently Asked Questions (FAQs)
Q1: What are the primary heterocyclic systems synthesized from the cyclization of thiosemicarbazides?
Thiosemicarbazides are versatile precursors for a variety of biologically significant heterocyclic compounds. The most common ring systems synthesized include:
-
1,3,4-Thiadiazoles: Typically formed under acidic conditions.[1]
-
1,2,4-Triazoles: Generally synthesized in alkaline media.[1]
-
Thiazolidinones: Result from reactions with α-haloesters or related compounds like chloroacetic acid.[2][3]
-
1,3,4-Oxadiazoles: Can be obtained through oxidative cyclization.[1]
Q2: How do reaction conditions, specifically pH, dictate the resulting heterocyclic product?
The pH of the reaction medium is a critical factor that directs the cyclization pathway of thiosemicarbazide derivatives.
-
Acidic Medium: In the presence of strong acids such as concentrated sulfuric acid or phosphorus oxychloride, the cyclization of acylthiosemicarbazides predominantly yields 1,3,4-thiadiazole derivatives.[4] The proposed mechanism involves a nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by dehydration.
-
Alkaline Medium: Under basic conditions, using reagents like sodium hydroxide or sodium ethoxide, the intramolecular cyclization favors the formation of 1,2,4-triazole derivatives.[4][5][6]
Troubleshooting Guides
This section addresses common issues encountered during the cyclization of thiosemicarbazides and provides systematic approaches to troubleshoot and resolve them.
Issue 1: Low or No Product Yield
Low or no yield is a frequent challenge in heterocyclic synthesis. A systematic evaluation of the reaction parameters can help identify the root cause.
Troubleshooting Decision Tree for Low Product Yield
Caption: A decision tree to systematically troubleshoot low product yield in cyclization reactions.
Possible Causes and Solutions:
| Potential Cause | Suggested Solutions |
| Inappropriate Reaction Conditions (pH) | For 1,3,4-thiadiazole synthesis, ensure the medium is sufficiently acidic using reagents like concentrated H₂SO₄ or POCl₃.[4] For 1,2,4-triazole synthesis, verify the basicity of the reaction mixture with bases like NaOH.[4] |
| Suboptimal Temperature and Reaction Time | Some cyclizations require elevated temperatures (reflux) for several hours to proceed to completion.[7][8] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Conversely, excessive heat can lead to decomposition.[4] |
| Poor Quality of Starting Materials | Impurities in the thiosemicarbazide or the acylating/carbonyl compound can lead to side reactions and lower yields.[9] Ensure the purity of starting materials through recrystallization or column chromatography. |
| Ineffective Cyclizing/Dehydrating Agent | The choice and amount of the cyclizing agent are crucial. For 1,3,4-thiadiazoles, strong dehydrating acids are effective.[4] For 1,2,4-triazoles, a common method involves heating in an aqueous solution of a base like sodium hydroxide.[4] |
| Product Loss During Workup | The desired product may be partially soluble in the aqueous phase during extraction or may not fully precipitate. Adjust the pH of the aqueous layer to ensure complete precipitation of the product. Use an appropriate solvent for extraction and ensure thorough rinsing of all glassware. |
Issue 2: Formation of Multiple Products
The appearance of multiple spots on a TLC plate indicates the formation of side products or the presence of unreacted starting materials.
Possible Causes and Solutions:
| Potential Cause | Suggested Solutions |
| Incomplete Reaction | If spots corresponding to starting materials are visible, the reaction has not gone to completion. Increase the reaction time or temperature and continue to monitor by TLC. |
| Incorrect Reaction Conditions | The pH of the medium may not be optimal, leading to a mixture of different heterocyclic products. Re-evaluate and adjust the acidity or basicity of the reaction. |
| Side Reactions | The starting materials or intermediates may be undergoing dimerization or polymerization.[9] Consider adjusting the concentration of reactants or the rate of addition of reagents. |
| Formation of Isomeric Products | Depending on the substitution pattern of the reactants, the formation of isomeric products is possible.[9] Purification by column chromatography may be necessary to isolate the desired isomer. |
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data on the synthesis of various heterocyclic compounds from thiosemicarbazides, highlighting the impact of different reaction conditions on yield.
Table 1: Synthesis of 1,3,4-Thiadiazole Derivatives
| Starting Thiosemicarbazide Derivative | Cyclizing Agent/Conditions | Reaction Time | Yield (%) | Reference |
| 5-Arylidene-2,4-dioxothiazolidine-3-acetyl-4-phenylthiosemicarbazide | 25% HCl, reflux | 2 h | 73% | [10] |
| 5-Arylidene-2,4-dioxothiazolidine-3-acetyl-4-phenylthiosemicarbazide | conc. H₂SO₄, room temp. | 24 h | 72% | [10] |
| Aromatic Carboxylic Acid + Thiosemicarbazide | POCl₃, 80-90 °C | 1 h | Not Specified | [8] |
| Thiosemicarbazide + Carbon Disulphide | Anhydrous Na₂CO₃, Ethanol, reflux | 4 h | 92% | [11] |
Table 2: Synthesis of 1,2,4-Triazole Derivatives
| Starting Thiosemicarbazide Derivative | Cyclizing Agent/Conditions | Reaction Time | Yield (%) | Reference |
| 1-Formyl-3-thiosemicarbazide | NaOH, heat on steam bath | 1 h | Not Specified | [5] |
| Acyl/Aroyl substituted thiosemicarbazides | 2N NaOH, reflux | 4 h | Not Specified | [6] |
| Thiosemicarbazide + Carboxylic Acid | 1) PPE, Chloroform, 90°C 2) Aqueous alkali | Not Specified | 71% (for one derivative) | [12] |
Table 3: Synthesis of Thiazolidinone Derivatives
| Starting Thiosemicarbazone | Reagent/Conditions | Reaction Time | Yield (%) | Reference |
| Thiosemicarbazone Derivative | Chloroacetic acid, Anhydrous NaOAc, Glacial Acetic Acid, reflux | 8 h | Not Specified | [7] |
| Thiosemicarbazone Derivative | Ethyl bromoacetate, Anhydrous NaOAc, Ethanol, 80°C | 6 h | 85-94% | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,3,4-Thiadiazoles
This protocol describes a general method for the acid-catalyzed cyclization of a carboxylic acid and thiosemicarbazide.[8]
Experimental Workflow for 1,3,4-Thiadiazole Synthesis
Caption: A step-by-step workflow for the synthesis of 1,3,4-thiadiazoles.
Procedure:
-
In a round-bottom flask, stir the carboxylic acid (3.00 mmol) in phosphorus oxychloride (10 mL) for 20 minutes at room temperature.
-
Add thiosemicarbazide (3.00 mmol) to the mixture.
-
Heat the resulting mixture at 80-90 °C for one hour with continuous stirring.
-
Cool the reaction mixture in an ice bath and carefully add 40 mL of water.
-
Reflux the resulting suspension for 4 hours.
-
After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring.
-
Collect the resulting solid by filtration and recrystallize it from an appropriate solvent.
Protocol 2: General Procedure for the Synthesis of 1,2,4-Triazoles
This protocol outlines a common method for the base-catalyzed cyclization of acylthiosemicarbazides.[6]
Procedure:
-
Dissolve the appropriate thiosemicarbazide derivative (0.005 mol) in a 2N NaOH solution (5 mL).
-
Heat the mixture under reflux for 4 hours.
-
Cool the reaction medium to room temperature and acidify it using a 2N HCl solution.
-
Filter the precipitate and wash it with distilled water until the filtrate is no longer acidic.
-
Recrystallize the product from ethanol.
Protocol 3: General Procedure for the Synthesis of 4-Thiazolidinones
This protocol describes the synthesis of 4-thiazolidinones from thiosemicarbazones.[2]
Procedure:
-
In a round-bottom flask, prepare a mixture of the thiosemicarbazone (1.5 mmol), ethyl 2-bromoacetate (1.5 mmol), and anhydrous sodium acetate (4.5 mmol) in ethanol (30 mL).
-
Stir the reaction mixture at 80 °C for 6 hours.
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting solid and wash it with water.
-
The crude product can be further purified by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole | MDPI [mdpi.com]
- 3. Synthesis of thiosemicarbazone and 4-thiazolidinone derivatives and their in vitro anti-Toxoplasma gondii activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. chemmethod.com [chemmethod.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Schiff Base Condensation Reactions
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during Schiff base condensation reactions. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Issue 1: Low or No Product Yield
Q1: I am observing a very low yield or no formation of my Schiff base product. What are the primary reasons for this?
A: Low or no yield in a Schiff base condensation is typically due to the reversible nature of the reaction.[1][2] The reaction between an amine and a carbonyl compound to form an imine is an equilibrium process that produces water as a byproduct.[1][2] According to Le Chatelier's principle, the presence of this water can shift the equilibrium back towards the reactants, thus inhibiting product formation.[1] Other factors such as steric hindrance from bulky groups on the reactants can also slow down the reaction rate and affect the final yield.[2]
Q2: How can I drive the reaction towards the product to improve the yield?
A: To improve the yield, the equilibrium must be shifted towards the product. This is most effectively achieved by removing the water as it is formed.[2] Several methods can be employed:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) is a very effective method for water removal.[3]
-
Dehydrating Agents: Adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or 4 Å molecular sieves directly to the reaction mixture can absorb the water produced.[1][4]
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent), sometimes with grinding, can increase yields and reduce reaction times.[5]
Q3: Could the reaction conditions be suboptimal? How do I optimize them?
A: Yes, suboptimal reaction conditions are a common cause of low yields. Consider the following optimizations:
-
Catalysis: The reaction can be accelerated by a catalyst. A catalytic amount of a mild acid, such as glacial acetic acid or p-toluenesulfonic acid (p-TsOH), can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[2][3][5] In some cases, a base catalyst can be used to deprotonate the amine, increasing its nucleophilicity.[2]
-
Temperature and Reaction Time: Insufficient reaction time or temperature may mean the reaction has not reached equilibrium.[1] Refluxing the reaction mixture is common, and the progress should be monitored by a suitable technique like Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[5][6]
-
Stoichiometry: Ensure the correct molar equivalents of reactants are being used. Sometimes, using a slight excess (e.g., 1.1 equivalents) of the more volatile or easily removable reactant can help drive the reaction to completion.[1]
Issue 2: Product Impurity and Decomposition
Q4: My NMR spectrum shows the presence of unreacted aldehyde and/or amine in my final product. How can I address this?
A: The presence of starting materials indicates an incomplete reaction.[1] Refer to the strategies for improving yield in the section above, such as efficient water removal and optimizing reaction conditions. For purification, methods like recrystallization or solvent washing can be effective if the product and starting materials have different solubilities.[1]
Q5: My Schiff base appears pure initially but degrades over time or during purification. What causes this instability and how can it be prevented?
A: Schiff bases, especially those derived from aliphatic aldehydes, can be unstable.[1][7] The primary cause of degradation is hydrolysis, where the imine bond is cleaved by water, reverting the Schiff base to the original amine and aldehyde.[1][8] Thermal instability can also be a factor for some Schiff bases.[1]
To prevent decomposition:
-
Ensure Anhydrous Conditions: Use dry solvents and, if necessary, perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon).[1] Store the final product in a desiccator or under an inert atmosphere.[1][7]
-
Avoid Acidic Purification Media: Standard silica gel is acidic and can promote the hydrolysis of Schiff bases during column chromatography.[1] It is often better to use neutral or basic alumina for chromatography.[1][7]
-
Recrystallization: This is often the preferred method for purifying stable, solid Schiff bases as it can yield very pure crystalline material from an anhydrous solvent.[1][7]
-
Stabilization: If the application allows, the imine can be irreversibly reduced to a more stable secondary amine using a mild reducing agent.[1]
Q6: I am observing unexpected byproducts. What are the likely side reactions?
A: Several side reactions can occur, leading to byproducts:
-
Aldol Condensation: Aldehydes with alpha-hydrogens can undergo self-condensation, particularly under basic conditions.[8]
-
Polymerization: Aliphatic aldehydes are especially prone to polymerization.[8]
-
Cannizzaro Reaction: If using an aldehyde without alpha-hydrogens (like benzaldehyde) under strong basic conditions, the Cannizzaro reaction can occur, producing a mixture of an alcohol and a carboxylic acid.[3]
Careful control of pH and reaction conditions can help minimize these side reactions.
Data Presentation: Optimizing Reaction Conditions
The optimal conditions for a Schiff base condensation reaction can vary significantly depending on the specific reactants. The following table summarizes general starting points for optimization.
| Parameter | Typical Range/Value | Notes |
| Solvent | Ethanol, Methanol, Toluene, DMF, or Solvent-free | Polar solvents like ethanol and methanol are common.[5] Toluene is used for azeotropic removal of water.[3] The choice of solvent can sometimes influence the polymorphic form of the product.[9][10] |
| Catalyst | Glacial Acetic Acid (few drops), p-TsOH (catalytic amount) | Mildly acidic conditions are generally optimal.[3][5] The pH should be controlled, as high acidity can protonate the amine, rendering it non-nucleophilic.[11] |
| Temperature | Room Temperature to Reflux (e.g., 60-80 °C) | Heating is often required to drive the reaction.[3][12] However, some Schiff bases can be thermally unstable.[1] |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC to determine completion.[3][5] |
| Water Removal | Dean-Stark, Anhydrous MgSO₄, 4 Å Molecular Sieves | Crucial for driving the equilibrium towards the product.[1][2] |
Experimental Protocols
General Protocol for a Catalyzed Schiff Base Synthesis with Water Removal
This protocol provides a general method for synthesizing a Schiff base derivative using an acid catalyst and a Dean-Stark apparatus for water removal.
Materials:
-
Aldehyde (1.0 eq)
-
Primary Amine (1.0 eq)
-
Toluene (or another suitable azeotropic solvent)
-
p-Toluenesulfonic acid (p-TsOH) (0.01-0.05 eq)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
Setup: Assemble the round-bottom flask, Dean-Stark apparatus, and condenser. Ensure all glassware is dry.
-
Reagents: To the round-bottom flask, add the aldehyde, primary amine, and toluene.
-
Catalyst: Add a catalytic amount of p-TsOH to the mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap.
-
Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new spot for the product indicate the reaction is proceeding.[6]
-
Completion: The reaction is typically complete when water no longer collects in the Dean-Stark trap.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography, preferably using neutral alumina.[1][7]
Mandatory Visualization
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing and resolving common issues encountered during Schiff base condensation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. iosrjournals.org [iosrjournals.org]
- 12. researchgate.net [researchgate.net]
stability issues and degradation of 5-methyl-4H-1,2,4-triazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 5-methyl-4H-1,2,4-triazol-3-amine. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] For long-term storage, keeping it in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, at refrigerated temperatures (+4°C) is advisable.[1] Exposure to high temperatures, humidity, and light can accelerate degradation.
Q2: Is the 1,2,4-triazole ring in this compound susceptible to cleavage under acidic or basic conditions?
A2: The 1,2,4-triazole ring is generally aromatic and stable, making it resistant to cleavage under typical acidic and basic conditions.[1][2][3] However, exposure to harsh conditions, such as concentrated acids or bases at elevated temperatures, may lead to hydrolysis or rearrangement of the molecule. The susceptibility to these conditions is highly dependent on the nature and position of substituents on the triazole ring.[1]
Q3: I am observing a loss of my this compound in solution over time. What could be the cause?
A3: The degradation of 1,2,4-triazole derivatives in solution can be influenced by several factors, including the choice of solvent, the pH of the medium, temperature, and exposure to light.[1] Photodegradation can be a significant issue for some triazole derivatives, particularly under UV or simulated solar light.[4] Additionally, hydrolysis can occur, with the rate being dependent on the pH. It is crucial to use appropriate solvents and buffer systems and to protect the solution from light if the compound is suspected to be photosensitive.
Q4: During the synthesis of a derivative of this compound, I've isolated an unexpected side product. Could this be a degradation product?
A4: It is possible that the unexpected side product is a result of degradation. Depending on the reaction conditions, side products can arise from the degradation of either the starting materials or the newly formed triazole product. For instance, high temperatures can sometimes lead to thermal rearrangement or the formation of isomers like 1,3,4-oxadiazoles, especially if hydrazides are used in the synthesis.[1] To minimize this, it is recommended to ensure strictly anhydrous reaction conditions and consider lowering the reaction temperature.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Potential Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Check Solvent and pH Compatibility: Ensure the compound is stable in the solvent and pH of your assay medium. Prepare fresh solutions before each experiment.
-
Control for Temperature Effects: Perform assays at a controlled temperature and assess if thermal degradation could be a factor.
-
Assess Photostability: If assays are conducted under ambient light, test for potential photodegradation by comparing results from experiments performed in the dark versus under normal lighting conditions.[1]
-
Issue 2: Appearance of unknown peaks in HPLC analysis during a stability study.
-
Potential Cause: Formation of degradation products due to hydrolysis, oxidation, or photolysis.
-
Troubleshooting Steps:
-
Systematic Forced Degradation: Conduct a forced degradation study under controlled conditions (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products.
-
Characterize Degradants: Use techniques like LC-MS/MS to identify the mass of the degradation products and propose their structures.[5] This can help in understanding the degradation pathway.
-
Optimize Analytical Method: Ensure your HPLC method is stability-indicating, meaning it can separate the parent compound from all potential degradation products.[5]
-
Data Presentation
Table 1: Summary of Potential Stability Issues for 1,2,4-Triazole Derivatives
| Stress Condition | Potential Outcome | Influencing Factors | Mitigation Strategies |
| Acidic/Basic Hydrolysis | Generally stable, but harsh conditions can cause ring rearrangement or hydrolysis of substituents.[1][2] | pH, Temperature, Substituents | Use moderate pH buffers; avoid extreme temperatures. |
| Oxidation | Can lead to the formation of various oxidized derivatives, such as epoxides or hydroxylated forms.[6] | Presence of oxidizing agents (e.g., H₂O₂), exposure to air. | Store under an inert atmosphere; avoid contact with strong oxidizing agents. |
| Thermal Degradation | Decomposition, with the pathway dependent on the compound's structure.[7][8][9] | Temperature, Presence of catalysts | Store at recommended temperatures; perform reactions at optimal temperatures. |
| Photodegradation | Can be significant for some derivatives, leading to the formation of various photoproducts.[1][4] | Wavelength and intensity of light, exposure time. | Store in amber vials or in the dark; conduct experiments with minimal light exposure. |
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Objective: To generate potential degradation products of this compound under various stress conditions.
-
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC system with DAD or MS detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
-
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Withdraw samples at different time points (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
Withdraw samples at different time points, neutralize with an equivalent amount of 1 M HCl, and dilute for HPLC analysis.[5]
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 30% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
Withdraw samples at different time points and dilute for HPLC analysis.[5]
-
-
Thermal Degradation:
-
Store a solid sample of the compound in a thermostatic oven at a high temperature (e.g., 80°C) for 48 hours.
-
Also, reflux a solution of the compound for 24 hours.
-
Analyze the samples by dissolving in a suitable solvent and diluting for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified period (e.g., 24-48 hours).
-
Keep a control sample in the dark.
-
Analyze both samples by HPLC.
-
-
Analysis: Analyze all samples by a suitable, validated HPLC method to determine the percentage of degradation and identify the formation of any degradation products.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
-
Objective: To quantify this compound and separate it from its potential degradation products.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 210-280 nm).
-
-
Procedure:
-
Prepare standard solutions of this compound at different concentrations to create a calibration curve.
-
Prepare samples from the forced degradation study by appropriate dilution.
-
Inject the standard solutions and samples into the HPLC system.
-
Identify and quantify the parent compound and any degradation products by comparing their retention times and peak areas with the standards.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 1,2,4-Triazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 1,2,4-triazole derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis of 1,2,4-triazoles, offering probable causes and recommended solutions in a direct question-and-answer format.
Question: My reaction is resulting in a low or negligible yield of the desired 1,2,4-triazole. What are the common causes and how can I fix this?
Answer: Low yield is a frequent issue during scale-up. The potential causes can be traced to reaction conditions or starting materials.
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature. On a larger scale, heat transfer can be less efficient, requiring longer reaction times or adjusted heating profiles. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Consider a gradual increase in temperature or the use of microwave irradiation, which can shorten reaction times and potentially improve yields.[1]
-
Decomposition: High temperatures can lead to the decomposition of starting materials or the final product.[1] If you suspect thermal degradation, attempt the reaction at a lower temperature for a longer duration.[1]
-
Starting Material Purity: The purity of your starting materials is critical. For instance, hydrazides can be hygroscopic, and the presence of water can promote side reactions.[1] Always ensure your starting materials are pure and thoroughly dried before use.[1]
Question: I am observing a significant amount of a 1,3,4-oxadiazole impurity. How can this side reaction be minimized?
Answer: The formation of a 1,3,4-oxadiazole side product is a very common competing cyclization pathway, especially when using hydrazides as starting materials.[1] To favor the desired 1,2,4-triazole formation, consider the following adjustments:
-
Anhydrous Conditions: This side reaction is often promoted by the presence of water. Ensure that your reaction is conducted under strictly anhydrous conditions, using dry solvents and reagents.[1]
-
Temperature Control: Lowering the reaction temperature can help favor the kinetic pathway leading to the triazole over the thermodynamic oxadiazole product.[1]
-
Reagent Choice: The selection of the acylating agent can significantly influence the reaction pathway.[1]
Question: My final product is a mixture of N-1 and N-4 alkylated isomers. How can I control the regioselectivity of the reaction?
Answer: For unsubstituted 1,2,4-triazoles, alkylation can occur at both the N-1 and N-4 positions, leading to isomeric mixtures.[1] Regioselectivity is influenced by the electrophile, base, solvent, and catalyst.[1] A catalyst-controlled methodology is often the most effective solution. For example, in certain [3+2] cycloaddition reactions of isocyanides with diazonium salts, using an Ag(I) catalyst selectively yields 1,3-disubstituted 1,2,4-triazoles, while a Cu(II) catalyst selectively produces 1,5-disubstituted isomers.[2]
Question: The reaction mixture is complex and contains multiple unidentified byproducts. What could be the issue?
Answer: A complex reaction mixture often points to decomposition or multiple side reactions.
-
Protect Sensitive Groups: If your starting materials contain sensitive functional groups, they may be decomposing under the reaction conditions. Consider using appropriate protecting groups.[1]
-
Use High-Purity Reagents: Side reactions can occur with the solvent or impurities in the reagents.[1] Use high-purity, inert solvents and ensure all reagents are of high quality.[1]
Question: What are the primary safety concerns when scaling up 1,2,4-triazole synthesis?
Answer: Scaling up introduces significant safety challenges that must be addressed.
-
Combustibility and Dust Explosion: 1,2,4-triazole is combustible, and finely dispersed particles can form explosive mixtures in the air.[3][4] Use a closed system with dust explosion-proof electrical equipment and prevent dust deposition.[4]
-
Hazardous Combustion Products: In a fire, 1,2,4-triazoles can release toxic fumes such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide (HCN).[3]
-
Handling Precautions: Avoid all contact with the chemical. Use personal protective equipment (PPE), including protective gloves, safety goggles, and a particulate filter respirator.[3][4] Ensure sufficient ventilation and avoid dust formation.[3]
-
Storage: Store in a dry, cool place separated from strong oxidants and strong acids.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 1,2,4-triazoles? A1: Common methods include the Pellizzari and Einhorn-Brunner reactions.[5] More modern approaches involve metal-catalyzed reactions, such as copper-catalyzed [3+2] cycloadditions, and green methods like microwave-assisted synthesis.[2][5][6]
Q2: Can catalysts be used to improve reaction efficiency and yield? A2: Yes, catalysts are widely used. Copper and silver catalysts are particularly effective for controlling regioselectivity in cycloaddition reactions.[2][6] For example, a Cu(OAc)2 catalyst can be used in a one-pot process starting from nitriles and hydroxylamine hydrochloride.[6]
Q3: Are there metal-free options for synthesizing 1,2,4-triazoles? A3: Yes, several metal-free approaches exist. One method involves the I2-mediated oxidative cyclization of trifluoroacetimidohydrazides, using DMF as a carbon source.[6] Another involves a three-component condensation of amidines, isothiocyanates, and hydrazines.[7]
Q4: How does microwave-assisted synthesis compare to conventional heating? A4: Microwave irradiation can significantly shorten reaction times and, in some cases, improve yields compared to conventional heating methods.[1] It is a valuable tool for rapid optimization and synthesis.[8]
Appendix
Data Presentation
Table 1: Comparison of Selected Synthetic Methods for 1,2,4-Triazole Derivatives
| Method/Catalyst | Starting Materials | Typical Conditions | Reported Yields | Key Considerations |
| Pellizzari Reaction (Thermal) | Benzamide, Benzoylhydrazide | Heat >200 °C, several hours | Moderate to Good | High temperatures; potential for thermal rearrangement.[1] |
| Ag(I) Catalysis | Aryl diazonium salts, Isocyanide | Mild conditions | Up to 88% | High regioselectivity for 1,3-disubstituted products.[2] |
| Cu(II) Catalysis | Aryl diazonium salts, Isocyanide | Mild conditions | Up to 79% | High regioselectivity for 1,5-disubstituted products.[2] |
| CuCl₂ Promoted | Amide, DMF | K₃PO₄ (base), O₂ (oxidant) | Up to 85% | DMF serves as a source of nitrogen and methyl groups.[9] |
| Metal-Free (I₂-mediated) | Trifluoroacetimidohydrazides, DMF | I₂ mediator | Good to Excellent | DMF acts as the C1 source; insensitive to air and moisture.[6] |
Visualizations
General experimental workflow for scale-up synthesis.
// Nodes problem [label="Problem Encountered", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; low_yield [label="Low Yield or\nNo Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; side_product [label="Major Side Product\nFormation", fillcolor="#FBBC05", fontcolor="#202124"]; isomers [label="Isomeric Mixture\nObtained", fillcolor="#FBBC05", fontcolor="#202124"];
check_purity [label="Check Starting\nMaterial Purity & Dryness", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_temp [label="Optimize Temp / Time\n(Consider Microwave)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
is_oxadiazole [label="Is it 1,3,4-Oxadiazole?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond]; anhydrous [label="Ensure Strictly\nAnhydrous Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; lower_temp [label="Lower Reaction\nTemperature", fillcolor="#34A853", fontcolor="#FFFFFF"];
catalyst [label="Use Regioselective\nCatalyst (e.g., Ag(I) vs Cu(II))", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges problem -> low_yield; problem -> side_product; problem -> isomers;
low_yield -> check_purity [label="Probable Cause"]; low_yield -> optimize_temp [label="Probable Cause"];
side_product -> is_oxadiazole [label="Analysis"]; is_oxadiazole -> anhydrous [label="Yes"]; is_oxadiazole -> lower_temp [label="Yes"];
isomers -> catalyst [label="Solution"]; } caption { label = "Fig 2: Troubleshooting decision tree for common synthesis issues."; fontname = "Arial"; fontsize = 10; }
Troubleshooting decision tree for common synthesis issues.
Experimental Protocols
Protocol: Pellizzari-Type Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol is a representative example of a high-temperature condensation method. All operations should be performed in a well-ventilated fume hood with appropriate PPE.
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling point solvent (e.g., paraffin oil, optional)
-
Ethanol (for recrystallization)
Procedure:
-
Reactor Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine equimolar amounts of benzamide and benzoylhydrazide.[1] If a solvent is used, add it at this stage.
-
Heating: Heat the mixture to a high temperature (typically >200 °C) with vigorous stirring.[1] The reaction is often run neat (without solvent).
-
Monitoring: Maintain the temperature for several hours. Monitor the progress of the reaction periodically by taking small aliquots and analyzing them by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).
-
Cool Down: Once the reaction is complete (as indicated by the consumption of starting materials), turn off the heat and allow the mixture to cool to room temperature. The product may begin to solidify.
-
Isolation & Purification:
-
If the reaction was run neat, carefully add a sufficient amount of ethanol to the solidified mass and heat to reflux to dissolve the product.
-
Allow the ethanol solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the purified 3,5-diphenyl-1,2,4-triazole in a vacuum oven.
-
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR, MS, and melting point determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 5. scribd.com [scribd.com]
- 6. isres.org [isres.org]
- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 8. Parallel synthesis of 1,2,4-triazole derivatives using microwave and continuous-flow techniques. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Technical Support Center: Purification of 5-Methyl-4H-1,2,4-triazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude 5-methyl-4H-1,2,4-triazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities in this compound typically originate from the synthetic route, which commonly involves the cyclization of a guanylhydrazine derivative with an acetic acid equivalent. Potential impurities include:
-
Unreacted Starting Materials: Residual aminoguanidine, hydrazine, or acetic acid derivatives.
-
Isomeric Impurities: The most probable isomeric impurity is 5-methyl-1H-1,2,4-triazol-3-amine, formed through a different cyclization pathway.
-
Process-Related Impurities: These can include byproducts from side reactions, such as the formation of dimers or other heterocyclic compounds through condensation.
-
Residual Solvents: Solvents used during the synthesis and purification, such as ethanol, isopropanol, or toluene, may remain in the final product.
Q2: How can I detect and quantify the impurities in my sample?
A2: Several analytical techniques can be employed to detect and quantify impurities:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a UV detector is a robust method for separating and quantifying non-volatile organic impurities. A typical mobile phase could be a gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) to improve peak shape.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile impurities, particularly residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify impurities by comparing the spectra of the crude product to that of a pure reference standard.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for the qualitative assessment of purity and for developing a suitable solvent system for column chromatography.
Q3: My purified product has a low yield. What are the possible reasons and solutions?
A3: Low recovery yield is a common issue in purification. Here are some potential causes and their solutions:
-
During Recrystallization:
-
Cause: The compound is too soluble in the recrystallization solvent, even at low temperatures, or too much solvent was used.
-
Solution: Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent required to dissolve the crude product. You can also try to recover more product from the mother liquor by concentrating it and cooling it again.
-
-
During Column Chromatography:
-
Cause: The compound is irreversibly adsorbed onto the stationary phase, or the polarity of the eluent is not optimal for elution.
-
Solution: Ensure the compound is stable on silica gel. If not, consider using a different stationary phase like alumina. Develop an appropriate mobile phase using TLC to ensure the compound has an Rf value between 0.2 and 0.5.
-
Q4: The product "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This often happens if the melting point of the solid is lower than the boiling point of the solvent or if the solution is cooled too quickly.
-
Solutions:
-
Use a lower-boiling point solvent.
-
Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Add a seed crystal to induce crystallization.
-
Try a different solvent or a solvent mixture.
-
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Suggested Solution |
| Compound does not dissolve | The solvent is not appropriate for the compound. | Test the solubility of your compound in a range of solvents to find one in which it is soluble when hot but insoluble when cold. |
| No crystals form upon cooling | The solution is not saturated, or it is supersaturated. | If too much solvent was added, evaporate some of it to concentrate the solution. To induce crystallization from a supersaturated solution, scratch the inside of the flask with a glass rod or add a seed crystal. |
| Colored impurities in the final product | The colored impurity has similar solubility to the product in the chosen solvent. | Try a different recrystallization solvent. You can also add a small amount of activated charcoal to the hot solution to adsorb the colored impurities before filtering. |
Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| Poor separation of product and impurities | The mobile phase does not provide adequate resolution, or the column is overloaded. | Optimize the solvent system using TLC to achieve good separation between the product and impurity spots. Ensure the amount of crude material is about 1-2% of the mass of the silica gel. |
| Product does not elute from the column | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of the more polar solvent). |
| Compound streaks on the column | The compound is too polar for the stationary/mobile phase combination or is not fully dissolved when loaded. | For silica gel, consider adding a small amount of a more polar solvent like methanol to the eluent. Ensure the compound is fully dissolved in a minimal amount of the mobile phase before loading. |
Quantitative Data on Purification Methods
The following table provides a summary of expected outcomes from different purification methods for this compound. The values are based on typical results for analogous compounds and should be optimized for specific experimental conditions.
| Purification Method | Crude Purity (Typical) | Purity after Purification | Recovery Yield (Typical) | Notes |
| Recrystallization | 85-95% | >99% | 70-90% | Ethanol or an ethanol/water mixture is often effective. |
| Column Chromatography | 85-95% | >98% | 60-85% | Silica gel with an ethyl acetate/hexane or dichloromethane/methanol gradient. |
| Acid-Base Extraction | Variable | >95% | 75-95% | Useful for removing non-basic impurities. The product is an amine and can be extracted into an acidic aqueous phase. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., a mixture of hexanes and ethyl acetate). Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column bed.
-
Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Formation of an isomeric impurity.
Technical Support Center: Optimization of Catalysts for 1,2,4-Triazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common challenges encountered during the catalytic synthesis of 1,2,4-triazoles.
Troubleshooting Guide
This guide addresses specific experimental issues in a direct question-and-answer format to help you navigate and resolve common problems.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in 1,2,4-triazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Potential Cause: Incomplete Reaction
-
Solution: The reaction may not be reaching completion due to insufficient heating, incorrect stoichiometry, or a deactivated catalyst.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction temperature; using a sealed reaction vessel can help achieve higher temperatures safely. If a catalyst is being used, ensure it is fresh and active.[1]
-
-
Potential Cause: Purity of Starting Materials
-
Solution: Impurities, especially water, in the starting materials or solvents can interfere with the reaction.[1] It is crucial to ensure all reagents and solvents are pure and dry.
-
-
Potential Cause: Reaction Atmosphere
-
Potential Cause: Suboptimal Catalyst System
-
Solution: The choice of catalyst, ligand, and base is critical for performance. Experiment with different copper sources (e.g., Cu(I) vs. Cu(II) salts), ligands, and bases to find the optimal combination for your specific substrates.[1]
-
Q2: I am observing a significant amount of 1,3,4-oxadiazole as a side product. How can I minimize its formation?
A2: The formation of 1,3,4-oxadiazoles is a common side reaction, especially when using acylhydrazines as starting materials. This occurs because acylhydrazines can undergo intramolecular cyclization by losing water, which competes with the desired intermolecular reaction to form the 1,2,4-triazole.[1]
-
Solution 1: Milder Reaction Conditions: Avoid harsh dehydrating conditions and high temperatures that favor the formation of the oxadiazole.[1]
-
Solution 2: Catalyst Selection: Employ a catalyst system known to favor triazole formation. Certain copper catalysts are effective in minimizing this side reaction in nitrile-based syntheses.[1]
References
Validation & Comparative
A Comparative Analysis of 5-methyl-4H-1,2,4-triazol-3-amine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 5-methyl-4H-1,2,4-triazol-3-amine and its key structural isomers: 1-methyl-1H-1,2,4-triazol-3-amine and 4-methyl-4H-1,2,4-triazol-3-amine. This document summarizes their physicochemical properties, details their synthesis, and explores their potential biological activities, supported by available experimental data.
Introduction to this compound and Its Isomers
The 1,2,4-triazole ring is a prominent scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The strategic placement of substituents on the triazole core can significantly influence the molecule's physicochemical characteristics and pharmacological profile. This compound and its N-methylated isomers represent a fundamental group of compounds within this class, offering distinct properties based on the position of the methyl group. Understanding these differences is crucial for the rational design of novel therapeutic agents.
It is important to note that this compound can exist in tautomeric forms, with 3-methyl-4H-1,2,4-triazol-5-amine being a significant contributor to the equilibrium. For the purpose of this guide, we will primarily refer to the this compound structure, while acknowledging its tautomeric nature.
Physicochemical Properties
The position of the methyl group on the triazole ring or the exocyclic amine influences properties such as melting point, boiling point, and solubility. These parameters are critical for drug development, affecting formulation, bioavailability, and pharmacokinetics.
| Property | This compound | 1-methyl-1H-1,2,4-triazol-3-amine | 4-methyl-4H-1,2,4-triazol-3-amine |
| Molecular Formula | C₃H₆N₄ | C₃H₆N₄ | C₃H₆N₄ |
| Molecular Weight | 98.11 g/mol [1] | 98.11 g/mol [2] | 98.11 g/mol |
| Melting Point | Not consistently reported; a related thiol derivative melts at 202-205°C[3] | Not available | Not available; a related thiol derivative melts at 163-165°C[4] |
| Boiling Point | Not available | Not available | Not available; a related thiol derivative boils at 135.3°C[4] |
| Solubility | Soluble in organic solvents like chloroform, ethanol, and acetone; insoluble in water (for the related thiol derivative)[5] | Not available | Not available |
| pKa | Data not available | Data not available | Data not available |
Spectroscopic Data Comparison
| Spectroscopic Data | This compound (and its derivatives) | 1-methyl-1H-1,2,4-triazol-3-amine (and its derivatives) | 4-methyl-4H-1,2,4-triazol-3-amine (and its derivatives) |
| ¹H NMR (ppm) | Methyl protons typically appear as a singlet around 2.3-2.6 ppm. NH and NH₂ protons show broad singlets that are D₂O exchangeable.[2][6] | N-methyl protons would appear as a singlet, likely in the range of 3.5-4.0 ppm. | N-methyl protons would appear as a singlet, likely in the range of 3.5-4.0 ppm. |
| ¹³C NMR (ppm) | The methyl carbon signal is expected in the aliphatic region. Signals for the triazole ring carbons would appear in the aromatic region. | The N-methyl carbon would have a characteristic chemical shift. The triazole ring carbons would be influenced by the position of the methyl group. | The N-methyl carbon would have a characteristic chemical shift. The triazole ring carbons would be influenced by the position of the methyl group. |
| IR (cm⁻¹) | Characteristic peaks include N-H stretching (around 3100-3400 cm⁻¹), C-H stretching (around 2900-3000 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and N-H bending.[6] | Absence of N-H stretching from the triazole ring, but presence of NH₂ stretching. C-H, C=N, and N-H bending vibrations would be present. | Absence of N-H stretching from the triazole ring, but presence of NH₂ stretching. C-H, C=N, and N-H bending vibrations would be present. |
Experimental Protocols: Synthesis of Aminomethyl-1,2,4-triazoles
The synthesis of these isomers generally involves the cyclization of a common precursor, with variations in the starting materials to achieve the desired substitution pattern.
General Synthetic Workflow
The synthesis of substituted 1,2,4-triazoles often follows a convergent approach where a key intermediate is formed and subsequently cyclized. The following diagram illustrates a generalized synthetic pathway.
References
- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 3. 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol [chembk.com]
- 4. echemi.com [echemi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. preprints.org [preprints.org]
Unambiguous Structural Validation of 5-methyl-4H-1,2,4-triazol-3-amine Derivatives: A Crystallographic Comparison
For researchers, scientists, and drug development professionals, the precise elucidation of molecular structures is fundamental to understanding biological activity and guiding the design of novel therapeutics. In the realm of heterocyclic chemistry, 5-methyl-4H-1,2,4-triazol-3-amine and its derivatives represent a scaffold of significant interest due to their diverse pharmacological potential. While various analytical techniques offer valuable insights, single-crystal X-ray crystallography remains the definitive method for unambiguous three-dimensional structural determination. This guide provides a comparative overview of the structural validation of these derivatives, presenting key experimental data and detailed protocols.
Comparative Crystallographic Data
The following table summarizes the crystallographic data for a selection of this compound derivatives and closely related compounds, showcasing the precise structural parameters obtained through X-ray diffraction.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | C₃H₆N₄S | Orthorhombic | Pca2₁ | 10.334(2) | 5.4280(11) | 10.027(2) | 90 | 90 | 90 | --INVALID-LINK--[1] |
| 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | C₂₀H₁₆Cl₂N₈O₄S | Triclinic | P-1 | 8.421(2) | 10.399(3) | 13.729(4) | 89.98(3) | 82.59(3) | 72.88(3) | [2] |
| 4-(3-phenylallylideneamino)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | C₁₇H₁₃ClN₄S | Monoclinic | P2₁/c | 11.211(3) | 8.106(2) | 17.494(4) | 90 | 104.49(2) | 90 | |
| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Not Specified | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis, crystallization, and X-ray crystallographic analysis of this compound derivatives.
Synthesis of Schiff Bases of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
A common synthetic route to derivatives involves the condensation of the amino group with an aldehyde to form a Schiff base.[4]
-
Dissolution: 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (1 equivalent) and a substituted benzaldehyde (1 equivalent) are dissolved in a suitable solvent, such as ethanol.
-
Catalysis: A catalytic amount of an acid, for instance, glacial acetic acid, is added to the mixture.
-
Reaction: The reaction mixture is refluxed for a period of 3-4 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with a cold solvent and can be further purified by recrystallization from an appropriate solvent to yield crystals suitable for X-ray diffraction.[4]
Single-Crystal X-ray Diffraction Analysis
The definitive structural elucidation is achieved through single-crystal X-ray diffraction.[2]
-
Crystal Mounting: A suitable single crystal of the synthesized compound is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a specific temperature, often under a stream of cold nitrogen. A monochromatic X-ray source (e.g., Mo Kα radiation) is used.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares techniques.
-
Data Deposition: The final crystallographic data, including atomic coordinates and displacement parameters, are typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC) for public access.[5]
Workflow for Structural Validation
The process of structural validation via X-ray crystallography follows a logical progression from synthesis to the final structural analysis.
Caption: Workflow for the structural validation of chemical compounds using single-crystal X-ray crystallography.
References
- 1. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | C3H6N4S | CID 1268034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 5. preprints.org [preprints.org]
A Comparative Guide to the Biological Activity of 1,2,4-Triazole Analogs
The 1,2,4-triazole ring is a key structural motif in a wide array of compounds exhibiting significant pharmacological properties. This heterocyclic scaffold is a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This guide provides a comparative analysis of the biological activities of various 1,2,4-triazole analogs, supported by experimental data to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents.
Antifungal Activity: A Hallmark of 1,2,4-Triazoles
The 1,2,4-triazole core is famously present in numerous market-leading antifungal drugs.[1] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane, ultimately inhibiting fungal growth.
The following table summarizes the in vitro antifungal activity of several 1,2,4-triazole derivatives against various fungal pathogens, reported as Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates greater potency.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Voriconazole Analogues (5a-f) | |||
| 5a | Candida albicans | 0.0313 | [3] |
| 5a | Candida parapsilosis | 0.0313 | [3] |
| Alkyne-linked Triazoles (6b, 6c) | |||
| 6b, 6c | Various fungi | 0.0156–0.5 | [3] |
| Triazole Alcohol Derivatives (7b, 7e) | |||
| 7b, 7e | Fluconazole-resistant Candida | 0.063–1 | [3] |
| 1,2,4-Triazolium Derivatives | |||
| 1-(2,4-Difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Candida albicans ATCC 76615 | 1.05 - 8.38 µM | [4] |
| 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Aspergillus fumigatus | 1.05 - 8.38 µM | [4] |
| Vinyl-1,2,4-triazole Derivatives | |||
| Compound 2h | Various fungi | 0.02 - 0.04 mM (MIC) | [5] |
| Mefentrifluconazole Analogs (8d, 8k) | |||
| 8d | Physalospora piricola | 10.808 (EC50) | [6] |
| 8k | Physalospora piricola | 10.126 (EC50) | [6] |
Antibacterial Activity
1,2,4-triazole derivatives have also demonstrated significant potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.[7] Some analogs have been shown to be as potent as, or even more potent than, standard antibiotics.
The table below presents the antibacterial activity of selected 1,2,4-triazole compounds, with data presented as Minimum Inhibitory Concentration (MIC) in µg/mL unless otherwise stated.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Ofloxacin Analogues (13) | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | [7] |
| 4-Amino-1,2,4-triazole Derivatives (15) | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | 5 | [7] |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol (36) | S. aureus | 0.264 mM | [7] |
| Clinafloxacin-triazole hybrid (28g) | Methicillin-resistant S. aureus (MRSA) | 0.25 - 1 | [2] |
| 1,2,4-Triazolium Derivatives | |||
| 1-(2,4-Difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Staphylococcus aureus ATCC 29213 | 1.05 - 8.38 µM | [4] |
| 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Escherichia coli ATCC 25922 | 1.05 - 8.38 µM | [4] |
| Vinyl-1,2,4-triazole Derivatives | |||
| Compound 2h | Various bacteria | 0.0002 - 0.0033 mM (MIC) | [5] |
Anticancer Activity
The antiproliferative properties of 1,2,4-triazole analogs against various cancer cell lines have been extensively investigated.[8][9] These compounds have been shown to induce cell cycle arrest and apoptosis through various mechanisms, including the inhibition of key enzymes like EGFR, BRAF, and tubulin.[10]
The following table summarizes the anticancer activity of different 1,2,4-triazole derivatives, with the half-maximal inhibitory concentration (IC50) as the metric for cytotoxicity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Bromophenylamino derivative (2.6) | Multiple cell lines | - | [11] |
| 3-Bromophenylamino derivative (4.6) | Multiple cell lines | - | [11] |
| Compound 8c | - | 3.6 (EGFR inhibition) | [10] |
| Compounds 8c, 8d | - | Potent BRAF and Tubulin inhibitors | [10] |
| Pyridine derivative (TP6) | Murine melanoma (B16F10) | 41.12 - 61.11 | [12] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data. Below are the protocols for the key assays used to determine the biological activities of the 1,2,4-triazole analogs.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][13]
Procedure:
-
Preparation of Compounds: Stock solutions of the test compounds are prepared, typically in a solvent like dimethyl sulfoxide (DMSO). A two-fold serial dilution is then performed in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound.[1][12]
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 1,2,4-triazole analogs and incubated for a defined period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
This guide provides a snapshot of the diverse biological activities of 1,2,4-triazole analogs. The presented data and methodologies underscore the vast potential of this scaffold in the development of new therapeutic agents. Further research into structure-activity relationships and mechanisms of action will continue to drive the discovery of novel and more potent 1,2,4-triazole-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isres.org [isres.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 13. pnrjournal.com [pnrjournal.com]
A Comparative Guide to the Synthetic Routes of 4-Amino-1,2,4-triazoles
For researchers, scientists, and professionals in drug development, the synthesis of 4-amino-1,2,4-triazoles is a process of significant interest due to the broad pharmacological activities of this heterocyclic scaffold. This guide provides a comparative evaluation of various synthetic routes to 4-amino-1,2,4-triazoles, presenting quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable method for a given application.
Comparison of Key Synthetic Routes
The following table summarizes the key quantitative data for the most common synthetic routes to 4-amino-1,2,4-triazoles.
| Synthetic Route | Starting Materials | Reaction Conditions | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Hydrazine and Formic Acid | Hydrazine hydrate, Formic acid | 150-200°C, atmospheric pressure | 3-7 hours | 65-91% | ~99.5% | High purity achievable, straightforward procedure.[1][2][3] | High temperatures required, vigorous reaction.[2] |
| Hydrazine and Formic Acid with Ion-Exchange Resin | Hydrazine hydrate, Formic acid, Amberlyst 15 resin | 150-180°C | 6 hours | ~91% | 99.4% | High yield and purity, reusable catalyst.[1] | Requires catalyst separation. |
| Pellizzari Reaction | Amide, Acylhydrazide | 220-250°C (conventional) or 150°C (microwave) | 2-4 hours (conventional) or 2 hours (microwave) | Variable, often low in conventional method | Variable | Direct route to 3,5-disubstituted-1,2,4-triazoles.[4][5] | High temperatures, long reaction times, and low yields in conventional method.[4][5] |
| Einhorn-Brunner Reaction | Imide, Alkyl hydrazine | Acid-catalyzed, reflux | Variable | Variable | Variable | Good for preparing specific isomeric mixtures of 1,2,4-triazoles.[6][7] | Regioselectivity can be an issue with unsymmetrical imides.[6] |
| From Thiocarbohydrazide and Carboxylic Acids | Thiocarbohydrazide, Carboxylic acid | Heating at the melting point of the carboxylic acid | Variable | Generally good | Variable | Widely used for 4-amino-5-alkyl/aryl-1,2,4-triazole-3-thiols.[8] | Primarily yields thiol derivatives. |
| From Carboxylic Acid Hydrazides and Carbon Disulfide | Carboxylic acid hydrazide, Carbon disulfide, Hydrazine hydrate | Reflux in ethanolic KOH | Several hours | Variable | Variable | Route to 4-amino-1,2,4-triazole-3-thiols.[8] | Multi-step process, use of toxic carbon disulfide. |
| Microwave-Assisted Synthesis from Aryl Hydrazides | Substituted aryl hydrazides, Hydrazine hydrate | Microwave irradiation (800W, 250°C) | 4-12 minutes | Excellent | High | Extremely short reaction times, solvent-free.[9] | Requires specialized microwave equipment. |
Experimental Protocols
Synthesis of 4-Amino-1,2,4-triazole from Hydrazine and Formic Acid
This procedure is adapted from Organic Syntheses.[2]
Procedure:
-
In a 1-liter round-bottomed flask equipped with a reflux condenser, place 148 g (2 moles) of ethyl formate and 150 ml of 95% ethanol.
-
Cautiously add 120 g (2 moles) of 85% hydrazine hydrate to the solution with shaking over a period of 10 minutes.
-
After the initial vigorous reaction subsides, reflux the solution on a steam bath for 18 hours.
-
Remove the bulk of the water and ethanol by evaporation under reduced pressure until the volume in the flask is approximately 150 ml.
-
Heat the resulting syrup (crude formhydrazide) under atmospheric pressure for 3 hours, raising the bath temperature from 150°C to 200°C.
-
After cooling to about 100°C, dissolve the oil in 50 ml of 95% ethanol and add 5 g of decolorizing carbon.
-
Filter the solution, dilute with 75 ml of ether, and cool in an icebox.
-
Collect the crystalline product by filtration, wash with a 1:2 ethanol-ether mixture, and dry. The yield is typically 55-60 g (65-71%).
Synthesis of 4-Amino-1,2,4-triazole using Hydrazine and Formic Acid with an Ion-Exchange Resin Catalyst
This protocol is based on a patented process.[1]
Procedure:
-
To a mixture of 100% hydrazine hydrate (359.9 g, 7.19 mole) and Amberlyst 15 resin (42 g), add 91% formic acid (357.3 g, 7.05 mole) at a controlled rate, maintaining the reaction temperature at or below 105°C.
-
Heat the reaction mixture and remove water by distillation until the reaction temperature reaches 150°C.
-
Hold the reaction mixture at 150°C for 6 hours.
-
Cool the mixture to 80°C and add isopropanol (400 ml) to dissolve the product.
-
Filter the hot solution to remove the resin.
-
Cool the filtrate to 0-5°C to crystallize the product.
-
Collect the product by filtration, wash with cold isopropanol, and dry. This process can yield up to 91% of 4-amino-1,2,4-(4H)triazole with a purity of 99.4%.[1]
Pellizzari Reaction: Synthesis of 3,5-Diphenyl-1,2,4-triazole
The following is a general procedure for the classical Pellizzari reaction.[4]
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.
-
Heat the mixture to 220-250°C under a nitrogen atmosphere with constant stirring.
-
Maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Triturate the solid product with ethanol to remove impurities.
-
Purify the crude product by recrystallization from ethanol or acetic acid.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes.
Caption: Overview of major synthetic routes to 4-amino-1,2,4-triazoles.
Caption: Step-by-step workflow for the resin-catalyzed synthesis.
Conclusion
The choice of a synthetic route for 4-amino-1,2,4-triazoles depends on several factors, including the desired substitution pattern, required scale, and available equipment. For the unsubstituted 4-amino-1,2,4-triazole, the reaction of hydrazine and formic acid, particularly with an ion-exchange resin, offers a high-yielding and high-purity approach.[1] For substituted analogs, classical methods like the Pellizzari and Einhorn-Brunner reactions provide direct access, although often with lower yields and harsher conditions.[4][5][6][7] Modern techniques, such as microwave-assisted synthesis, present a significant improvement in terms of reaction time and efficiency, making them an attractive option for rapid library synthesis.[9] Researchers should carefully consider the trade-offs between yield, purity, reaction conditions, and scalability when selecting the most appropriate synthetic strategy.
References
- 1. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 6. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 7. Einhorn-Brunner Reaction [drugfuture.com]
- 8. ijcrt.org [ijcrt.org]
- 9. scispace.com [scispace.com]
A Researcher's Guide to Validating Antimicrobial Assays for Novel Triazole Compounds
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of essential assays for evaluating the antimicrobial efficacy and safety of novel triazole compounds. It includes detailed experimental protocols, comparative data from recent studies, and workflow visualizations to support robust and reliable preclinical assessment.
The escalating threat of antimicrobial resistance necessitates the discovery and development of new antimicrobial agents. Triazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity. Rigorous and standardized validation of their antimicrobial properties is a critical step in the drug development pipeline. This guide outlines the key assays for determining the antimicrobial activity and cytotoxicity of novel triazole compounds, presenting methodologies and comparative data to aid in the design and interpretation of these crucial experiments.
Key Antimicrobial and Cytotoxicity Assays
The preliminary assessment of a novel triazole compound typically involves a combination of assays to determine its potency against relevant microorganisms and its potential toxicity to mammalian cells. The most common assays are the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and in vitro cytotoxicity assays.
Table 1: Comparison of Antimicrobial Activity (MIC) of Novel Triazole Compounds
| Compound ID | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Clinafloxacin-triazole hybrid 14a | S. aureus (MRSA) | 0.25 | Chloramphenicol | 16 | [1] |
| Clinafloxacin-triazole hybrid 14b | S. aureus (MRSA) | 0.25 | Chloramphenicol | 16 | [1] |
| Clinafloxacin-triazole hybrid 14c | S. aureus (MRSA) | 0.25 | Chloramphenicol | 16 | [1] |
| Ofloxacin-triazole analogue | S. aureus | 0.25 - 1 | Ofloxacin | 0.25 - 1 | [1] |
| Ofloxacin-triazole analogue | S. epidermis | 0.25 - 1 | Ofloxacin | 0.25 - 1 | [1] |
| Ofloxacin-triazole analogue | B. subtilis | 0.25 - 1 | Ofloxacin | 0.25 - 1 | [1] |
| Ofloxacin-triazole analogue | E. coli | 0.25 - 1 | Ofloxacin | 0.25 - 1 | [1] |
| Indole-triazole conjugate 6f | C. albicans | 2 | Fluconazole | 250 | [2] |
| Indole-triazole conjugate 6a-g | C. tropicalis | 2 | Fluconazole | - | [2] |
| Vinyl-1,2,4-triazole 2h | Xanthomonas campestris | 0.0002 - 0.0033 mM | Ampicillin, Chloramphenicol | - | [3][4] |
| Triazole-isoxazole hybrid 7b | E. coli ATCC 25922 | 15 | - | - | [5] |
| Triazole-isoxazole hybrid 7b | P. aeruginosa | 30 | - | - | [5] |
| Phenyl-propionamide-triazole A1 | C. albicans SC5314 | ≤0.125 - 4.0 | - | - | [6] |
Note: The data presented is a compilation from multiple studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 2: Comparison of Bactericidal Activity (MBC) of Novel Triazole Compounds
| Compound ID | Target Organism | MBC (mg/mL) | Reference |
| Triazole-isoxazole hybrid 7b | E. coli ATCC 25922 | 30 | [5] |
| 1,2,3-triazole DAN 49 | S. aureus | 0.128 | [7] |
Table 3: Comparison of Cytotoxicity (IC50) of Novel Triazole Compounds
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Bis-triazole 12c | EAC | 0.55 | - | - | [8] |
| Bis-triazole 12g | EAC | 0.62 | - | - | [8] |
| Triazole-coumarin hybrid LaSOM 186 | MCF7 | 2.66 | Cisplatin | 45.33 | [9] |
| Triazole-coumarin hybrid LaSOM 190 | MCF7 | 2.85 | Cisplatin | 45.33 | [9] |
| Betulin-triazole Bet-TZ1 | A375 | 22.41 - 46.92 | - | - | [10] |
| Quinazolinone-1,2,3-triazole hybrid | MCF-7 | 10.16 | Doxorubicin | 10.81 | [11] |
| Thymol-oxadiazole-triazole 9 | MCF-7 | 1.1 | Doxorubicin, 5-Fluorouracil | - | [12] |
| Thymol-oxadiazole-triazole 9 | HCT-116 | 2.6 | Doxorubicin, 5-Fluorouracil | - | [12] |
| Thymol-oxadiazole-triazole 9 | HepG2 | 1.4 | Doxorubicin, 5-Fluorouracil | - | [12] |
| 1,2,4-Triazole/1,3,4-Oxadiazole S-Derivative 4 | A-549 | 15.65 | - | - | [13] |
| 1,2,4-Triazole/1,3,4-Oxadiazole S-Derivative 5 | HeLa | 24.90 | - | - | [13] |
Experimental Protocols
Accurate and reproducible data are contingent on meticulous adherence to standardized protocols. The following sections detail the methodologies for the key assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and commonly used technique.
Protocol:
-
Preparation of Bacterial/Fungal Inoculum:
-
Aseptically select 3-5 isolated colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in a suitable sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate the culture at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the novel triazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth within a 96-well microtiter plate. The concentration range should be selected based on the expected potency of the compound.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature and duration (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is a downstream extension of the MIC assay.
Protocol:
-
Perform MIC Assay:
-
Follow the complete protocol for the MIC assay as described above.
-
-
Subculturing:
-
From the wells showing no visible growth in the MIC assay (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at the appropriate temperature and duration to allow for the growth of any surviving microorganisms.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present and are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]
Protocol:
-
Cell Seeding:
-
Culture a suitable mammalian cell line (e.g., HeLa, HepG2, or primary cells) in a 96-well plate at an appropriate density.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel triazole compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[1]
-
Incubate the plate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion
The validation of antimicrobial assays for novel triazole compounds is a multifaceted process that requires careful planning and execution. By employing standardized protocols for MIC, MBC, and cytotoxicity assays, researchers can generate reliable and comparable data. This guide provides the necessary framework for these evaluations, enabling a more efficient and effective drug discovery and development process. The presented comparative data, while not exhaustive, offers a glimpse into the potential of recently developed triazole derivatives and underscores the importance of continued research in this area to combat the global challenge of antimicrobial resistance.
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic potential of novel triazole-based hybrids: design, synthesis, in silico evaluation, and in vitro assessment against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Experimental vs. Computational Data for Triazole Properties
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of triazole properties is fundamental to their application in medicinal chemistry and materials science. Both experimental and computational methods provide critical insights into the electronic, structural, and acid-base characteristics of these heterocyclic compounds. This guide offers an objective comparison of data obtained from these two approaches, supported by experimental protocols and visualized workflows, to aid researchers in selecting the most appropriate methods for their studies.
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data for various properties of 1,2,4-triazole and its derivatives, presenting a side-by-side comparison of experimental and computationally derived values.
Table 1: Comparison of Experimental and Computational pKa Values for 1,2,4-Triazole and its Alkyl Derivatives
The acid dissociation constant (pKa) is a critical parameter influencing a molecule's pharmacokinetic profile. Potentiometric titration is a common experimental method for its determination, while various quantum chemical methods are used for its computational prediction.
| Compound | Experimental pKa[1] | Computational pKa (Method) | Reference |
| 1,2,4-Triazole | 2.19, 10.06 | 2.45, 10.26 (unspecified) | Wikipedia |
| 1-methyl-1,2,4-triazole | 2.40 | Not Available | [1] |
| 1-ethyl-1,2,4-triazole | 2.41 | Not Available | [1] |
| 1-propyl-1,2,4-triazole | 2.42 | Not Available | [1] |
| 1-butyl-1,2,4-triazole | 2.43 | Not Available | [1] |
| 1-pentyl-1,2,4-triazole | 2.43 | Not Available | [1] |
| 1-hexyl-1,2,4-triazole | 2.44 | Not Available | [1] |
| 1-heptyl-1,2,4-triazole | 2.44 | Not Available | [1] |
| 1-octyl-1,2,4-triazole | 2.45 | Not Available | [1] |
| 1-nonyl-1,2,4-triazole | 2.45 | Not Available | [1] |
Note: A study determining the pKa values of eight 1,2,4-triazole derivatives using computational methods (PM6, HF/6-31G(d), M06-2X/6-31G(d), and M06-2X/6-311+G(d,p)) reported a strong correlation with experimental data (R² = 0.9933), though the direct data for comparison was not presented in a table.[2][3]
Table 2: Comparison of Experimental and Computational Structural Parameters for 1-H-1,2,4-Triazole
Single-crystal X-ray crystallography provides the most definitive experimental data on the three-dimensional structure of a molecule.[4] These experimental values serve as a benchmark for validating the accuracy of computational methods.
| Parameter | Bond/Angle | Experimental (X-ray) | Computational (ab initio) |
| Bond Length (Å) | N1-N2 | 1.353 | 1.365 |
| N2-C3 | 1.314 | 1.321 | |
| C3-N4 | 1.350 | 1.358 | |
| N4-C5 | 1.334 | 1.339 | |
| C5-N1 | 1.325 | 1.331 | |
| Bond Angle (°) | C5-N1-N2 | 103.8 | 103.9 |
| N1-N2-C3 | 114.9 | 114.7 | |
| N2-C3-N4 | 102.6 | 102.7 | |
| C3-N4-C5 | 114.0 | 114.1 | |
| N4-C5-N1 | 104.7 | 104.6 |
Data sourced from a study comparing ab initio calculations with X-ray diffraction data.
Table 3: Comparison of Experimental and Computational Dipole Moments of Triazole Isomers
The dipole moment is a measure of the polarity of a molecule and is crucial for understanding intermolecular interactions.[5]
| Compound | Experimental Dipole Moment (D) | Computational Dipole Moment (D) | Reference |
| 1H-1,2,3-Triazole | Not readily available | 4.55 | [5] |
| 1H-1,2,4-Triazole | Not readily available | 2.67 | ResearchGate Publication |
| 2H-1,2,3-Triazole | Not readily available | 0.22 | ResearchGate Publication |
Note: While experimental values for the parent triazoles are not easily found in the cited sources, computational values are available. A study on various triazole derivatives provides a comparative analysis of their computed dipole moments.[6]
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are protocols for key experiments cited in the comparison of triazole properties.
Potentiometric Titration for pKa Determination
Objective: To determine the acid dissociation constant(s) of a triazole derivative in an aqueous solution.
Materials:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water
-
The triazole compound of interest
-
Potassium chloride (KCl) to maintain constant ionic strength
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.
-
Sample Preparation: Prepare a solution of the triazole derivative of known concentration (e.g., 0.01 M) in deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Titration:
-
Place a known volume of the sample solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.
-
Add the titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to obtain a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve.
-
The pKa is equal to the pH at the half-equivalence point. For polyprotic compounds, multiple pKa values can be determined.
-
Single-Crystal X-ray Crystallography for Structural Determination
Objective: To determine the precise three-dimensional atomic arrangement of a triazole derivative in the solid state.[4]
Materials:
-
Single-crystal X-ray diffractometer
-
A suitable single crystal of the triazole derivative
-
Cryoprotectant (if data is collected at low temperatures)
Procedure:
-
Crystal Selection and Mounting: Select a high-quality single crystal of the compound and mount it on the goniometer head of the diffractometer.[7]
-
Data Collection:
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The diffractometer directs a beam of X-rays onto the crystal.
-
The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded by a detector.[7]
-
-
Data Processing:
-
The collected raw data is processed to determine the unit cell dimensions, crystal system, and space group.
-
The intensities of the reflections are corrected for various experimental factors.
-
-
Structure Solution and Refinement:
-
The initial positions of the atoms in the crystal lattice are determined using computational methods (e.g., direct methods or Patterson methods).
-
This initial model is then refined against the experimental data using least-squares methods to obtain the final, precise atomic coordinates, bond lengths, and bond angles.[4]
-
-
Validation: The final crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy.
19F NMR Spectroscopy for Determining Electronic Properties
Objective: To determine the electronic influence of a triazole substituent on an aromatic ring, often quantified by Hammett constants (e.g., σp, σm).[8]
Materials:
-
High-resolution NMR spectrometer equipped with a fluorine probe.
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The triazole-substituted fluoroaromatic compound.
-
A reference compound (e.g., fluorobenzene).
Procedure:
-
Sample Preparation: Prepare a solution of the triazole-substituted fluoroaromatic compound in a deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum of the sample.
-
Acquire the ¹⁹F NMR spectrum of the reference compound (fluorobenzene) under the same conditions.
-
-
Data Analysis:
-
Determine the chemical shift (δ) of the fluorine atom in the triazole-substituted compound relative to the reference.
-
The change in the ¹⁹F chemical shift (Δδ) compared to the reference is related to the electron-donating or electron-withdrawing nature of the triazole substituent.
-
This Δδ can be used to calculate Hammett constants, which provide a quantitative measure of the electronic effect of the substituent.
-
Mandatory Visualization
The following diagrams, created using the DOT language, visualize key workflows and logical relationships in the comparison of experimental and computational data for triazole properties.
Caption: Experimental workflow for determining key properties of triazole derivatives.
Caption: Strengths and weaknesses of experimental vs. computational methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.itu.edu.tr [research.itu.edu.tr]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene [mdpi.com]
- 8. Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of 1,2,4-Triazoles: A Comparative Guide to Structure-Activity Relationships
The 1,2,4-triazole scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents.[1] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, make it an attractive core for designing novel drugs with a wide array of biological activities.[2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,2,4-triazole derivatives, with a focus on their anticancer, antiviral, and antimicrobial applications. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in navigating the chemical space of these versatile compounds.
Anticancer Activity: Targeting Key Cellular Pathways
1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents by inhibiting crucial enzymes and interfering with cellular pathways essential for cancer cell proliferation and survival.[1][5] SAR studies have revealed that the anticancer potency of these compounds can be finely tuned by strategic modifications at various positions of the triazole ring and its substituents.
A common strategy involves the hybridization of the 1,2,4-triazole moiety with other pharmacologically active scaffolds. For instance, derivatives incorporating a diaryl urea moiety have been shown to exhibit potent inhibition of tyrosine kinases such as c-Kit, RET, and FLT3.[6] The substitution pattern on the aryl rings is critical for activity. In one study, a derivative with a 4-methoxyphenyl group was found to be a potent inhibitor, suggesting that electron-donating groups at this position can enhance activity.[6]
Furthermore, the nature of the substituent at the N4 position of the triazole ring has a significant impact on the antiproliferative activity. Studies on 3,4,5-trisubstituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction revealed that the potency could be modulated by varying the substituent at this position.[7] For example, a furan-2-ylmethyl group at N4 resulted in a compound with improved potency.[7]
The following table summarizes the in vitro antiproliferative activity of a series of 1,2,4-triazole derivatives against various human cancer cell lines, highlighting the influence of different substitution patterns.
Table 1: Anticancer Activity of Representative 1,2,4-Triazole Derivatives
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| 62i | Diarylurea | - | HT-29 (Colon) | 0.90 | [6] |
| H460 (Lung) | 0.85 | [6] | |||
| MDA-MB-231 (Breast) | 1.54 | [6] | |||
| 36 | Furan-2-ylmethyl at N4 | 4-(propan-2-yl)phenyl acetamide | - | - | [7] |
| 52 | 4-methoxyphenyl at N4 | Methoxyphenyl acetamide | - | - | [7] |
| 39c | - | - | E. coli | 3.125 (MIC, µg/mL) | [6] |
| 39h | - | - | P. aeruginosa | 3.125 (MIC, µg/mL) | [6] |
Note: A comprehensive list of compounds and their activities can be found in the cited literature. This table provides a selection to illustrate SAR trends.
Antiviral Activity: A Broad Spectrum of Action
The 1,2,4-triazole nucleus is a key component of several antiviral drugs, and ongoing research continues to explore its potential against a range of viruses.[2][8] SAR studies in this area have identified key structural features that contribute to antiviral efficacy.
For instance, in the development of anti-herpes simplex virus (HSV) agents, isosteric analogs of acyclovir containing a 1,2,4-triazole ring have shown promising activity.[2] It was observed that substitution at both endocyclic and exocyclic nitrogen atoms of the triazole ring could lead to active compounds.[2] Furthermore, the lipophilicity of the substituents was identified as an important factor influencing antiviral activity.[2]
Against influenza viruses, 1,2,4-triazole-3-thione enantiomers have been investigated, revealing that the R-configuration with electron-withdrawing substituents is crucial for activity against influenza A (H1N1) viruses, while the S-enantiomers are inactive.[2] This highlights the importance of stereochemistry in the design of potent antiviral 1,2,4-triazole derivatives.
Common structural features for active antiviral compounds include a rigid bond between the triazole and an aryl ring, and the presence of lipophilic substituents in the para position of the aryl ring.[2]
Antimicrobial Activity: Combating Drug Resistance
The rise of antibiotic resistance has spurred the search for new antibacterial and antifungal agents, and 1,2,4-triazole derivatives have emerged as a promising class of compounds in this regard.[9][10][11] The strategy of molecular hybridization, combining the 1,2,4-triazole scaffold with other antibacterial pharmacophores, has proven effective in developing novel drugs with the potential to overcome resistance.[10]
For example, hybrids of 1,2,4-triazole with quinolones, such as ciprofloxacin and ofloxacin, have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6][11] SAR studies of these hybrids have shown that the nature of the substituent on the triazole ring significantly influences the antibacterial spectrum and potency. For instance, certain ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids exhibited higher potency against MRSA than the parent drug ciprofloxacin.[6]
In the realm of antifungal agents, 1,2,4-triazole is the core of several clinically used drugs like fluconazole and itraconazole.[6] SAR studies have shown that the presence of multi-halogenated indole moieties attached to the triazole can lead to compounds with enhanced activity against Candida albicans, Aspergillus fumigatus, and Candida krusei.[6]
Experimental Protocols
To ensure the reproducibility and comparability of SAR data, detailed experimental protocols are essential. The following is a representative protocol for determining the in vitro antiproliferative activity of 1,2,4-triazole derivatives.
In Vitro Antiproliferative Activity Assay (MTT Assay)
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., HT-29, H460, MDA-MB-231)
-
Culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (1,2,4-triazole derivatives) dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
DMSO
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cancer cells from culture and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plates for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software program.
Visualizing Structure-Activity Relationships
To better understand the process of SAR studies, the following diagram illustrates a typical workflow.
Caption: Workflow of a Structure-Activity Relationship (SAR) study.
The following diagram illustrates a simplified signaling pathway that can be targeted by 1,2,4-triazole kinase inhibitors.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 5. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review | CoLab [colab.ws]
- 10. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Triazole-Based Compounds Against Standard Drugs
For Immediate Release
In a comprehensive review of recent pharmacological studies, a clear trend emerges: triazole-based compounds are demonstrating comparable, and in some cases superior, efficacy to established standard drugs across a range of therapeutic areas, including epilepsy, cancer, and fungal infections. This guide provides a detailed comparison of the performance of these novel triazole derivatives against current gold-standard treatments, supported by quantitative experimental data, detailed methodologies, and mechanistic insights.
Anticonvulsant Activity: Triazoles versus Standard Antiepileptic Drugs
Novel 1,2,4-triazole derivatives have shown significant promise in preclinical models of epilepsy, often exhibiting a wider therapeutic window than conventional antiepileptic drugs such as phenytoin and carbamazepine.
Quantitative Efficacy Data
| Compound/Drug | Test Model | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Reference |
| Triazole Derivative (4g) | MES | 23.7 | 284.0 | 12.0 | [1] |
| scPTZ | 18.9 | 284.0 | 15.0 | [1] | |
| Triazole Derivative (6l) | MES | 9.1 | 417.7 | 45.9 | [2] |
| scPTZ | 19.0 | 419.9 | 22.1 | [2] | |
| Triazole Derivative (3c) | MES | 49.1 | 94.1 | 1.9 | [3] |
| Triazole Derivative (5b) | scPTZ | 63.4 | 105.6 | 1.7 | [3] |
| Phenytoin | MES | - | - | - | [4] |
| Carbamazepine | MES | 11.4 | 69.5 | 6.1 | [2] |
| scPTZ | - | - | - | [4] | |
| Valproate | MES | - | - | - | [1] |
| Ethosuximide | scPTZ | 94.4 | 330.1 | 3.5 | [2] |
*ED₅₀ (Median Effective Dose): Dose required to produce an anticonvulsant effect in 50% of the animals. *TD₅₀ (Median Toxic Dose): Dose required to produce neurological toxicity in 50% of the animals. *PI (Protective Index): Ratio of TD₅₀ to ED₅₀, indicating the therapeutic window.
Experimental Protocols
Maximal Electroshock (MES) Test: This model for generalized tonic-clonic seizures is used to identify compounds that prevent seizure spread. In mice, a 60 Hz alternating current of 50 mA is delivered for 0.2 seconds via corneal electrodes. The abolition of the hindlimb tonic extensor component of the seizure is considered protection.
Subcutaneous Pentylenetetrazol (scPTZ) Test: This test is a model for absence seizures and is used to evaluate a compound's ability to raise the seizure threshold. A subcutaneous injection of pentylenetetrazol (typically 85 mg/kg in mice) is administered, and the absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period is considered protection.
Mechanism of Action: Modulation of GABAergic Neurotransmission
Many anticonvulsant triazoles are believed to exert their effects by enhancing GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. By binding to GABA-A receptors, these compounds can potentiate the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Caption: GABAergic synapse and the modulatory role of triazole compounds.
Anticancer Activity: Triazoles versus Conventional Chemotherapeutics
Certain triazole derivatives have emerged as potent anticancer agents, with some acting as tubulin polymerization inhibitors, a mechanism shared with established drugs like colchicine. Their efficacy has been demonstrated in various cancer cell lines, including the widely studied MCF-7 breast cancer cell line.
Quantitative Efficacy Data
| Compound/Drug | Cell Line | IC₅₀ (µM) | Reference |
| Indole-1,2,4-triazole (12) | MCF-7 | 0.38 | [5] |
| Indole-1,2,4-triazole (9p) | HeLa | - | [6] |
| Indole/1,2,4-triazole hybrid (7i) | - | 3.03 (Tubulin Polymerization) | [7] |
| Colchicine | - | - | [8] |
| Doxorubicin | MCF-7 | 10.81 | [9] |
| Indolyl-1,2,4-triazole hybrid (I) | MCF-7 | 4.53 (µg/mL) | [10] |
| Doxorubicin | MCF-7 | 4.0 (µg/mL) | [10] |
*IC₅₀ (Half-maximal inhibitory concentration): Concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the triazole compound or standard drug (e.g., doxorubicin) and incubated for another 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of cell viability against the drug concentration.
Mechanism of Action: Inhibition of Tubulin Polymerization
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division. Some anticancer triazoles bind to the colchicine-binding site on β-tubulin, inhibiting the polymerization of tubulin into microtubules. This disruption of the microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death).
Caption: Inhibition of tubulin polymerization by triazole compounds.
Antifungal Activity: Triazoles versus Standard Antifungal Agents
Triazole antifungals, such as voriconazole and posaconazole, have become mainstays in the treatment of invasive fungal infections. Their efficacy is often compared to older agents like amphotericin B and the first-generation triazole, itraconazole.
Quantitative Efficacy Data (MIC values in µg/mL)
| Fungus | Triazole Compound | MIC Range | MIC₅₀ | MIC₉₀ | Standard Drug | MIC Range | MIC₅₀ | MIC₉₀ | Reference |
| Aspergillus fumigatus | Voriconazole | ≤0.03-4 | 0.5 | 1 | Amphotericin B | 0.25-4 | 1 | 2 | [11] |
| Candida albicans | Posaconazole | ≤0.015-4 | 0.03 | 0.06 | Itraconazole | ≤0.015-16 | 0.06 | 0.25 | [12] |
| Candida glabrata | Posaconazole | ≤0.015-16 | 1 | 4 | Itraconazole | ≤0.015-16 | 1 | 8 | [12] |
*MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Susceptibility Testing (CLSI M38-A2)
The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document provides a standardized reference method for testing the susceptibility of filamentous fungi to antifungal agents. The procedure involves:
-
Inoculum Preparation: A standardized suspension of fungal conidia is prepared.
-
Drug Dilution: Serial twofold dilutions of the antifungal agents are prepared in 96-well microdilution plates containing RPMI-1640 medium.
-
Inoculation and Incubation: The fungal suspension is added to the wells, and the plates are incubated at 35°C for 48-72 hours.
-
MIC Determination: The MIC is read as the lowest drug concentration that causes a prominent decrease in turbidity compared to the growth control.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole antifungals target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, triazoles deplete ergosterol and cause the accumulation of toxic sterol precursors, leading to disruption of the cell membrane, impaired fungal growth, and cell death.
Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.
Conclusion
The data presented in this guide highlight the significant potential of triazole-based compounds as effective alternatives to standard drugs in several critical therapeutic areas. Their potent activity, often coupled with improved safety profiles, underscores the importance of continued research and development in this chemical class. The detailed experimental protocols and mechanistic diagrams provided herein offer a valuable resource for researchers and drug development professionals working to advance these promising therapeutic agents.
References
- 1. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticonvulsant Evaluation of some New 6-(Substituted-phenyl)thiazolo[3,2-b][1,2,4]triazole Derivatives in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Fungicidal Activities of Amphotericin B and Voriconazole against Aspergillus Species Determined by Microbroth Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Activities of Posaconazole (Sch 56592) Compared with Those of Itraconazole and Fluconazole against 3,685 Clinical Isolates of Candida spp. and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of 1,2,3- and 1,2,4-Triazole Isomers
Introduction: The Critical Need for Isomer Differentiation in Drug Development
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in medicinal chemistry.[1] Their two primary isomeric forms, 1,2,3- and 1,2,4-triazoles, are present in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, antifungal, antiviral, and anticancer properties.[2][3] The seemingly subtle difference in the arrangement of nitrogen atoms between these isomers can lead to profound changes in their physicochemical properties, metabolic stability, and, most importantly, their interaction with biological targets. Consequently, the unambiguous differentiation between 1,2,3- and 1,2,4-triazole isomers is a critical analytical challenge in drug discovery and development, ensuring the synthesis of the correct regioisomer and guaranteeing the safety and efficacy of the final drug product.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of various spectroscopic techniques for the definitive characterization of 1,2,3- and 1,2,4-triazole isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, offering field-proven insights and supporting experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy stands as the most powerful and definitive tool for the structural elucidation of triazole isomers. The distinct electronic environments of the carbon and nitrogen atoms within the two isomeric rings give rise to characteristic chemical shifts and coupling constants.
¹H and ¹³C NMR Spectroscopy: A First Line of Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR are routinely employed for the initial characterization of triazole derivatives. While substituent effects can influence chemical shifts, several general trends can be used for preliminary isomer identification.
In ¹H NMR, the chemical shift of the triazole ring proton can be indicative. For instance, in many 1,4-disubstituted 1,2,3-triazoles, the C5-H proton resonates at a characteristically high chemical shift.[4]
However, ¹³C NMR often provides more definitive information. The chemical shifts of the triazole ring carbons are particularly sensitive to the substitution pattern. For disubstituted 1,2,3-triazoles, a key differentiator is the chemical shift of the carbon atoms within the triazole ring.
Comparative ¹H and ¹³C NMR Data for Substituted Triazole Isomers
| Isomer Type | Substituent Pattern | Key Proton Chemical Shifts (ppm) | Key Carbon Chemical Shifts (ppm) | Reference |
| 1,2,3-Triazole | 1-benzyl-4-phenyl | C5-H: ~8.15 | C4: ~117.8, C5: ~148.4 | [5] |
| 1,2,3-Triazole | Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate | C5-H: ~8.49 | C4: ~138.3, C5: ~141.1 | [6] |
| 1,2,4-Triazole | 3-amino-5-(substituted phenyl) | C5-H: (no proton) | C3: ~156.5-157.1, C5: ~160.3-160.9 | [7] |
| 1,2,4-Triazole | Unsubstituted | C3/5-H: 8.416 | - | [8] |
¹⁵N NMR Spectroscopy: Unambiguous Isomer Assignment
Due to the direct involvement of nitrogen atoms in defining the isomeric forms, ¹⁵N NMR spectroscopy, particularly through two-dimensional techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC), offers an unequivocal method for differentiating between 1,2,3- and 1,2,4-triazoles.[9] The nitrogen chemical shifts are highly sensitive to their local electronic environment (pyrrole-like vs. pyridine-like).
Typical ¹⁵N NMR Chemical Shift Ranges for Triazole Isomers
| Isomer Type | Nitrogen Atom | Typical Chemical Shift Range (ppm, relative to CH₃NO₂) | Reference |
| 1,2,3-Triazole | N1, N3 (pyrrole-like) | -130 to -160 | [2] |
| N2 (pyridine-like) | -10 to 10 | [2] | |
| 1,2,4-Triazole | N1, N2 (pyridine-like) | -70 to -100 | [2] |
| N4 (pyrrole-like) | -140 to -170 | [2] |
Experimental Protocol: NMR Analysis of Triazole Isomers
-
Sample Preparation: Dissolve 5-10 mg of the triazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize spectral width, acquisition time, and relaxation delay for good resolution and signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will likely be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
¹H-¹⁵N HMBC Acquisition (Recommended for definitive assignment):
-
Set up a gradient-selected ¹H-¹⁵N HMBC experiment.
-
Optimize the long-range coupling delay (typically 50-100 ms) to observe correlations between protons and nitrogens separated by 2-4 bonds.
-
-
Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Compare the observed chemical shifts and coupling patterns with literature values for known 1,2,3- and 1,2,4-triazole derivatives.
-
Caption: Workflow for NMR-based Isomer Differentiation.
Mass Spectrometry (MS): Unraveling Isomers Through Fragmentation
Mass spectrometry provides valuable structural information by analyzing the mass-to-charge ratio (m/z) of molecular ions and their fragment ions. The fragmentation patterns of 1,2,3- and 1,2,4-triazole isomers are distinct and highly dependent on the substitution pattern and the ionization technique employed (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
Electron Ionization (EI-MS): Characteristic Ring Cleavages
Under the high-energy conditions of EI-MS, both triazole isomers undergo characteristic ring fragmentation.
-
1,2,3-Triazoles: A prominent fragmentation pathway for many 1,2,3-triazole derivatives is the loss of a neutral nitrogen molecule (N₂), a retro 1,3-dipolar cycloaddition.[10][11]
-
1,2,4-Triazoles: A characteristic fragmentation of the unsubstituted 1H-1,2,4-triazole involves the loss of hydrogen cyanide (HCN) to produce a major fragment ion at m/z 42.[12] For substituted derivatives, the fragmentation can be more complex, sometimes involving the loss of a nitrogen molecule.[12]
Common EI-MS Fragmentation Pathways
| Isomer Type | Characteristic Neutral Loss | Resulting Fragment |
| 1,2,3-Triazole | N₂ | [M - 28]⁺ |
| 1,2,4-Triazole | HCN | [M - 27]⁺ |
Electrospray Ionization (ESI-MS): Softer Ionization, Substituent Effects
ESI is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion peak. Fragmentation can be induced by increasing the fragmentor voltage. The fragmentation patterns in ESI-MS are highly dependent on the nature and position of the substituents.[12][13] For example, in ESI-MS/MS studies, 1,2,3-triazoles can exhibit a characteristic loss of N₂, which can be used to differentiate them from other isomers.[14]
Experimental Protocol: Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation Setup (for ESI-MS):
-
Instrument: Agilent 1260 Infinity HPLC System coupled with an Agilent 6120 mass spectrometer.[10][12]
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive or negative ion mode, depending on the analyte.
-
Capillary Voltage: ~4000 V.
-
Fragmentor Voltage: Varied (e.g., 70-200 V) to induce fragmentation.
-
Scan Range: A suitable m/z range to encompass the molecular ion and expected fragments.
-
-
Data Acquisition and Analysis:
-
Inject the sample into the mass spectrometer.
-
Acquire the mass spectrum.
-
Analyze the molecular ion peak and the fragmentation pattern. Compare the observed fragments with the expected fragmentation pathways for both isomers.
-
Caption: Mass Spectrometry Workflow for Isomer Analysis.
Infrared (IR) Spectroscopy: Vibrational Fingerprints of Isomers
Infrared spectroscopy probes the vibrational modes of molecules. The different symmetry and bonding characteristics of 1,2,3- and 1,2,4-triazole rings result in distinct IR absorption spectra, providing a "vibrational fingerprint" for each isomer.[15] "Marker bands" characteristic of each triazole ring can be identified.[15]
Characteristic IR Absorption Bands for Triazole Isomers
| Wavenumber Range (cm⁻¹) | Vibrational Mode | 1,2,3-Triazole | 1,2,4-Triazole | Reference |
| 3100 - 3150 | N-H Stretching | Present | Present (often broader due to H-bonding) | [4][16] |
| 3000 - 3100 | C-H Stretching (aromatic) | Present | Present | [4] |
| 1450 - 1600 | C=C and C=N Stretching | Multiple bands | Multiple bands with different relative intensities | [16][17] |
| 1000 - 1250 | Ring Breathing and C-N Stretching | Characteristic pattern | Distinct characteristic pattern | [18][19] |
| 800 - 1000 | C-H Out-of-plane Bending | Characteristic bands | Distinct characteristic bands | [17] |
The differences in the vibrational spectra arise from the different distribution of electron density and polarity between the two isomers.[15]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
Solids: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Liquids: Place a drop of the liquid between two NaCl or KBr plates.
-
-
Data Acquisition:
-
Place the sample in the FT-IR spectrometer.
-
Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for N-H, C-H, C=C, C=N, and ring vibrations.
-
Compare the fingerprint region (below 1500 cm⁻¹) of the unknown sample with the spectra of known 1,2,3- and 1,2,4-triazole standards.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Complementary Technique
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While generally less structurally informative for isomer differentiation compared to NMR and MS, it can serve as a complementary technique. Both 1,2,3- and 1,2,4-triazoles exhibit absorption bands in the UV region, typically corresponding to π→π* and n→π* transitions of the triazole ring.[20]
The position and intensity of the absorption maxima (λ_max) can be influenced by the substitution pattern and the solvent. For unsubstituted 1H-1,2,3-triazole in the gas phase, a maximal UV absorption is observed at approximately 206 nm. The absorption maxima for 1,2,4-triazoline-3-thiones appear in the region between 250 nm and 260 nm.[20] While subtle differences in λ_max may be observed between isomers, these are often not sufficient for unambiguous identification without authentic standards.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the triazole sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Use the pure solvent as a blank.
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λ_max).
-
Compare the λ_max and the overall spectral shape with those of known standards of the two isomers.
-
Conclusion: An Integrated Spectroscopic Approach
The definitive differentiation of 1,2,3- and 1,2,4-triazole isomers is paramount in pharmaceutical research and development. While each spectroscopic technique offers valuable information, a multi-faceted, integrated approach is the most robust strategy for unambiguous characterization.
-
NMR spectroscopy , particularly ¹³C and ¹⁵N NMR, stands as the most powerful tool for definitive structural assignment.
-
Mass spectrometry provides crucial information on molecular weight and fragmentation patterns that are characteristic of each isomeric core.
-
IR spectroscopy offers a rapid and non-destructive method to obtain a "fingerprint" of the molecule, highlighting differences in vibrational modes.
-
UV-Vis spectroscopy can serve as a complementary technique, especially when analyzing a series of related compounds.
By judiciously applying these spectroscopic methods and carefully interpreting the resulting data, researchers can confidently and accurately determine the isomeric form of their triazole-containing compounds, ensuring the integrity and quality of their scientific endeavors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. elar.urfu.ru [elar.urfu.ru]
- 7. rsc.org [rsc.org]
- 8. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijrpc.com [ijrpc.com]
- 16. researchgate.net [researchgate.net]
- 17. A vibrational assignment for 1,2,3-triazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 18. The infrared spectra of 1,2,3-triazole N-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
Assessing the Purity of Synthesized 5-methyl-4H-1,2,4-triazol-3-amine: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter influencing safety, efficacy, and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 5-methyl-4H-1,2,4-triazol-3-amine, a vital heterocyclic building block. Furthermore, it objectively compares HPLC with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE), supported by representative experimental data.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the predominant technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its versatility enables the effective separation of the main compound from potential impurities, including starting materials, by-products, and degradation products. Given the polar nature of this compound, this guide explores two common HPLC modes: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Potential Impurities in the Synthesis of this compound
The purity assessment of this compound requires the identification and quantification of potential process-related impurities. Based on common synthetic routes, the following impurities are often considered:
-
Impurity A: Starting Material 1 (e.g., Acetic acid hydrazide)
-
Impurity B: Starting Material 2 (e.g., S-Methylisothiourea sulfate)
-
Impurity C: Isomeric byproduct (e.g., 3-methyl-4H-1,2,4-triazol-5-amine)
-
Impurity D: Dimeric byproduct
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
Objective: To separate this compound from its potential non-polar and moderately polar impurities.
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Sample Diluent: Water:Acetonitrile (90:10, v/v).
-
Reference standards of this compound and potential impurities.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35 °C.
-
UV Detection: 220 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 70 30 25 70 30 30 95 5 | 35 | 95 | 5 |
-
-
Procedure:
-
Prepare the mobile phases and sample diluent.
-
Accurately weigh and dissolve the reference standards and the synthesized sample in the sample diluent to a concentration of approximately 0.5 mg/mL.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the standards and sample solutions and record the chromatograms.
-
Identify the peaks based on the retention times of the reference standards.
-
Calculate the purity of the sample using the area normalization method.
-
Experimental Protocol: Hydrophilic Interaction Liquid Chromatography (HILIC)
Objective: To enhance the retention and separation of the highly polar this compound and its polar impurities.
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a DAD or UV detector.
-
HILIC column (e.g., Amide or Silica-based, 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 95% Acetonitrile with 10 mM Ammonium Formate, pH 3.
-
Mobile Phase B: 50% Acetonitrile with 10 mM Ammonium Formate, pH 3.
-
Sample Diluent: Acetonitrile:Water (90:10, v/v).
-
Reference standards of this compound and potential impurities.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
UV Detection: 220 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 100 0 15 50 50 20 50 50 25 100 0 | 30 | 100 | 0 |
-
-
Procedure:
-
Follow the same procedure as outlined for RP-HPLC, ensuring the use of the appropriate HILIC column and mobile phases.
-
Data Presentation: Comparison of HPLC Methods
The following table summarizes the representative chromatographic performance for the purity analysis of this compound using RP-HPLC and HILIC.
| Analyte | RP-HPLC | HILIC | ||
| Retention Time (min) | Resolution (Rs) | Retention Time (min) | Resolution (Rs) | |
| Impurity A | 2.5 | - | 12.8 | - |
| Impurity B | 3.1 | 2.8 | 11.5 | 3.1 |
| This compound | 4.5 | 4.1 | 9.2 | 5.4 |
| Impurity C | 6.2 | 3.9 | 8.1 | 2.5 |
| Impurity D | 15.8 | >10 | 5.3 | 6.8 |
Note: The resolution (Rs) is calculated between adjacent peaks.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can offer complementary information or advantages in specific scenarios.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility.
Experimental Protocol: GC-MS (with Derivatization)
-
Derivatization: React the sample with a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the polar amine and thiol groups into more volatile silyl derivatives.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample and solvent consumption. It is particularly well-suited for the analysis of charged species.
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (50 µm i.d., 60 cm total length, 50 cm effective length).
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.
-
Separation Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
Data Presentation: Comparison of Analytical Techniques
The following table provides a comparative overview of HPLC, GC-MS, and CE for the purity assessment of this compound.
| Parameter | HPLC (RP and HILIC) | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Differential migration of ions in an electric field. |
| Sample Volatility | Not required. | Required (derivatization often necessary). | Not required. |
| Resolution | Good to excellent. | Excellent. | Excellent. |
| Sensitivity | Good (ng to pg range). | Excellent (pg to fg range). | Good (ng to pg range). |
| Analysis Time | 20-40 minutes. | 15-30 minutes. | 10-20 minutes. |
| Quantitation | Highly accurate and reproducible. | Accurate, but can be affected by derivatization efficiency. | Good, but can be less reproducible than HPLC. |
| Key Advantage | Versatility and robustness for a wide range of compounds. | High sensitivity and structural information from MS. | High efficiency and low sample/solvent consumption. |
| Key Disadvantage | Moderate solvent consumption. | Requires volatile/derivatizable analytes; potential for thermal degradation. | Lower sample loading capacity; sensitivity to matrix effects. |
Visualizing the Workflow and Logic
To further clarify the experimental process and decision-making, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logic diagram for analytical method selection.
Conclusion
The purity assessment of synthesized this compound is most robustly achieved using HPLC. For comprehensive analysis, employing both RP-HPLC and HILIC methods is recommended to ensure the separation of a wide range of potential impurities with varying polarities. While GC-MS and CE offer advantages in terms of sensitivity for volatile compounds and high efficiency for charged species, respectively, HPLC remains the more versatile and directly applicable technique for this class of compounds. The choice of the most suitable analytical method should be based on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the available instrumentation.
Safety Operating Guide
Proper Disposal of 5-methyl-4H-1,2,4-triazol-3-amine: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must adhere to strict safety and environmental protocols when disposing of chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-methyl-4H-1,2,4-triazol-3-amine, a compound requiring careful handling due to its potential hazards. The following procedures are based on general hazardous waste guidelines and information from safety data sheets of structurally similar compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Ensure that eyewash stations and safety showers are readily accessible.[1] The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US), or a face shield.[1][2] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] | Prevents skin contact with the chemical. |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes.[1] | Minimizes skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if dust is generated or if exposure limits are exceeded.[1] | Prevents inhalation of potentially harmful dust or vapors. |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][2][3] Incineration at a permitted facility is a common final disposal method for such chemical waste.[1]
-
Waste Identification and Collection :
-
Treat this compound as hazardous chemical waste.
-
Collect waste in its original container or a clearly labeled, sealed container suitable for hazardous waste.[1]
-
The label should include the words "Hazardous Waste," the full chemical name (this compound), and the accumulation start date.
-
Crucially, do not mix this waste with other waste streams to avoid potentially dangerous reactions.[1]
-
-
Container Management and Storage :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with the safety data sheet (SDS) if available, and a full description of the waste.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure : Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.[1]
-
Ventilate : Ensure the area is well-ventilated.[1]
-
Containment and Cleanup :
-
Decontamination : Thoroughly clean the spill area with soap and water.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-methyl-4H-1,2,4-triazol-3-amine
Essential Safety and Handling Guide for 5-methyl-4H-1,2,4-triazol-3-amine
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, handling this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE) Summary
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Compliance Standards |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles.[1][2] | EN 166 (EU) or NIOSH (US)[1][2] |
| Skin Protection | Chemical-resistant gloves (inspect before use) and protective clothing to prevent skin exposure.[2][3] For some derivatives, fire/flame resistant and impervious clothing is specified.[1] | EN 374 (EU)[2] |
| Respiratory Protection | Use a government-approved respirator if exposure limits are exceeded, if irritation occurs, or in poorly ventilated areas.[1][2][4] A full-face respirator may be necessary in some situations.[1] | NIOSH (US) or CEN (EU)[2] |
Quantitative Exposure Limits: Based on available safety data sheets, specific occupational exposure limits (OELs), such as Threshold Limit Values (TLVs) or Permissible Exposure Limits (PELs), for this compound have not been established.[1] Therefore, it is crucial to handle this compound with a high degree of caution in well-ventilated areas.
Operational Procedures
PPE Selection and Usage Workflow
The following diagram outlines the logical workflow for selecting and using the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
Disposal of Chemical Waste: Dispose of contents and container in accordance with local, regional, national, and international regulations.[1][3] This should be done through an approved waste disposal plant.[3] Do not let the product enter drains.
Disposal of Contaminated PPE: Contaminated gloves and other disposable PPE should be disposed of as hazardous waste in accordance with applicable laws and good laboratory practices.
The following diagram outlines the step-by-step disposal procedure.
Caption: Step-by-step disposal procedure for this compound waste.
Experimental Protocols
While specific experimental protocols for this compound are not provided here, general safe handling practices should be followed.
General Handling Procedures:
-
Avoid contact with skin and eyes.[3]
-
Do not breathe dust.[3]
-
Use only in a well-ventilated area, such as a fume hood.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][4]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][3]
First-Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
In case of skin contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[5]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
